molecular formula C6H5F3N2O2 B183081 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 481065-92-3

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B183081
CAS No.: 481065-92-3
M. Wt: 194.11 g/mol
InChI Key: QMIUBFUPVMQMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H5F3N2O2 and its molecular weight is 194.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIUBFUPVMQMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361194
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481065-92-3
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. A significant focus is placed on its biological mechanism of action, detailing its role as a precursor to potent inhibitors of mitochondrial respiration. Experimental protocols for relevant biological assays are also provided to facilitate further research and development in the fields of agrochemicals and pharmaceuticals.

Introduction

This compound is a heterocyclic carboxylic acid that has garnered significant attention in the agrochemical industry. Its structural features, particularly the trifluoromethyl group and the pyrazole ring, make it an essential building block for the synthesis of potent fungicides. These fungicides, belonging to the succinate dehydrogenase inhibitor (SDHI) class, play a crucial role in modern crop protection by effectively controlling a broad spectrum of fungal pathogens. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound and its derivatives.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrazole ring substituted with a methyl group at the N1 position, a trifluoromethyl group at the C5 position, and a carboxylic acid group at the C3 position.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₅F₃N₂O₂
Molecular Weight 194.11 g/mol
CAS Number 128694-63-3
IUPAC Name This compound
Appearance Solid
Solubility 20.1 µg/mL in water at pH 7.4
InChI 1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13)
InChIKey QMIUBFUPVMQMRE-UHFFFAOYSA-N
SMILES Cn1nc(cc1C(F)(F)F)C(O)=O

Synthesis

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the initial formation of the pyrazole ring system followed by the introduction or modification of the functional groups. A representative synthetic approach involves the hydrolysis of the corresponding ethyl ester, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

This protocol describes a general method for the hydrolysis of a pyrazole ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 2 M)

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture at reflux with stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 3 with 2 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Spectroscopic Properties

The structure of this compound can be confirmed by various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~4.1s, 3H, N-CH₃
~7.0s, 1H, pyrazole-H
~13.0br s, 1H, COOH

Note: Predicted chemical shifts are based on typical values for similar pyrazole derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (broad, carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1550C=N stretch (pyrazole ring)
~1350C-F stretch
~1250C-N stretch
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, m/z 45) and potentially the trifluoromethyl group (-CF₃, m/z 69).

m/zAssignment
194[M]⁺
149[M - COOH]⁺
125[M - CF₃]⁺

Biological Activity and Mechanism of Action

This compound is a crucial intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. While the carboxylic acid itself is not the final active ingredient, it provides the essential pyrazole-carboxamide scaffold.

Signaling Pathway: Inhibition of Mitochondrial Respiration

SDHI fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.

The inhibition of SDH by fungicides derived from this compound leads to a disruption of the cell's energy production. This blockage of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

SDHI_Mechanism TCA TCA Cycle Succinate Succinate TCA->Succinate produces SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate converts to ETC Electron Transport Chain SDH->ETC donates e- to SDH->ETC ATP ATP Production ETC->ATP drives ETC->ATP CellDeath Fungal Cell Death ATP->CellDeath lack of leads to SDHI SDHI Fungicide (derived from pyrazole carboxylic acid) SDHI->SDH Inhibition Inhibition Disruption Disruption

Caption: Mechanism of action of SDHI fungicides.

Experimental Protocols for Biological Assays

To assess the biological activity of compounds derived from this compound, the following experimental protocols can be utilized.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure the activity of SDH in isolated mitochondria or cell lysates. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

Materials:

  • Isolated mitochondria or cell lysate

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Sodium succinate solution

  • DCPIP solution

  • Potassium cyanide (KCN) or sodium azide (to inhibit Complex IV)

  • Test compound (SDHI) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, KCN or sodium azide, and DCPIP.

  • Add the mitochondrial or cell lysate sample to the wells of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a solvent control.

  • Pre-incubate the plate at room temperature for a few minutes.

  • Initiate the reaction by adding the sodium succinate solution to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • Calculate the rate of DCPIP reduction for each condition.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

SDH_Assay_Workflow Start Start Prepare Prepare Reaction Mixture (Buffer, KCN, DCPIP) Start->Prepare AddSample Add Mitochondrial/Cell Lysate to Microplate Wells Prepare->AddSample AddCompound Add Test Compound (SDHI) and Controls AddSample->AddCompound Preincubate Pre-incubate at Room Temperature AddCompound->Preincubate Initiate Initiate Reaction with Sodium Succinate Preincubate->Initiate Measure Measure Absorbance at 600 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Rate of DCPIP Reduction Measure->Calculate Determine Determine IC50 Value Calculate->Determine End End Determine->End

Caption: Workflow for the SDH activity assay.

Mitochondrial Respiration Assay (High-Resolution Respirometry)

This protocol outlines the use of high-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer) to measure the effect of an SDHI on mitochondrial oxygen consumption.

Materials:

  • Intact cells or isolated mitochondria

  • Respiration medium (e.g., MiR05)

  • Substrates for different respiratory states (e.g., pyruvate, malate, succinate, ADP)

  • Inhibitors (e.g., rotenone for Complex I, oligomycin for ATP synthase, FCCP as an uncoupler, and the test SDHI)

  • High-resolution respirometer

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add the cell suspension or isolated mitochondria to the respirometer chambers containing the respiration medium.

  • Allow the basal respiration rate to stabilize.

  • Sequentially add substrates and inhibitors to assess different respiratory states. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol might involve:

    • Addition of pyruvate and malate to measure Complex I-linked respiration.

    • Addition of ADP to measure oxidative phosphorylation capacity (OXPHOS).

    • Addition of the test SDHI to observe its effect on Complex I- and subsequently Complex II-driven respiration.

    • Addition of succinate to measure Complex II-linked respiration in the presence of the SDHI.

    • Addition of an uncoupler like FCCP to measure the electron transport system (ETS) capacity.

    • Addition of rotenone to inhibit Complex I and isolate Complex II activity.

    • Addition of antimycin A to inhibit Complex III and measure residual oxygen consumption.

  • Record the oxygen consumption rate (OCR) throughout the experiment.

  • Analyze the data to determine the specific inhibitory effect of the compound on different parts of the respiratory chain.

Respiration_Assay_Logic Start Start with Intact Cells or Isolated Mitochondria Basal Measure Basal Respiration Start->Basal CI_Substrates Add Complex I Substrates (Pyruvate, Malate) Basal->CI_Substrates ADP Add ADP (Measure OXPHOS) CI_Substrates->ADP SDHI Add SDHI (Test Compound) ADP->SDHI CII_Substrate Add Complex II Substrate (Succinate) SDHI->CII_Substrate Uncoupler Add Uncoupler (FCCP) (Measure ETS Capacity) CII_Substrate->Uncoupler CI_Inhibitor Add Complex I Inhibitor (Rotenone) Uncoupler->CI_Inhibitor CIII_Inhibitor Add Complex III Inhibitor (Antimycin A) CI_Inhibitor->CIII_Inhibitor Analysis Analyze Oxygen Consumption Rates CIII_Inhibitor->Analysis End End Analysis->End

Caption: Logical flow of a mitochondrial respiration assay.

Conclusion

This compound is a fundamentally important molecule in the development of modern SDHI fungicides. Its synthesis provides a versatile scaffold that, when appropriately functionalized, yields potent inhibitors of fungal respiration. Understanding its chemical properties, synthesis, and the biological mechanism of action of its derivatives is crucial for the continued development of effective and selective agrochemicals. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and applications of this compound and its analogues in the quest for novel crop protection solutions.

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, synthesis, and potential biological significance.

Chemical Identifiers and Physicochemical Properties

This compound is a constitutional isomer of the more commonly referenced 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to this isomeric difference, careful attention to the substituent positions on the pyrazole ring is crucial for accurate identification and sourcing.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₆H₅F₃N₂O₂[1]
Molecular Weight 194.11 g/mol [1]
MDL Number MFCD03074319[1]
InChI 1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13)[1]
InChI Key QMIUBFUPVMQMRE-UHFFFAOYSA-N[1]
SMILES Cn1nc(cc1C(F)(F)F)C(O)=O[1]
CAS Number Not explicitly assigned. The isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has the CAS Number 128694-63-3.[2][3][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Solid[1]
Purity Typically available at ≥95%
Solubility No specific data available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.

Synthesis

A practical synthesis for a mixture of the regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This method provides a potential pathway to obtaining the necessary precursor.

The general synthetic approach would likely involve the following logical steps:

Synthesis_Pathway A 1-methyl-5-(trifluoromethyl)-1H-pyrazole B Organometallic Intermediate (e.g., Lithiated Pyrazole) A->B Metalation C Carboxylation (e.g., with CO2) B->C D This compound C->D Acidic Workup Signaling_Pathway cluster_0 Potential Cellular Targets cluster_1 Downstream Effects A 1-methyl-5-(trifluoromethyl)- 1H-pyrazole-3-carboxylic acid B Kinases A->B C Cyclooxygenases (COX) A->C D Other Enzymes/Receptors A->D E Modulation of Cell Signaling B->E F Anti-inflammatory Response C->F G Antiproliferative Effects D->G Experimental_Workflow A Compound Synthesis and Purification B In vitro Target-based Assays (e.g., Kinase Inhibition) A->B C Cell-based Assays (e.g., Cytotoxicity, Proliferation) A->C E Data Analysis and Structure-Activity Relationship (SAR) Studies B->E D In vivo Animal Models (if warranted) C->D C->E D->E

References

The Trifluoromethylpyrazole Core: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This structural modification often imparts desirable physicochemical properties, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethyl-substituted pyrazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Trifluoromethyl-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of selected trifluoromethyl-pyrazole derivatives against various cancer cell lines.

CompoundCancer Cell LineAssay TypeParameterValue (µM)Reference
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)Leukemia (HL-60)AntiproliferativeGI₅₀1.36[1]
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)Leukemia (RPMI-8226)AntiproliferativeGI₅₀0.27[1]
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)Colon Cancer (KM-12)AntiproliferativeGI₅₀>100[1]
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)Breast Cancer (BT-549)AntiproliferativeGI₅₀>100[1]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)Leukemia (HL-60)AntiproliferativeGI₅₀1.36[1]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)Leukemia (RPMI-8226)AntiproliferativeGI₅₀0.27[1]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)Colon Cancer (KM-12)AntiproliferativeGI₅₀>100[1]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)Breast Cancer (BT-549)AntiproliferativeGI₅₀>100[1]
1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chlorideHeLaCytotoxicitySI>1351[2]
S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety (5e)MCF-7CytotoxicityIC₅₀15.54[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of trifluoromethyl-substituted pyrazoles on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Test compound (trifluoromethyl-substituted pyrazole)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

Signaling Pathway: VEGFR-2 Inhibition

Several trifluoromethyl-pyrazole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazole Trifluoromethyl Pyrazole Pyrazole->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

Anti-inflammatory Activity

The anti-inflammatory properties of trifluoromethyl-pyrazoles are well-documented, with many derivatives acting as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4][5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

Quantitative COX Inhibition Data

The following table presents the in vitro inhibitory activity of representative trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes.[4][5]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
3b0.463.820.12[4][5]
3d5.614.921.14[4][5]
3g4.452.651.68[4][5]
Ketoprofen (Reference)0.0350.1640.21[4]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method for determining the inhibitory activity of trifluoromethyl-pyrazoles against COX-1 and COX-2 using a commercial inhibitor screening assay kit.[4][5]

Materials:

  • Test compound (trifluoromethyl-pyrazole)

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme. Then, add the test compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Colorimetric Detection: After a short incubation period (e.g., 2 minutes at 37°C), add the colorimetric substrate (TMPD). The peroxidase activity of COX converts TMPD to a colored product.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway: COX-2 Mediated Inflammation

Trifluoromethyl-pyrazoles can selectively inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing inflammation.

COX2_Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cell Stimuli Cytokines, LPS, etc. COX2 COX-2 Stimuli->COX2 Induces Expression Membrane Cell Membrane (Phospholipids) ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid via PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins via COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Trifluoromethyl Pyrazole Pyrazole->COX2

Caption: COX-2 Mediated Inflammatory Pathway.

Antibacterial Activity

Certain trifluoromethyl-substituted pyrazole derivatives have shown potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, potentially by inhibiting fatty acid biosynthesis.[8]

Quantitative Antibacterial Activity Data

The table below summarizes the minimum inhibitory concentration (MIC) values for a series of trifluoromethyl phenyl-substituted pyrazoles against Gram-positive bacteria.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Trifluoromethyl phenyl-substituted pyrazoles (e.g., 46)S. aureusAs low as 1.56[8]
Trifluoromethyl phenyl-substituted pyrazoles (e.g., 46)Enterococcus faecalisAs low as 1.56[8]
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles (e.g., 47)Drug-resistant bacteriaPotent inhibitors[8]
N-Unsubstituted 4-nitrosopyrazolesMycobacterium tuberculosis0.36[2]
N-Unsubstituted 4-nitrosopyrazolesStreptococcus pyogenes7.8[2]
N-Unsubstituted 4-nitrosopyrazolesS. aureus (including MRSA)15.6[2]
N-Unsubstituted 4-nitrosopyrazolesNeisseria gonorrhoeae15.6[2]
4-Nitroso-1-methyl-5-phenylpyrazoleTrichophyton spp., Microsporum canis0.38-12.5[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

Materials:

  • Test compound (trifluoromethyl-pyrazole)

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship: Proposed Antibacterial Mechanism

The proposed mechanism of action for some antibacterial trifluoromethyl-pyrazoles involves the disruption of bacterial fatty acid synthesis, leading to cell membrane damage.

Antibacterial_Mechanism Pyrazole Trifluoromethyl Pyrazole FAS Fatty Acid Biosynthesis Pathway Pyrazole->FAS Membrane Bacterial Cell Membrane Integrity FAS->Membrane Maintains Disruption Membrane Disruption Death Bacterial Cell Death Disruption->Death

Caption: Proposed Antibacterial Mechanism of Action.

Agrochemical Activity

Trifluoromethyl-substituted pyrazoles are widely utilized in agriculture as potent insecticides, fungicides, and herbicides.[9][10][11] The trifluoromethyl group enhances the biological activity and stability of these compounds.[9][11]

Insecticidal Activity

Many trifluoromethyl-pyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects.[12] This leads to hyperexcitation of the insect's central nervous system and eventual death.

Signaling Pathway: GABA Receptor Antagonism

The binding of trifluoromethyl-pyrazole insecticides to the GABA receptor blocks the influx of chloride ions, leading to neuronal hyperexcitability.

GABA_Receptor_Antagonism cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Chloride Cl⁻ GABA_R->Chloride Opens Hyperexcitation Hyperexcitation (Insect Death) Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to Pyrazole Trifluoromethyl Pyrazole Insecticide Pyrazole->GABA_R Blocks

Caption: GABA Receptor Antagonism by Insecticides.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Experimental Workflow: Knorr Pyrazole Synthesis

The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.

Knorr_Synthesis_Workflow Start Start Materials: 1,3-Dicarbonyl Compound Hydrazine Derivative Reaction Reaction: Condensation in a suitable solvent (e.g., ethanol, acetic acid) Start->Reaction Heating Heating: Reflux or heating at a specific temperature Reaction->Heating Workup Work-up: Cooling, precipitation, and filtration Heating->Workup Purification Purification: Recrystallization or column chromatography Workup->Purification Product Final Product: Trifluoromethyl-substituted Pyrazole Purification->Product

Caption: General Workflow for Knorr Pyrazole Synthesis.

This technical guide highlights the significant and varied biological activities of trifluoromethyl-substituted pyrazoles. The presented data, protocols, and pathway diagrams provide a valuable resource for researchers and scientists in the fields of drug discovery and agrochemical development, facilitating further exploration and application of this important class of compounds.

References

The Pyrazole Scaffold: A Privileged Core in Modern Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various non-covalent and covalent interactions have established it as a "privileged scaffold" in the design of potent and selective enzyme inhibitors. Pyrazole-based compounds have demonstrated significant therapeutic potential across a multitude of disease areas, including oncology, inflammation, and infectious diseases, by targeting a wide array of enzymes with high affinity.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action employed by pyrazole-based enzyme inhibitors, detailed experimental protocols for their characterization, and a summary of their quantitative inhibitory data against key enzyme targets.

Core Mechanisms of Action

Pyrazole-based inhibitors exert their effects through a variety of mechanisms, primarily by interacting with the enzyme's active site or allosteric sites. The pyrazole ring itself can act as a bioisostere for other aromatic systems and is adept at forming crucial hydrogen bonds with the hinge region of many kinase ATP-binding pockets.[3] The nitrogen atoms of the pyrazole can serve as both hydrogen bond donors and acceptors, while the carbon atoms provide anchor points for substitutions that enhance potency and selectivity.

The primary mechanisms of inhibition observed with pyrazole-based compounds include:

  • Competitive Inhibition: In this mode, the pyrazole inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. The inhibitor's affinity for the active site (quantified by the inhibition constant, Ki) dictates its potency. Many pyrazole-based kinase inhibitors function in an ATP-competitive manner.

  • Non-competitive Inhibition: Here, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency regardless of substrate concentration.

  • Covalent Inhibition: A subset of pyrazole inhibitors are designed to form a permanent covalent bond with a reactive residue, often a cysteine, within the enzyme's active site. This leads to irreversible inactivation of the enzyme. These inhibitors typically contain an electrophilic "warhead" that reacts with the nucleophilic amino acid residue.

Quantitative Inhibitory Data

The potency of pyrazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the inhibitory activities of selected pyrazole-based compounds against various key enzyme classes.

Protein Kinase Inhibitors
Compound/Drug NameTarget KinaseIC50 (nM)Ki (nM)Reference(s)
AfuresertibAkt1-0.08[4]
RuxolitinibJAK1~3-
RuxolitinibJAK2~3-
CrizotinibALK2.9 (cellular)-[1]
Compound 6Aurora A160-[1]
Compound 17Chk217.9-[1]
Asciminib (ABL-001)Bcr-Abl0.50.5-0.8 (Kd)[4]
Celecoxibp38 MAPK~10,000-25,000 (cell-based)-[5]
BIRB 796p38α MAPK-0.1 (Kd)[5]
SB203580p38α/β MAPK50-100-[5]
Cyclooxygenase (COX) Inhibitors
Compound/Drug NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib4-190.003-0.006High[6][7]
SC-558--High[8]
Phenylbutazone--Non-selective[8]
Compound 5u134.111.7974.92[2]
Compound 5s130.591.7972.95[2]
Compound 8b--316[9]
Compound 8g--268[9]
Xanthine Oxidase Inhibitors
Compound NameIC50 (µM)Reference(s)
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine0.600[8]
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine1.326[8]
4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine1.564[8]
Allopurinol (Reference)0.776[8]
Pyrazolone Derivative 3a0.036[10][11]
Other Enzyme Inhibitors
Compound ClassTarget EnzymeIC50Reference(s)
Pyrazole Phenylcyclohexylcarbamates (e.g., Compound 22)Fatty Acid Amide Hydrolase (FAAH)11 nM[6][12]
Pyrazole-based hydroxamic acids (e.g., Compound 3)Histone Deacetylases (HDACs)1.6 µM[13]
Pyrazole derivative 5jHistone Deacetylases (HDACs)51 µM[1]
Dihydropyranopyrazole derivative (+)-11hPhosphodiesterase 2 (PDE2)41.5 nM[14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. The following sections provide methodologies for key assays used in the characterization of pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole-based test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Incubate the reaction for 30-60 minutes at a controlled temperature (e.g., 30°C).[1]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.

  • Add the diluted test compound to the respective wells. Include DMSO-only controls and known inhibitor controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).[8]

  • Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubate the plate at 37°C for approximately 10 minutes.[8]

  • Initiate the reaction by adding the arachidonic acid solution to all wells.[8]

  • Immediately measure the increase in fluorescence over a set period. The rate of fluorescence increase is proportional to COX activity.[8]

  • Calculate the percent inhibition and determine the IC50 values.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This method measures the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test inhibitor

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • DMSO

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.[15]

  • Prepare stock solutions of the test inhibitor and allopurinol in DMSO.

  • In a 96-well plate, set up assay mixtures containing 50 µL of the test solution, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase enzyme solution (e.g., 0.01 units/mL).[15]

  • Pre-incubate the mixtures at 25°C for 15 minutes.[15]

  • Initiate the reaction by adding 60 µL of the xanthine substrate solution to each well.[15]

  • Immediately monitor the increase in absorbance at 295 nm over 5-10 minutes. The rate of absorbance increase corresponds to uric acid formation.[4]

  • Calculate the initial reaction velocity and the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Characterization of Covalent Inhibitors

The characterization of covalent inhibitors requires specialized assays to determine both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).

Methodology:

  • Time-Dependent Inhibition Assays: The enzyme is incubated with the covalent inhibitor for varying periods before the addition of the substrate. The decrease in enzyme activity over time is measured to determine the rate of inactivation.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to directly observe the formation of the covalent enzyme-inhibitor adduct. By incubating the enzyme with the inhibitor and analyzing samples at different time points, the rate of adduct formation can be quantified.[16]

  • Activity-Based Protein Profiling (ABPP): This technique uses tagged covalent probes to assess the selectivity of the inhibitor across the proteome.[17]

Visualizing Mechanisms and Workflows

Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following visualizations, created using the Graphviz DOT language, illustrate key concepts in pyrazole-based enzyme inhibition.

Signaling Pathways

Signaling_Pathway cluster_PI3K_AKT PI3K/Akt Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 Akt Akt mTORC1 mTORC1 Proliferation_Survival Cell Proliferation & Survival Pyrazole_Inhibitor Pyrazole-based Akt Inhibitor

Experimental Workflow

Experimental_Workflow Start Compound Library (Pyrazole Derivatives) HTS High-Throughput Screening (e.g., Primary Kinase Assay) Start->HTS Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal Validation (e.g., Cell-based Assays) Dose_Response->Orthogonal_Assays Mechanism_Studies Mechanism of Action Studies (Kinetics, Covalent Modification) Orthogonal_Assays->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Inhibition Mechanisms

Inhibition_Mechanisms

References

The Discovery and Enduring Legacy of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. First brought to light in the late 19th century, its derivatives, particularly pyrazole carboxylic acids, have demonstrated a remarkable breadth of pharmacological activities. This has led to their successful integration into a multitude of blockbuster drugs, from anti-inflammatory agents to targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of pyrazole carboxylic acid derivatives, offering valuable insights for researchers at the forefront of drug discovery.

A Serendipitous Discovery and a Rich History

The story of pyrazoles begins in 1883 with German chemist Ludwig Knorr.[1] While attempting to synthesize quinine derivatives, Knorr serendipitously discovered a new class of compounds through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundational stone for pyrazole chemistry. The initial pyrazolone derivatives, such as Antipyrine (Phenazone), quickly found application as some of the first synthetic analgesic and antipyretic drugs, showcasing the immediate therapeutic potential of this novel scaffold.[1]

The timeline below highlights key milestones in the discovery and development of pyrazole-containing drugs, illustrating the enduring impact of Knorr's initial discovery.

G cluster_0 Early Discoveries cluster_1 Expansion of Therapeutic Applications cluster_2 Modern Era of Targeted Therapies 1883 1883: Knorr discovers pyrazoles and synthesizes Antipyrine. 1950s 1950s: Phenylbutazone, a pyrazolone derivative, is introduced as a potent anti-inflammatory drug. 1883->1950s ~70 years 1998 1998: Sildenafil (Viagra), a pyrazolo-pyrimidinone derivative, is approved for erectile dysfunction. 1950s->1998 ~48 years 1999 1999: Celecoxib (Celebrex), a selective COX-2 inhibitor with a pyrazole core, is approved for pain and inflammation. 1998->1999 1 year 2006 2006: Rimonabant, a pyrazole-based cannabinoid receptor antagonist, is approved in Europe for obesity (later withdrawn). 1999->2006 7 years 2011 2011: Ruxolitinib, a pyrazole-containing JAK inhibitor for myelofibrosis, is approved. 2006->2011 5 years 2012 2012: Apixaban (Eliquis), a fused pyrazole anticoagulant, is approved. 2011->2012 1 year 2016+ 2016 onwards: A surge in the approval of pyrazole-containing drugs for various cancers and other diseases. 2012->2016+ 4+ years knorr_synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Derivative dehydration->pyrazole water Water dehydration->water KEAP1_NRF2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Ubiquitination NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub Ubiquitin Pyrazole Pyrazole Carboxylic Acid Inhibitor Pyrazole->KEAP1 Inhibition ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binding Genes Cytoprotective Genes ARE->Genes Activation drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase target_id Target Identification and Validation assay_dev Assay Development and HTS target_id->assay_dev hit_id Hit Identification assay_dev->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt in_vivo In Vivo Efficacy and Safety Studies lead_opt->in_vivo candidate Candidate Selection in_vivo->candidate

References

The Strategic Incorporation of the Trifluoromethyl Group in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry, lauded for its profound ability to enhance the pharmacological profile of drug candidates.[1][2] Its unique electronic properties and steric effects can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall bioavailability.[3][4] This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Physicochemical Properties and Their Impact on Biological Activity

The strategic introduction of a trifluoromethyl group can dramatically alter a molecule's behavior in a biological system.[5] This is primarily due to the strong electron-withdrawing nature of the three fluorine atoms, the high strength of the carbon-fluorine bond, and the group's significant lipophilicity.[1][3]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.[6]

Modulation of Lipophilicity and Bioavailability

The trifluoromethyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a drug molecule.[4] This property can enhance a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, leading to improved absorption and distribution.[3] However, the increased lipophilicity must be carefully balanced to avoid excessive plasma protein binding or sequestration in adipose tissue, which could negatively impact the drug's free concentration and efficacy.

Increased Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution of a molecule, which in turn can affect its binding affinity to the target protein.[1][5] The CF3 group can participate in favorable non-covalent interactions within the binding pocket, such as dipole-dipole interactions and hydrogen bonds (with the fluorine atoms acting as weak H-bond acceptors).[3] These additional interactions can lead to a more potent and selective drug candidate.

Quantitative Impact of Trifluoromethylation on Drug Properties

The following tables provide a summary of the quantitative effects of trifluoromethyl group incorporation on key drug properties for selected examples.

Table 1: Impact of Trifluoromethyl Group on In Vitro Potency (IC50)

Compound PairTargetIC50 (without -CF3)IC50 (with -CF3)Fold ImprovementReference
Isoxazole DerivativeMCF-7 cancer cell line> 200 µM2.63 µM> 76[7]
Pyrazolo[1,5-a]pyrimidinePim1 Kinase1.5 µM0.08 µM18.75[8]
Selinexor AnalogMyeloid Leukemia Cell LinesNot Available< 0.5 mMNot Available[9]

Table 2: Influence of Trifluoromethyl Group on Metabolic Stability

CompoundIn Vitro SystemHalf-life (t½)Intrinsic Clearance (CLint)Reference
Celecoxib Derivative ([18F]5a)Murine Liver MicrosomesLess StableHigher[10][11]
Deuterated Celecoxib Derivative ([D2,18F]5a)Murine Liver MicrosomesMore StableLower[10][11]

Table 3: Effect of Trifluoromethyl Group on Lipophilicity (LogP)

CompoundExperimental LogPReference
Fluorinated Diketon (enol form)Varies based on specific structure[12]
5-Methoxy-2-(1-piperidin-4-ylpropyl)pyridinepH-dependent[13]

Table 4: Bioavailability of Trifluoromethylated Drugs

DrugBioavailabilityKey Metabolic EnzymesReference
Aprepitant~60-65%CYP3A4, CYP2C19, CYP1A2[14][15][16][17][18]

Experimental Protocols

Detailed methodologies for assessing the impact of trifluoromethylation are crucial for drug development.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[19][20][21][22][23]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Liver microsomes (human or other species)

  • Test compound stock solution (e.g., in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare the test compound working solution in phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

Shake-Flask Method for LogP Determination

This is the traditional and a "gold standard" method for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[24][25][26][27][28]

Objective: To determine the LogP value of a test compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Test compound

  • Glass vials or flasks with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare pre-saturated n-octanol and aqueous phases by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.

  • Partitioning: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a vial containing a known volume of the other phase.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.[29][30][31][32][33]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • Unlabeled test compound

  • Assay buffer

  • 96-well filter plates with glass fiber filters

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare a solution of the radiolabeled ligand at a concentration typically at or below its Kd value. Prepare the membrane/receptor suspension in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, the membrane/receptor preparation, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).

  • Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. The receptor-bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Role of the Trifluoromethyl Group

Diagrams can effectively illustrate complex biological and experimental concepts.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group that is crucial for its activity and selectivity.[34][35][36] The following diagram illustrates its mechanism of action.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation Celecoxib Celecoxib (-CF3 group) Celecoxib->COX2 Inhibits Apoptosis_Modulation Apoptosis Modulation Celecoxib->Apoptosis_Modulation Cell_Cycle_Arrest Cell Cycle Arrest Celecoxib->Cell_Cycle_Arrest Angiogenesis_Inhibition Angiogenesis Inhibition Celecoxib->Angiogenesis_Inhibition

Caption: Mechanism of action of the trifluoromethylated drug Celecoxib.

Experimental Workflow: In Vitro ADME Assays

The following diagram outlines a typical workflow for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[37][38][39][40][41]

ADME_Workflow Compound_Synthesis Compound Synthesis (with/without -CF3) Solubility_Assay Solubility Assay Compound_Synthesis->Solubility_Assay Permeability_Assay Permeability Assay (e.g., PAMPA, Caco-2) Compound_Synthesis->Permeability_Assay Metabolic_Stability_Assay Metabolic Stability (Microsomes, Hepatocytes) Compound_Synthesis->Metabolic_Stability_Assay Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Compound_Synthesis->Plasma_Protein_Binding Data_Analysis Data Analysis & Interpretation Solubility_Assay->Data_Analysis Permeability_Assay->Data_Analysis Metabolic_Stability_Assay->Data_Analysis Plasma_Protein_Binding->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A generalized workflow for in vitro ADME profiling.

Logical Relationships: Effects of the Trifluoromethyl Group

This diagram illustrates the cause-and-effect relationships of incorporating a trifluoromethyl group into a drug candidate.

CF3_Effects CF3_Group Trifluoromethyl (-CF3) Group High_Electronegativity High Electronegativity CF3_Group->High_Electronegativity Strong_CF_Bond Strong C-F Bond CF3_Group->Strong_CF_Bond Increased_Lipophilicity Increased Lipophilicity CF3_Group->Increased_Lipophilicity Enhanced_Binding Enhanced Binding Affinity High_Electronegativity->Enhanced_Binding Improved_Metabolic_Stability Improved Metabolic Stability Strong_CF_Bond->Improved_Metabolic_Stability Increased_Membrane_Permeability Increased Membrane Permeability Increased_Lipophilicity->Increased_Membrane_Permeability Enhanced_Biological_Activity Enhanced Biological Activity Enhanced_Binding->Enhanced_Biological_Activity Improved_Metabolic_Stability->Enhanced_Biological_Activity Increased_Membrane_Permeability->Enhanced_Biological_Activity

Caption: Logical flow of the effects of trifluoromethylation.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates.[1][2] Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs.[3] A thorough understanding of its physicochemical properties and the application of robust experimental assays are essential for harnessing the full potential of trifluoromethylation in drug discovery and development.

References

The Therapeutic Potential of Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive literature review of the therapeutic potential of pyrazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Data Presentation: A Quantitative Overview of Pyrazole's Therapeutic Efficacy

The biological activity of pyrazole derivatives has been extensively quantified across numerous studies. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for various therapeutic applications, providing a comparative landscape for researchers.

Anticancer Activity

Pyrazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular targets such as cyclin-dependent kinases (CDKs), receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and tubulin polymerization.[1][2]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Target/MechanismReference
Pyrazole-indole hybrid (7a)HepG2 (Liver)6.1 ± 1.9CDK-2 Inhibition[3]
Pyrazole-indole hybrid (7b)HepG2 (Liver)7.9 ± 1.9CDK-2 Inhibition[3]
Pyrazole derivative (42)WM 266.4 (Melanoma)0.12Not specified[2]
Pyrazole derivative (42)MCF-7 (Breast)0.16Not specified[2]
Fused pyrazole (50)HepG2 (Liver)0.71EGFR/VEGFR-2 Inhibition[1]
Pyrazole carbaldehyde (43)MCF-7 (Breast)0.25PI3 Kinase Inhibition[1]
Pyrazole-arylethanone (36)HCT116 (Colon)Not specifiedCDK2 Inhibition (IC50 = 0.199 µM)[2]
Benzofuropyrazole (5b)K562 (Leukemia)0.021Tubulin Polymerization Inhibition[4]
Pyrazole-oxindole (51)Multiple linesNot specifiedTubulin Polymerization Inhibition[2]
Pyrazole-pyrazoline hybrid (112)HepG2 (Liver)2.09 ± 0.01COX-2 Inhibition[5]
Pyrazole derivative (21)HCT116 (Colon)0.39 ± 0.06Aurora-A kinase Inhibition[2]
Pyrazole derivative (21)MCF-7 (Breast)0.46 ± 0.04Aurora-A kinase Inhibition[2]
Anti-inflammatory Activity

A significant number of pyrazole-based compounds exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5] This selective inhibition is the cornerstone of the successful drug celecoxib.

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound/Derivative ClassAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02225[6]
Pyrazole-thiazole hybridCOX-2/5-LOX Inhibition0.03 (COX-2), 0.12 (5-LOX)Not specified[6]
Pyrazolo-pyrimidineCOX-2 Inhibition0.015Not specified[6]
Pyrazole derivative (129)COX-2 Inhibition0.26192.3[5]
Celecoxib Analog (10a)COX-2 Inhibition0.1943.7[7]
Celecoxib Analog (10b)COX-2 Inhibition0.73>353[7]
Pyrazole derivativeLOX Inhibition0.08Not applicable[6]
Pyrazoline (2g)Lipoxygenase Inhibition80Not applicable[8]
Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents, with activity demonstrated against a variety of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansA. nigerReference
Hydrazone (21a)62.51257.82.9[9]
Imidazo-pyridine pyrazole (18)<1<1Not specifiedNot specified[10]
Pyrano[2,3-c] pyrazole (5c)6.256.25Not specifiedNot specified[10]
Pyrazoline (9)4 (MDR strain)>128Not specifiedNot specified[11]
Chloramphenicol (Standard)>125>125Not applicableNot applicable[9]
Clotrimazole (Standard)Not applicableNot applicable>7.8>7.8[9]
Neuroprotective Activity

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases. Their mechanisms are thought to involve anti-inflammatory and antioxidant activities, as well as the modulation of key neurotrophic signaling pathways.

Table 4: Neuroprotective and Related Activities of Pyrazole Derivatives

Compound/DerivativeAssayIC50 / ActivityPotential PathwayReference
Compound 6gIL-6 Suppression (LPS-stimulated BV2 microglia)9.562 µMAnti-inflammatory[7][11]
Phenylacetamide with pyrazoleNeuroprotection against H2O2-induced toxicityRestores cell viabilityAntioxidant/AChE inhibition[5]
Pyrazolo[3,4-d]pyridazine (5e)Neuroprotection against 6-OHDA toxicity110.7 ± 4.3% relative neuroprotectionNot specified[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole compounds' therapeutic potential.

Synthesis of 3,5-Diarylpyrazoles (A General Protocol)

This protocol describes a common method for the synthesis of 3,5-diarylpyrazoles from chalcones.

  • Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., 40% NaOH) to form the corresponding chalcone.

  • Pyrazoline Formation: The synthesized chalcone is then reacted with hydrazine hydrate in a suitable solvent such as methanol or DMSO. The reaction in DMSO is often faster, proceeding at room temperature.

  • Dehydrogenation to Pyrazole: The resulting pyrazoline is dehydrogenated to the pyrazole. A common method involves heating the pyrazoline with a catalytic amount of iodine in DMSO at 130-140°C for 2 hours.

  • Purification: The final pyrazole product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with vehicle and a standard anticancer drug (e.g., doxorubicin) are also included. The plates are then incubated for a specified period (e.g., 48 hours).

  • MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 2 to 4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: 100 µL of a detergent reagent (e.g., acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (180-200 g) are used. The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test pyrazole compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A vehicle control group and a positive control group (e.g., indomethacin) are also included.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of compounds against the two COX isoforms.

  • Reagent Preparation: Prepare assay buffer, heme, and stock solutions of the test pyrazole compounds and reference inhibitors (e.g., celecoxib, indomethacin) in DMSO.

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole compounds are mediated through their interaction with specific molecular targets and signaling pathways. This section provides a visual representation of some of these key pathways.

Anti-inflammatory Pathway: Inhibition of NF-κB Signaling via IRAK4

Many pyrazole derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Some pyrazoles have been shown to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways that lead to NF-κB activation.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Pyrazole Pyrazole Compound Pyrazole->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects BDNF BDNF or Pyrazole Mimetic TrkB TrkB Receptor BDNF->TrkB Binding & Activation PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt Anti_Apoptosis Anti-Apoptosis (e.g., Bcl-2 ↑) Akt->Anti_Apoptosis CREB CREB Activation MAPK->CREB Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity Neuronal_Survival Neuronal Survival & Growth CREB->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival Synaptic_Plasticity->Neuronal_Survival G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Pyrazole Library Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Hits Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design ADMET ADMET Profiling (in vitro & in silico) Lead_Opt->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

References

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile synthetic building block.[1] Its structure, which combines a stable pyrazole ring, a methyl group at the N1 position, and an electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties to its derivatives.[1][2] The trifluoromethyl group is particularly notable for enhancing metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[1][2]

This guide details the synthesis, key reactions, and applications of this pyrazole derivative, providing researchers with the foundational knowledge to leverage its potential in their synthetic endeavors. It serves as a critical intermediate for creating innovative antifungal agents, enzyme inhibitors, and other therapeutic compounds.[1]

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 128694-63-3[1][3]
Molecular Formula C₆H₅F₃N₂O₂[1][3]
Molecular Weight 194.11 g/mol [1][3]
Physical State Solid
InChI Key QMIUBFUPVMQMRE-UHFFFAOYSA-N
Canonical SMILES CN1N=C(C=C1C(F)(F)F)C(=O)OSigma-Aldrich

Synthesis Pathway

The synthesis of this compound is not a trivial process. While multiple routes exist, a common strategy involves the cyclization of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative, followed by functional group manipulations. An illustrative pathway is outlined below.

G start Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) intermediate Pyrazole Intermediate (Mixture of Isomers) start->intermediate 1. Cyclocondensation (e.g., in Acetic Acid) hydrazine Methylhydrazine hydrazine->intermediate oxidation Oxidation of Side Chain intermediate->oxidation 2. Selective Oxidation (e.g., KMnO₄ or RuCl₃/NaIO₄) final_product 1-methyl-5-(trifluoromethyl)-1H- pyrazole-3-carboxylic acid oxidation->final_product 3. Workup/Purification

General synthetic workflow for pyrazole carboxylic acids.

Chemical Reactivity and Key Transformations

The primary site of reactivity for this building block is the carboxylic acid functional group. This group can be readily converted into a variety of other functionalities, most notably acid chlorides, esters, and amides, which are pivotal intermediates for further elaboration in drug discovery and materials science.[4][5]

G start 1-methyl-5-(trifluoromethyl)-1H- pyrazole-3-carboxylic acid acid_chloride Acid Chloride Derivative start->acid_chloride SOCl₂ or (COCl)₂ ester Ester Derivative start->ester R-OH, Acid Catalyst amide Amide Derivative start->amide R-NH₂, Coupling Agent (e.g., HATU, EDC)

Key reactions of the carboxylic acid moiety.

These transformations are fundamental for incorporating the pyrazole scaffold into larger molecules. Amide bond formation, in particular, is a cornerstone of medicinal chemistry, used to link molecular fragments and build complex drug candidates.

Applications in Research and Development

The unique substitution pattern of this compound makes it an attractive starting material for synthesizing compounds with diverse biological activities. The trifluoromethyl group often enhances the potency and pharmacokinetic profile of the final product.

Key Application Areas:

  • Enzyme Inhibitors: Derivatives have been investigated as potent inhibitors of enzymes like cyclooxygenase (COX), which are targets for anti-inflammatory drugs.[6]

  • Oncology: The scaffold is used in the synthesis of kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a role in tumor angiogenesis.[7] The compound Acrizanib is a notable example developed for treating neovascular age-related macular degeneration.[7]

  • Agrochemicals: This building block is a precursor to modern herbicides and fungicides, where the pyrazole ring is a common feature in active ingredients.[8]

  • Antifungal Agents: It is a key intermediate in the development of novel antifungal compounds.[1]

G core 1-methyl-5-(trifluoromethyl)-1H- pyrazole-3-carboxylic acid amide Amide Derivatives core->amide Amidation ester Ester Derivatives core->ester Esterification cox COX Inhibitors (Anti-inflammatory) amide->cox vegfr VEGFR-2 Inhibitors (Oncology) amide->vegfr agro Agrochemicals (Herbicides, Fungicides) ester->agro

Logical flow from building block to application.

Spectroscopic Data for Related Structures

NucleusChemical Shift (δ, ppm)Description
¹H-NMR 7.82 - 7.18Multiplet, Aromatic Protons (from attached phenyl groups)
7.91Singlet, -NH₂ Protons
¹³C-NMR 191.4, 162.7Carbonyl Carbons (C=O)
147.0 - 122.8Aromatic and Pyrazole Ring Carbons
¹⁹F-NMR ~ -61.5Singlet, -CF₃ group (typical range)

Note: Data is illustrative and derived from a related compound, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide.[5] The exact shifts for the title compound will vary.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (A Precursor)

This protocol, adapted from patent literature, describes the synthesis of a key precursor to the title carboxylic acid.[9] The conversion of the pyrazol-5-ol to the corresponding carboxylic acid is a subsequent, standard transformation.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

  • Aqueous methyl hydrazine (40% w/w) (1.1 eq)

  • Sulfuric acid (0.09 eq, catalytic)

  • Water

Procedure:

  • Heat the ethyl 4,4,4-trifluoroacetoacetate to 85°C in a reaction vessel equipped with a stirrer and condenser.

  • Add the catalytic amount of sulfuric acid to the vessel.

  • Slowly add the aqueous methyl hydrazine solution over a period of 2 hours, maintaining the internal reaction temperature between 90-94°C.

  • After the addition is complete, continue to stir the reaction mixture at 90-94°C for an additional 2 hours to ensure the reaction goes to completion.

  • Add water (approx. 1.7 parts by weight relative to ETFAA) to the reaction mixture.

  • Begin distillation at ambient pressure, collecting the distillate as the temperature rises to 96°C. During this process, gradually add more water (approx. 0.7 parts by weight relative to ETFAA).

  • Cool the resulting reaction mixture to 10°C to induce crystallization of the product.

  • Collect the crystallized material by filtration.

  • Wash the solid product with cold water and dry under vacuum at 60°C. This procedure yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity over its isomer.[9]

Protocol 2: General Procedure for Amide Coupling

This protocol provides a general method for converting this compound into an amide derivative, a common step in synthesizing bioactive molecules.[5][6]

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • A peptide coupling agent (e.g., HATU, HBTU, or EDC·HCl) (1.2 eq)

  • An organic base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)

Procedure:

  • Dissolve the this compound in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic base to the solution and stir for 5-10 minutes at room temperature.

  • Add the peptide coupling agent to the mixture and stir for an additional 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine in a small amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography or recrystallization to obtain the desired amide.

References

Exploring Novel Pyrazole Derivatives in Drug Discovery and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its versatile chemical nature allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities.[4][5][6] This has led to the successful development of several pyrazole-containing drugs for various therapeutic areas, including inflammation, oncology, and infectious diseases.[7][8][9] This technical guide provides a comprehensive overview of recent advancements in the discovery and development of novel pyrazole derivatives, with a focus on their application in oncology.

Biological Activities and Therapeutic Potential

Pyrazole derivatives have demonstrated significant potential in targeting key pathways involved in cancer progression. Their mechanisms of action are diverse and include the inhibition of critical enzymes such as cyclooxygenases (COX) and various protein kinases.[1][4]

Anticancer Activity

The anticancer properties of pyrazole derivatives are a major focus of current research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung.[1][10] The primary targets for these anticancer pyrazoles include Aurora kinases, epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[5][9]

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-established, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[7][8] By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11] The anti-inflammatory properties of pyrazole derivatives are also relevant to cancer therapy, as chronic inflammation is a known driver of tumorigenesis.

Quantitative Data on Novel Pyrazole Derivatives

The following tables summarize the in vitro biological data for selected novel pyrazole derivatives, highlighting their potency against various cancer-related targets.

Table 1: Anticancer Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-7 (Breast)2.85[4]
Compound 11 HT-29 (Colon)2.12[4]
Compound 12 MCF-7 (Breast)23.99[4]
Compound 15 HT-29 (Colon)69.37[4]
P-6 HCT 116 (Colon)0.37[12]
P-6 MCF-7 (Breast)0.44[12]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 11 EGFR0.083[4]
Compound 11 Topoisomerase-10.020[4]
P-6 Aurora-A Kinase0.11[12]
Barasertib (AZD1152) Aurora-B Kinase0.00037[5]
AT9283 Aurora-A Kinase~0.003[6]
AT9283 Aurora-B Kinase~0.003[6]

Table 3: COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 11 COX-20.043>232[4]
Compound 12 COX-20.049>204[4]
Compound 15 COX-20.045>222[4]
Celecoxib COX-20.0430[13]
5f COX-21.509.56[1]
6f COX-21.158.31[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrazole derivative and for key biological assays used to evaluate its activity.

Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol is based on the classical Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (e.g., dibenzoylmethane)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired pyrazole derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT 116)

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human Aurora kinase (A or B)

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Kemptide)

  • Test pyrazole derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the Aurora kinase and substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents to convert ADP to ATP and then measure the light output from a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

This assay determines the selective inhibition of the COX-2 isozyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives

  • A method to detect prostaglandin production (e.g., ELISA or LC-MS/MS)

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the reaction buffer containing heme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a short period (e.g., 2 minutes).

  • Terminate the reaction (e.g., by adding a strong acid).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug discovery is crucial for understanding the mechanism of action and the overall development pipeline.

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by novel pyrazole derivatives.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis G2/M_Transition G2/M_Transition Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Pyrazole_Inhibitor_A Pyrazole Derivative (e.g., AT9283) Pyrazole_Inhibitor_A->Aurora_A Inhibits Apoptosis Apoptosis Pyrazole_Inhibitor_A->Apoptosis Induces Pyrazole_Inhibitor_B Pyrazole Derivative (e.g., Barasertib) Pyrazole_Inhibitor_B->Aurora_B Inhibits Pyrazole_Inhibitor_B->Apoptosis Induces

Caption: Aurora Kinase Signaling Pathway in Mitosis and its Inhibition by Pyrazole Derivatives.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cell_Proliferation Cell_Proliferation Prostaglandins->Cell_Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Apoptosis_Inhibition Apoptosis_Inhibition Prostaglandins->Apoptosis_Inhibition Cancer_Progression Cancer Progression Inflammation->Cancer_Progression Cell_Proliferation->Cancer_Progression Angiogenesis->Cancer_Progression Apoptosis_Inhibition->Cancer_Progression Pyrazole_COX2_Inhibitor Pyrazole Derivative (e.g., Celecoxib) Pyrazole_COX2_Inhibitor->COX2 Inhibits

Caption: COX-2 Signaling Pathway in Inflammation and Cancer, and its Inhibition by Pyrazole Derivatives.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR_Pathway HER2 HER2 HER2->RAS_RAF_MEK_ERK_Pathway HER2->PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor (e.g., EGF) Growth_Factor->EGFR Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->EGFR Inhibits Pyrazole_Inhibitor->HER2 Inhibits Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Survival Survival PI3K_AKT_mTOR_Pathway->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR_Pathway->Angiogenesis

Caption: Simplified EGFR/HER2 Signaling Pathway and its Inhibition by Pyrazole-based Kinase Inhibitors.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pyrazole-based anticancer agents.

Drug_Discovery_Workflow Start Start: Target Identification Library_Design Pyrazole Library Design & Synthesis Start->Library_Design HTS High-Throughput Screening (e.g., Cell-based Assays) Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation & Structure-Activity Relationship (SAR) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox Properties) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Biological Evaluation (IC50, Kinase Assays, etc.) Lead_Generation->In_Vitro_Testing Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->Lead_Generation SAR Feedback In_Vivo_Testing In Vivo Efficacy & Toxicology Studies (Animal Models) In_Vitro_Testing->In_Vivo_Testing Promising Leads In_Vivo_Testing->Lead_Optimization Feedback Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate

Caption: Experimental Workflow for the Discovery of Pyrazole-based Anticancer Agents.

Conclusion

Novel pyrazole derivatives continue to be a rich source of potential therapeutic agents, particularly in the field of oncology. Their synthetic tractability and ability to interact with a wide range of biological targets make them an attractive scaffold for drug discovery. The data and protocols presented in this guide highlight the significant progress made in this area and provide a framework for the continued exploration and development of this important class of compounds. Future research will likely focus on the development of more selective and potent pyrazole derivatives, as well as their evaluation in combination therapies to overcome drug resistance and improve patient outcomes.

References

Revolutionizing Agrochemical Research: A Technical Guide to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The agrochemical industry is undergoing a profound transformation, driven by the need for more sustainable, efficient, and targeted crop protection solutions. This technical guide delves into the core of these advancements, providing an in-depth exploration of cutting-edge technologies and their practical applications in agrochemical research. From the precision of gene editing to the broad-scale impact of precision agriculture, this document serves as a comprehensive resource for professionals seeking to navigate and innovate within this dynamic field.

RNA Interference (RNAi): A New Paradigm in Pest Management

RNA interference (RNAi) presents a revolutionary approach to pest control, offering high specificity and a favorable environmental profile compared to conventional chemical pesticides. This technology utilizes double-stranded RNA (dsRNA) molecules to silence essential genes in target pests, leading to mortality or developmental disruption.

Quantitative Data Summary: RNAi vs. Conventional Insecticides
TechnologyTarget PestEfficacyEnvironmental ImpactEconomic Aspect
RNAi-based Biopesticide Fall armyworm (resistant to Cry1Ab)98% mortality in field trials[1]No detectable residues 3-5 days post-application; honeybee survival >95% at 10x field dose[1]Higher initial per-application cost, but can reduce total seasonal pest management costs by up to 18% by eliminating the need for multiple sprays[1]
Conventional Neonicotinoid Cotton bollwormOutperformed by RNAi sprays in some field trials (65% mortality for RNAi)[1]Residues can persist for 14-21 days (organophosphates)[1]Lower per-application cost, but may require multiple applications and contribute to insecticide resistance.
RNAi (controlled environment) Various85-95% target pest mortality[1]High specificity minimizes off-target effects.-
Chemical Alternatives Various-Can lose 30% of activity within 14 days under similar unrefrigerated conditions where dsRNA lost 90%[1]-
Experimental Protocol: Spray-Induced Gene Silencing (SIGS) for Fungal Pathogen Control

This protocol outlines a general method for applying dsRNA to plants to induce gene silencing in a fungal pathogen.

1. Target Gene Selection and dsRNA Synthesis:

  • Identify a suitable target gene in the fungal pathogen that is essential for its survival or virulence.
  • Synthesize dsRNA corresponding to the target gene sequence. This can be done through in vitro transcription or microbial production systems.

2. Formulation of dsRNA Spray:

  • Dissolve the purified dsRNA in a suitable aqueous buffer.
  • To enhance stability and uptake, consider the inclusion of adjuvants or encapsulation in nanoparticles.

3. Application to Plants:

  • Apply the dsRNA solution to the plant foliage using a fine-mist sprayer, ensuring thorough coverage.
  • Include appropriate control groups, such as plants sprayed with a non-specific dsRNA and a water-only control.

4. Fungal Inoculation:

  • After a specified period to allow for dsRNA uptake by the plant, inoculate the plants with the fungal pathogen.

5. Assessment of Efficacy:

  • Monitor the plants for disease symptoms over time.
  • Quantify the level of fungal infection through visual assessment, microscopy, or molecular methods (e.g., qPCR to measure fungal biomass).
  • Analyze the expression of the target gene in the fungus to confirm gene silencing.

Signaling Pathway: RNAi in Insects

RNAi_Pathway dsRNA Exogenous dsRNA Dicer Dicer-2 dsRNA->Dicer Processing siRNA siRNA duplex Dicer->siRNA RISC_loading RISC Loading Complex siRNA->RISC_loading Unwinding RISC Activated RISC RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation CRISPR_Resistance CRISPR_System CRISPR-Cas9 System (gRNA + Cas9) Target_Gene Susceptibility Gene (e.g., TaMLO) CRISPR_System->Target_Gene Targets Gene_Knockout Gene Knockout (Loss of function) Target_Gene->Gene_Knockout Leads to Plant_Immunity Enhanced Plant Immune Response Gene_Knockout->Plant_Immunity Results in Disease_Resistance Disease Resistance Plant_Immunity->Disease_Resistance Fungal_Pathogen Fungal Pathogen (e.g., Powdery Mildew) Fungal_Pathogen->Disease_Resistance Inhibited by Precision_Ag_Workflow Data_Collection Data Collection (Drones, Sensors, Satellite) Data_Analysis Data Analysis & Mapping (Pest/Weed Infestation) Data_Collection->Data_Analysis Decision_Support Decision Support System (Treatment Plan) Data_Analysis->Decision_Support VRA Variable Rate Application (Targeted Spraying) Decision_Support->VRA Monitoring Monitoring & Evaluation (Efficacy Assessment) VRA->Monitoring Outcome Reduced Input & Environmental Impact, Increased Profitability VRA->Outcome Monitoring->Data_Collection Feedback Loop HTS_Workflow Compound_Library Chemical Compound Library Plate_Preparation Assay Plate Preparation (Robotic Dispensing) Compound_Library->Plate_Preparation Target_Addition Addition of Target Organism (e.g., Insects, Fungi) Plate_Preparation->Target_Addition Incubation Incubation Target_Addition->Incubation Data_Acquisition Data Acquisition (e.g., Imaging, Absorbance) Incubation->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Validation Hit Validation & Lead Optimization Data_Analysis->Hit_Validation Metabolomics_Workflow Sample_Collection Sample Collection (Treated vs. Control) Metabolite_Extraction Metabolite Extraction & Sample Cleanup Sample_Collection->Metabolite_Extraction Analytical_Platform Analytical Platform (e.g., LC-MS/MS, GC-MS) Metabolite_Extraction->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (Biomarker Discovery) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed synthesis protocol for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a key building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is a two-step process commencing with the cyclocondensation of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate with methylhydrazine to yield the corresponding ethyl ester, followed by hydrolysis to the target carboxylic acid. This protocol includes detailed experimental procedures, a summary of expected yields and purity, and a visual representation of the synthesis workflow.

Introduction

Pyrazole derivatives containing a trifluoromethyl group are of significant interest in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, serves as a versatile intermediate for the synthesis of a wide range of bioactive compounds. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Step 1: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

    • A cyclocondensation reaction between ethyl 4,4,4-trifluoro-2,4-dioxobutanoate and methylhydrazine. This reaction can yield two regioisomers; the protocol is optimized to favor the desired isomer.

  • Step 2: Synthesis of this compound

    • Hydrolysis of the ethyl ester from Step 1 under basic conditions.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

StepReactant 1Reactant 2ProductSolventReaction Time (h)Temperature (°C)Typical Yield (%)Purity (by NMR) (%)
1Ethyl 4,4,4-trifluoro-2,4-dioxobutanoateMethylhydrazineEthyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylateEthanol4Reflux (78)75-85>95
2Ethyl 1-methyl-5-(trifluoromethyl)-...Sodium HydroxideThis compoundEthanol/Water2Reflux (80)90-98>98

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (anhydrous)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (e.g., 21.2 g, 0.1 mol).

  • Dissolve the starting material in 100 mL of anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Slowly add methylhydrazine (e.g., 5.1 g, 0.11 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, which may contain a mixture of regioisomers, is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The desired product is typically the major isomer.

  • Collect the fractions containing the pure product and concentrate them using a rotary evaporator to obtain ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate as a pale yellow oil or a low-melting solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (e.g., 22.2 g, 0.1 mol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 10.0 g, 0.25 mol) in 50 mL of water.

  • Add the NaOH solution to the stirred solution of the ester.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 50 mL).

  • Dry the product under vacuum to afford this compound as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Start Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate Step1 Step 1: Cyclocondensation Start->Step1 Reagent1 Methylhydrazine Reagent1->Step1 Intermediate Ethyl 1-methyl-5-(trifluoromethyl)- 1H-pyrazole-3-carboxylate Step1->Intermediate Ethanol, Acetic Acid (cat.) Reflux, 4h Step2 Step 2: Hydrolysis Intermediate->Step2 Reagent2 NaOH, H₂O Reagent2->Step2 Acidification Acidification (HCl) Step2->Acidification Ethanol/Water Reflux, 2h Product 1-methyl-5-(trifluoromethyl)- 1H-pyrazole-3-carboxylic acid Acidification->Product

Caption: Workflow for the synthesis of the target carboxylic acid.

Application Notes and Protocols: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a key building block in modern medicinal chemistry. Its rigid pyrazole scaffold, combined with the electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle, makes it an attractive starting point for the synthesis of novel therapeutic agents. The trifluoromethyl moiety often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] This document provides an overview of its applications, synthesis, and protocols for the biological evaluation of its derivatives, with a focus on its use in the development of enzyme inhibitors.

Applications in Drug Discovery

Derivatives of this compound have shown significant potential as inhibitors of various enzymes, particularly kinases and cyclooxygenases. The pyrazole core can act as a bioisostere for other five-membered heterocycles and provides a stable platform for orienting substituents to interact with specific binding pockets in target proteins.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[3][4] Several pyrazole-containing compounds have been investigated as VEGFR-2 inhibitors. A notable example is Acrizanib , an N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) carboxamide derivative developed as a topical ocular therapy for neovascular age-related macular degeneration.[5] The general structure involves the amide coupling of the pyrazole carboxylic acid with a substituted indole moiety.

Table 1: Quantitative Data for Acrizanib

CompoundTargetIC50 (nM)Assay Type
AcrizanibVEGFR-20.8Kinase Assay
Cyclooxygenase (COX) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. The pyrazole scaffold is a core component of several selective COX-2 inhibitors, such as celecoxib.[6][7] Derivatives of trifluoromethyl-pyrazole-carboxylic acids have been synthesized and evaluated for their COX inhibitory activity, demonstrating the potential for developing novel anti-inflammatory agents.[8] The structure-activity relationship (SAR) studies often reveal that the trifluoromethyl group contributes to the potency and selectivity of these inhibitors.[6]

Table 2: Quantitative Data for Exemplary Trifluoromethyl-Pyrazole-Carboxamide COX Inhibitors

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
5f COX-21.50-
6f COX-21.15-

Data extracted from a study on pyrazole-pyridazine hybrids as selective COX-2 inhibitors, demonstrating the utility of the pyrazole core in achieving high potency.[8]

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible multi-step synthesis starting from ethyl 4,4,4-trifluoroacetoacetate.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This step is adapted from patented methods for the synthesis of the pyrazolol precursor.[9][10]

  • In a well-ventilated fume hood, charge a round-bottom flask with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Add water and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add an aqueous solution of methylhydrazine (1.1 eq) dropwise, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the elevated temperature for 2-4 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Step 2: Conversion to 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole

  • Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) in phosphorus oxychloride (POCl3, 3-5 eq).

  • Heat the mixture to reflux (around 105-110 °C) and maintain for 4-6 hours.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Step 3: Carboxylation to afford this compound

  • Dissolve the 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a strong organolithium base such as n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and acidify with aqueous HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target carboxylic acid.

Step 4: Amide Coupling with Anilines (General Procedure)

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired aniline derivative (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Biological Assay Protocols

VEGFR-2 Kinase Assay Protocol (Luminescence-based)

This protocol is designed to determine the in vitro inhibitory potency of compounds against VEGFR-2.

  • Reagent Preparation :

    • Prepare a 1x kinase buffer from a 5x stock.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

    • Prepare the VEGFR-2 enzyme and substrate solutions in 1x kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.

    • Add 20 µL of the VEGFR-2 enzyme solution to the wells (except for the "no enzyme" control).

    • Initiate the kinase reaction by adding 25 µL of a master mix containing ATP and the substrate.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

COX-1/COX-2 Inhibition Assay Protocol (Fluorometric)

This protocol measures the peroxidase activity of COX enzymes.

  • Reagent Preparation :

    • Prepare the COX assay buffer, probe, and cofactor solution.

    • Reconstitute the COX-1 and COX-2 enzymes.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and prepare dilutions.

  • Assay Procedure :

    • Add the test inhibitor or control to the wells of a 96-well plate.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Prepare a reaction master mix containing the assay buffer, probe, and cofactor.

    • Add the master mix to all wells.

    • Initiate the reaction by adding arachidonic acid solution to all wells.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic read.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Target Carboxylic Acid cluster_derivatization Derivatization and Biological Evaluation Start Ethyl 4,4,4-trifluoroacetoacetate Step1 Cyclization with Methylhydrazine Start->Step1 Intermediate1 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Step1->Intermediate1 Step2 Chlorination with POCl3 Intermediate1->Step2 Intermediate2 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole Step2->Intermediate2 Step3 Carboxylation (n-BuLi, CO2) Intermediate2->Step3 Product This compound Step3->Product AmideCoupling Amide Coupling with Anilines Product->AmideCoupling Derivative Bioactive Amide Derivatives AmideCoupling->Derivative BioAssay Biological Assays (e.g., Kinase, COX) Derivative->BioAssay Data IC50 Determination BioAssay->Data

Caption: Synthetic and experimental workflow for the utilization of this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT PLCg_PKC PLCγ/PKC Pathway Dimerization->PLCg_PKC Inhibitor Pyrazole Derivative (e.g., Acrizanib) Inhibitor->Dimerization Inhibition Angiogenesis Angiogenesis, Cell Proliferation, Survival PI3K_AKT->Angiogenesis PLCg_PKC->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Pyrazole Carboxamide Derivative Inhibitor->COX_Enzyme Inhibition

Caption: Mechanism of action for pyrazole-based COX inhibitors.

References

Application Notes and Protocols for Pyrazole Ring Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazoles are a critical class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. The pyrazole scaffold is a key pharmacophore in many biologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] Consequently, the efficient synthesis of substituted pyrazoles is a significant focus in medicinal chemistry and drug development.[2] This document provides detailed experimental protocols and comparative data for several key pyrazole ring cyclization reactions, including the classical Knorr synthesis and modern microwave-assisted methods.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile method for preparing substituted pyrazoles.[2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][4]

General Reaction Mechanism

The mechanism begins with the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate.[2][5] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[2] A subsequent dehydration step yields the stable, aromatic pyrazole ring.[2] When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomers.[3]

Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone, a variant of the Knorr reaction.[5]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the ketoester.[5]

  • Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[2][5]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes.[5]

  • Collect the crude product by vacuum filtration using a Büchner funnel.[2][5]

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[2][5]

  • The pure pyrazolone can be obtained by recrystallization from a suitable solvent, such as ethanol.[2]

Data Presentation: Knorr Pyrazole Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis.

Starting MaterialsHydrazine DerivativeSolventCatalystTemperature (°C)TimeYield (%)Reference
Ethyl benzoylacetateHydrazine hydrate1-PropanolGlacial acetic acid1001 hour~79[6]
Ethyl acetoacetatePhenylhydrazineDiethyl etherNone (reflux)Reflux1 hourHigh[2]
1,3-DiketonesArylhydrazinesN,N-DimethylacetamideNoneRoom Temp-59-98[7]
Substituted AcetylacetoneHydrazinesEthylene glycolLithium perchlorateRoom Temp-70-95[8]

Microwave-Assisted Pyrazole Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate pyrazole synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[9]

Advantages of Microwave-Assisted Synthesis
  • Speed: Reaction times are often reduced from hours to minutes.[9]

  • Yield: Increased reaction efficiency frequently leads to higher product yields.[9]

  • Purity: Cleaner reactions can simplify product purification.[9]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[9]

Experimental Protocol: Microwave-Assisted Synthesis from a Chalcone

This protocol describes the cyclization of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[9]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[9]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[9]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.[9]

  • Pour the reaction mixture into crushed ice.[9]

  • Collect the resulting precipitate by vacuum filtration.[9]

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[9]

Data Presentation: Microwave vs. Conventional Synthesis

The following table summarizes quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90
1-Aryl-1H-pyrazole-5-aminesMicrowave-Assisted15010-15 min70-90
Pyrazolone derivativesMicrowave-Assisted (solvent-free)- (420 W)10 min51-98[10]

Catalyst-Free Pyrazole Synthesis

In a move towards greener chemistry, catalyst-free methods for pyrazole synthesis have been developed. These reactions often proceed by heating the reactants under solvent-free conditions.

Experimental Protocol: Catalyst-Free Cycloaddition of Diazo Compounds to Alkynes

This protocol describes the synthesis of pyrazoles via a 1,3-dipolar cycloaddition of diazo compounds to alkynes by heating.[11]

Procedure:

  • The reaction is conducted by heating α-diazocarbonyl substrates under solvent-free conditions, which affords the pyrazole products in high yields without the need for work-up or purification.[11]

Visualizations

Knorr_Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification dicarbonyl 1,3-Dicarbonyl Compound mix Mix Reactants in Solvent dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix add_catalyst Add Acid Catalyst mix->add_catalyst heat Heat (e.g., 100°C) add_catalyst->heat precipitate Precipitate with Water heat->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Pyrazole recrystallize->product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Microwave_Assisted_Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification chalcone Chalcone mix Combine in Microwave Vial chalcone->mix hydrazine Hydrazine Derivative hydrazine->mix add_solvent_catalyst Add Solvent & Catalyst mix->add_solvent_catalyst irradiate Microwave Irradiation add_solvent_catalyst->irradiate cool Cool to Room Temp irradiate->cool precipitate Precipitate in Ice cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Pyrazole recrystallize->product

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

References

Application Notes & Protocols: Techniques for the Purification of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry, agrochemistry, and materials science.[1][2] The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other physicochemical properties.[2] However, the synthesis of these compounds often results in mixtures containing starting materials, by-products, and regioisomers, necessitating robust purification strategies.[3][4][5][6] Separation can be challenging due to the unique properties imparted by fluorine. These application notes provide detailed protocols for the most common and effective techniques for purifying fluorinated pyrazole compounds: column chromatography, recrystallization, and liquid-liquid extraction.

Data Presentation: Comparative Purification Parameters

The selection of an appropriate purification technique is paramount. The following tables summarize common starting points and conditions reported in the literature for various fluorinated pyrazole derivatives.

Table 1: Column Chromatography Conditions for Fluorinated Pyrazoles

Compound Type Stationary Phase Mobile Phase (Eluent System) Observations Reference
Perfluoroalkylated 1H-Pyrazoles Silica Gel n-Pentane / Diethyl Ether (8:2 to 7:3) Effective for separating the desired product from reaction mixtures.[7] [7]
4-Fluoro-3,5-dimethylpyrazoles Silica Gel Not specified, but used post-extraction. Necessary when the crude product contains impurities not removed by extraction.[3] [3]
Fluorinated Tebufenpyrad Analogs Silica Gel Not specified, but used to afford pure compounds. Essential for separating regioisomers which can be difficult.[8] [8]
4,4-Difluoro-1H-pyrazoles Silica Gel Not specified, but difluorinated products elute much faster than mono-fluorinated or non-fluorinated starting materials. Separation of mono- and di-fluorinated species can be difficult.[9] [9]

| Chiral N1-Substituted-1H-pyrazoles | Polysaccharide-based (Cellulose, Amylose) | Normal Phase (n-Hexane/Ethanol) or Polar Organic (Acetonitrile, Methanol/Acetonitrile) | Cellulose-based columns showed superiority in polar organic modes for baseline separation of enantiomers.[10] |[10] |

Table 2: Recrystallization Solvents for Pyrazole Compounds

Solvent Type Solvent(s) Compound Polarity Suitability Notes Reference
Single Solvent Ethanol, Methanol, Isopropanol Polar pyrazole derivatives Ethanol is a common and effective general-purpose solvent.[11][12] [11][12]
Single Solvent Acetone, Ethyl Acetate Intermediate polarity Good solubilizers for compounds with corresponding functional groups (ketones, esters).[11] [11]
Single Solvent n-Hexane, Cyclohexane Non-polar pyrazole derivatives Risk of "oiling out" if the compound is not sufficiently crystalline.[11][12] [11][12]
Single Solvent Water Highly polar, ionizable pyrazoles Can be effective for polar compounds, especially when heated.[11] [11]
Mixed Solvent Hexane / Ethyl Acetate Broad range A common and effective combination for inducing crystallization.[12] [12]
Mixed Solvent Hexane / Acetone Broad range Works well, especially with slow cooling and evaporation.[11][12] [11][12]

| Mixed Solvent | Ethanol / Water | Polar pyrazole derivatives | The compound is dissolved in hot ethanol, and hot water is added as an anti-solvent until turbidity appears.[12] |[12] |

Experimental Protocols

Protocol 1: Flash Column Chromatography

This technique is the workhorse for purifying moderately polar to non-polar fluorinated pyrazoles, especially for separating complex mixtures and isomers.

Materials:

  • Crude fluorinated pyrazole compound

  • Silica gel (appropriate mesh size, e.g., 230-400)

  • Selected eluent system (e.g., n-pentane/diethyl ether, hexane/ethyl acetate)

  • Glass column with stopcock

  • Sand

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Methodology:

  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of the desired compound from impurities. A target Rf value for the product is typically 0.2-0.4.

  • Column Packing:

    • Secure the column vertically. Place a small plug of glass wool and a thin layer of sand at the bottom.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to dryness. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a pump or inert gas line) to achieve a steady flow rate.

    • Collect fractions in separate tubes. The separation of difluorinated products can be readily achieved as they often elute faster than their monofluorinated counterparts.[9]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified fluorinated pyrazole.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery A Select Eluent via TLC B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Pure Compound H->I

Caption: Workflow for Column Chromatography Purification.
Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent is found. It relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.

Methodology (Single Solvent):

  • Solvent Selection: Choose a solvent in which the fluorinated pyrazole is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, hexane, ethyl acetate) to find the ideal one.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask.[12]

  • Heating: Gently heat the mixture while stirring (e.g., on a hot plate) until the solvent boils and the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess, as this will reduce the yield.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals. Do not disturb the flask during this process.[12]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation and yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.

G A Dissolve Crude Solid in Minimum Hot Solvent B Cool Solution Slowly to Room Temperature A->B C Induce Further Crystallization (Ice Bath) B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F G Obtain Pure Crystalline Product F->G G A Combine Reaction Mixture, Organic Solvent & Aqueous Phase in Separatory Funnel B Shake and Vent Funnel A->B C Allow Layers to Separate B->C D Drain and Collect the Organic Layer C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Filter and Evaporate Solvent E->F G Obtain Extracted Product F->G

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the key analytical techniques used for the structural elucidation, purity assessment, and detailed characterization of pyrazole derivatives. Pyrazoles are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, necessitating robust and accurate analytical methodologies for their development and quality control.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful tool for the unambiguous structural determination of pyrazole derivatives.[1] ¹H and ¹³C NMR provide detailed information regarding the molecular structure, including the chemical environment of hydrogen and carbon atoms.[1][3] Key analytical points include:

  • ¹H NMR: The chemical shifts (δ), signal multiplicities, and coupling constants (J) allow for the assignment of protons on the pyrazole ring and its various substituents.[1] The proton on the nitrogen atom (N-H) can sometimes appear as a broad signal or may not be visible at all due to rapid chemical exchange with other molecules or residual water in the solvent.[4]

  • ¹³C NMR: This technique provides critical information about the carbon framework of the molecule.[1] Annular tautomerism, where a proton rapidly exchanges between the N1 and N2 positions, can lead to the averaging of signals for the C3 and C5 carbons.[4]

  • 2D NMR: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is crucial for confirming the overall molecular structure and stereochemistry, especially in complex derivatives.[1][4]

Quantitative Data Summary

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles in CDCl₃ [5]

Compound/Substituent H-3 H-4 H-5 Other Protons
3,5-Dimethylpyrazole 5.83 (s) - 5.83 (s) 2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole - 5.60 (s) - 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole 8.05 (s) - 8.50 (s) 7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate - 8.01 (s) - 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Derivatives [6][7]

Compound/Substituent Position Chemical Shift (δ, ppm)
Pyrazole-C3 160.0 - 160.3
Pyrazole-C4 105.0 - 107.1
Pyrazole-C5 126.0 - 129.5
Pyrazoline-C3 ~150.0
Pyrazoline-C4 ~39.5
Pyrazoline-C5 ~55.8
Carbonyl (C=O) 187.0 - 191.14

| Methoxy (-OCH₃) | 55.26 - 55.61 |

Experimental Workflow and Protocols

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pyrazole Derivative (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Sample->Dissolve Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer (300-500 MHz) Transfer->NMR_Spec Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_Spec->Acquire_2D Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Integrate Integrate Peaks (¹H) Process->Integrate Analyze Analyze Shifts, Multiplicity, and Coupling Constants Integrate->Analyze Elucidate Structural Elucidation Analyze->Elucidate

Caption: Workflow for NMR analysis of pyrazole derivatives.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [1][5]

  • Objective: To determine the carbon-hydrogen framework and elucidate the molecular structure of the pyrazole derivative.

  • Instrumentation: Bruker Avance (300 or 500 MHz) or equivalent NMR spectrometer.

  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole compound.[1]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Transfer the solution into a 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Use a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR.[5]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the spectrum.

    • For ¹H NMR, integrate the peaks to determine the relative number of protons.

    • Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms and confirm the structure.[5]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of pyrazole derivatives.[1] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable structural information, helping to confirm the identity of substituents and the overall structure of the pyrazole core.[8][9]

Quantitative Data Summary

Table 3: Example Mass Spectrometry Fragmentation Data for a Pyrazole Derivative [7]

Compound Molecular Ion [M⁺] (m/z) Key Fragment Ions (m/z)
3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-phenylpropenone 400 -
1-(4-chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone 434 [M⁺], 436 [M+2] -

| 1-(3,4-Dichlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | 469 [M⁺], 471 [M+2] | - |

Experimental Protocol: Mass Spectrometry
  • Objective: To determine the molecular weight, confirm the molecular formula, and study the fragmentation pattern of the pyrazole derivative.

  • Instrumentation: JEOL GCMATE II GC-MS or equivalent Mass Spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source.[10]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • For direct infusion, the solution is drawn into a syringe and infused into the ion source at a constant flow rate.

    • For GC-MS or LC-MS, the sample is injected into the chromatograph for separation prior to entering the mass spectrometer.[8]

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode over a relevant mass-to-charge (m/z) range.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

    • For structural analysis, perform tandem MS (MS/MS) experiments by isolating the molecular ion and inducing fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak [M⁺] to determine the molecular weight.

    • Analyze the isotopic pattern, especially for compounds containing elements like chlorine or bromine.

    • Propose fragmentation pathways based on the observed fragment ions to confirm the structure of the compound.[8][9]

Infrared (IR) Spectroscopy

Application Note

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in pyrazole derivatives.[11] The presence of characteristic absorption bands for N-H, C=N, C=C, and C=O stretching vibrations can confirm the formation of the pyrazole ring and the identity of its substituents.[7]

Quantitative Data Summary

Table 4: FT-IR Characteristic Absorption Bands (cm⁻¹) for Pyrazole Derivatives [7][12]

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
N-H (pyrazole ring) Stretch 3100 - 3180
C-H (aromatic) Stretch 3052 - 3157
C-H (aliphatic) Stretch ~2923
C=O (carbonyl) Stretch 1691 - 1695
C=N (pyrazole ring) Stretch 1566 - 1655
C=C (aromatic) Stretch ~1595

| C-N | Stretch | 1093 - 1107 |

Experimental Protocol: FT-IR Spectroscopy
  • Objective: To identify the functional groups present in the pyrazole derivative.

  • Instrumentation: Perkin-Elmer or equivalent FT-IR spectrometer.[7]

  • Sample Preparation (KBr Pellet Method): [5]

    • Thoroughly grind 1-2 mg of the pyrazole compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule.

    • Compare the obtained spectrum with literature data for known pyrazole derivatives to confirm the structure.[5]

X-ray Crystallography

Application Note

Single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement of pyrazole derivatives in the solid state.[13] This technique is crucial for unambiguously determining the molecular structure, conformation, and intermolecular interactions such as hydrogen bonding and π-π stacking.[13][14] Such detailed structural information is vital for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[13]

Quantitative Data Summary

Table 5: Example Crystallographic Data for Pyrazole Derivatives [6][13]

Parameter Compound 4 Compound 5a
Chemical Formula C₂₁H₁₇N₃O C₂₂H₁₉N₃O
Crystal System Triclinic Monoclinic
Space Group P-1 P2₁/n
a (Å) 9.348(2) 21.54552(17)
b (Å) 9.793(2) 7.38135(7)
c (Å) 16.366(4) 22.77667(19)
α (°) 87.493(6) 90
β (°) 87.318(6) 101.0921(8)

| γ (°) | 84.676(6) | 90 |

Experimental Protocol: Single-Crystal X-ray Diffraction[13][14]
  • Objective: To determine the precise three-dimensional molecular structure of the pyrazole derivative.

  • Instrumentation: Bruker D8 Quest or equivalent diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[12]

  • Procedure:

    • Crystal Selection: A suitable, high-quality single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.[13]

    • Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100-172 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal and recording the diffraction images.[12][13]

    • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

  • Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which are analyzed to understand the molecular conformation and crystal packing.[13]

General Analytical Workflow & Biological Context

The characterization of pyrazole derivatives is a multi-step process that confirms the successful synthesis and purity of the compound, which is a prerequisite for biological screening. Many pyrazole derivatives exert their biological effects, such as anticancer activity, by modulating key cellular signaling pathways.[13]

Overall_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bio Biological Evaluation Synthesis Chemical Synthesis (e.g., Cyclocondensation) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MW, Formula) Purification->MS IR_UV FT-IR / UV-Vis (Functional Groups) Purification->IR_UV XRay X-ray Crystallography (3D Structure) Purification->XRay Screening Biological Screening (e.g., Cytotoxicity Assay) XRay->Screening Pathway Signaling Pathway Analysis

Caption: General workflow from synthesis to biological evaluation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Potential Inhibition

Caption: PI3K/AKT/mTOR pathway with potential pyrazole inhibition.[13]

References

Application Notes and Protocols for the Synthesis of Amide Derivatives from Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. A prominent example is Celecoxib, a selective COX-2 inhibitor used for pain and inflammation management. The synthesis of these derivatives is a crucial process for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

These application notes provide detailed protocols for the synthesis of amide derivatives from pyrazole carboxylic acids, focusing on two common and effective methods: the acid chloride formation method and the direct amide coupling method using peptide coupling reagents.

General Synthetic Workflow

The most prevalent and versatile strategy for synthesizing pyrazole carboxamides involves the initial construction of a pyrazole ring bearing a carboxylic acid functional group, followed by an amidation reaction with a desired amine. This approach allows for late-stage diversification of the amide moiety, enabling the rapid generation of a library of analogs for biological screening.

General Synthetic Workflow Pyrazole_Carboxylic_Acid Pyrazole Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., Acid Chloride or O-Acylisourea Ester) Pyrazole_Carboxylic_Acid->Activated_Intermediate Activation Pyrazole_Amide Pyrazole Carboxamide Derivative Activated_Intermediate->Pyrazole_Amide Amidation Amine Primary or Secondary Amine (R-NH2) Amine->Pyrazole_Amide

Caption: General workflow for pyrazole carboxamide synthesis.

Experimental Protocols

Two primary methods for the synthesis of pyrazole carboxamides are detailed below. Method A involves the conversion of the carboxylic acid to a more reactive acid chloride, while Method B utilizes modern peptide coupling reagents for a milder, one-pot reaction.

Method A: Acid Chloride Formation and Subsequent Amidation

This classic two-step method is robust and generally provides good yields. It involves the activation of the pyrazole carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the reaction of the resulting acid chloride with the desired amine.

Protocol:

Step 1: Formation of the Pyrazole Acyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole carboxylic acid (1.0 eq).

  • Suspend the acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene (10 mL per mmol of acid).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) should be added.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • Once the reaction is complete, remove the solvent and excess chlorinating agent in vacuo. The crude pyrazole acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude pyrazole acyl chloride from Step 1 in fresh, anhydrous DCM (10 mL per mmol).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (2.0 - 2.5 eq), in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the pyrazole acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide derivative.

Acid Chloride Method Workflow Start Pyrazole Carboxylic Acid Step1 Add SOCl₂ or (COCl)₂/DMF in dry DCM, 0°C to RT Start->Step1 Acid_Chloride Pyrazole Acyl Chloride (Crude) Step1->Acid_Chloride Step2 Add Amine and Et₃N in dry DCM, 0°C to RT Acid_Chloride->Step2 Workup Aqueous Workup and Extraction Step2->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure Pyrazole Carboxamide Purification->Final_Product

Caption: Workflow for the acid chloride method.

Method B: Direct Amide Coupling Using Coupling Reagents

This method utilizes peptide coupling reagents to facilitate the formation of the amide bond in a one-pot procedure. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or a catalyst like 4-(dimethylamino)pyridine (DMAP) are commonly employed. This method is often preferred for sensitive substrates due to its milder reaction conditions.

Protocol:

  • To a round-bottom flask, add the pyrazole carboxylic acid (1.0 eq), the desired primary or secondary amine (1.1 - 1.2 eq), and a coupling additive such as HOBt (1.2 eq) or a catalyst like DMAP (0.1 - 0.2 eq).

  • Dissolve the mixture in a dry, aprotic solvent such as DCM, DMF, or tetrahydrofuran (THF) (10 mL per mmol of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent, such as DCC (1.2 eq) or EDC (1.2 eq), portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with the reaction solvent.

  • If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous workup.

  • Concentrate the filtrate (if DCC was used) or the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash successively with a mild acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of pyrazole carboxamide derivatives from various literature sources.

Pyrazole Carboxylic Acid DerivativeAmine DerivativeCoupling MethodYield (%)Reference
5-Bromothiophene-2-carboxylic acid5-methyl-1H-pyrazol-3-amineDCC, DMAP68%[1]
5-Bromothiophene-2-carboxylic acidAryl-substituted pyrazole amineSuzuki-Miyaura Coupling66-81%[1][2]
Pyrazole-3,4-dicarboxylic acid chlorideVarious sulfonamidesAcid ChlorideNot specified[3]
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride5-amino-1,3,4-thiadiazole-2-sulfonamideAcid ChlorideNot specified[4]

Signaling Pathway: Mechanism of Action of Celecoxib

Many pyrazole carboxamides derive their therapeutic effects from inhibiting specific signaling pathways. A prime example is Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway.

Celecoxib_Mechanism_of_Action cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H₂ (PGH₂) COX2->Prostaglandin_H2 Celecoxib Celecoxib (Pyrazole Carboxamide) Celecoxib->COX2 Inhibition Prostaglandins Prostaglandins (e.g., PGE₂) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation

References

Industrial Synthesis of 1-Methyl-3-trifluoromethyl-4-pyrazole Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. Two primary synthetic routes are outlined, offering flexibility based on available starting materials and manufacturing capabilities.

Introduction

1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid is a crucial building block in organic synthesis. Its trifluoromethyl group and pyrazole core contribute to the enhanced biological activity and metabolic stability of the final products. The demand for efficient and scalable synthetic methods for this intermediate is therefore of high importance in the chemical and pharmaceutical industries. This document details two prominent industrial synthesis routes, providing comprehensive experimental protocols and quantitative data to aid in process development and optimization.

Synthetic Routes Overview

Two principal routes for the industrial synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid are presented:

  • Route 1: A multi-step synthesis commencing from sodium cyanoacetate. This pathway involves condensation, acylation, cyclization, and a final hydrolysis step.

  • Route 2: A process beginning with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine to form the pyrazole core, followed by carboxylation at the 4-position.

The following sections provide detailed protocols and data for each route.

Route 1: Synthesis from Sodium Cyanoacetate

This route provides a well-established pathway with high yields in the initial condensation step.

Overall Synthesis Pathway (Route 1)

Route 1 A Sodium Cyanoacetate B 3-(Dimethylamino)acrylonitrile A->B Condensation (93.7% yield) C Acylated Intermediate B->C Acylation (78.6% yield) D 1-Methyl-3-trifluoromethyl-4-cyanopyrazole C->D Cyclization with Methylhydrazine (74.3% yield) E 1-Methyl-3-trifluoromethyl-4-pyrazole Carboxylic Acid D->E Hydrolysis

Caption: Synthetic pathway for Route 1.

Quantitative Data Summary (Route 1)
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1CondensationSodium cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonateEthanol40-45593.7[1]
2Acylation3-(Dimethylamino)acrylonitrile, Trifluoroacetyl chloride, Triethylamine---78.6[1]
3CyclizationAcylated intermediate, MethylhydrazineMethanol/Water--74.3[1]
4Hydrolysis1-Methyl-3-trifluoromethyl-4-cyanopyrazole----

Note: Data for the hydrolysis step and some specific conditions for acylation and cyclization require further optimization based on pilot plant studies.

Experimental Protocols (Route 1)

Step 1: Condensation to form 3-(Dimethylamino)acrylonitrile

  • Objective: To synthesize 3-(dimethylamino)acrylonitrile from sodium cyanoacetate.

  • Procedure:

    • In a suitable reactor, charge ethanol as the solvent.

    • Add sodium cyanoacetate to the reactor.

    • Under controlled temperature, add N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in a molar ratio of 1:2.5 (sodium cyanoacetate to methanesulfonate salt).[1]

    • Heat the reaction mixture to 40-45°C and maintain for 5 hours.[1]

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

    • Upon completion, cool the reaction mixture.

    • Isolate the product by filtration and wash with cold ethanol.

    • Dry the product under vacuum to obtain 3-(dimethylamino)acrylonitrile.

Step 2: Acylation with Trifluoroacetyl Chloride

  • Objective: To acylate 3-(dimethylamino)acrylonitrile.

  • Procedure:

    • In a reactor equipped for handling corrosive reagents, dissolve 3-(dimethylamino)acrylonitrile in a suitable anhydrous solvent.

    • Add triethylamine (TEA) as an acid scavenger.

    • Cool the mixture to a controlled low temperature.

    • Slowly add trifluoroacetyl chloride while maintaining the low temperature.

    • Allow the reaction to proceed to completion, monitoring by an appropriate analytical technique.

    • Upon completion, the triethylammonium chloride salt is removed by filtration.

    • The filtrate containing the acylated intermediate is concentrated under reduced pressure.

Step 3: Cyclization to form 1-Methyl-3-trifluoromethyl-4-cyanopyrazole

  • Objective: To form the pyrazole ring by reacting the acylated intermediate with methylhydrazine.

  • Procedure:

    • Dissolve the crude acylated intermediate in a mixed solvent of methanol and water.[1]

    • Add methylhydrazine to the solution. The addition may be exothermic and should be controlled.

    • Stir the reaction mixture at a controlled temperature until the cyclization is complete.

    • The product may precipitate out of the solution upon cooling.

    • Isolate the solid product by filtration, wash with a cold methanol/water mixture, and dry.

Step 4: Hydrolysis to 1-Methyl-3-trifluoromethyl-4-pyrazole Carboxylic Acid

  • Objective: To hydrolyze the nitrile group to a carboxylic acid.

  • Procedure:

    • Charge the 1-methyl-3-trifluoromethyl-4-cyanopyrazole into a reactor.

    • Add a solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid).

    • Heat the mixture under reflux for a sufficient period to ensure complete hydrolysis.

    • Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

    • After completion, cool the reaction mixture and acidify with a mineral acid (if basic hydrolysis was used) to precipitate the carboxylic acid.

    • Filter the solid, wash with water to remove inorganic salts, and dry to yield the final product.

Route 2: Synthesis from 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

This route offers a convergent approach to the pyrazole core, which is then functionalized.

Overall Synthesis Pathway (Route 2)

Route 2 A 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one B 1-Methyl-3-(trifluoromethyl)-1H-pyrazole A->B Reaction with Methylhydrazine C 1-Methyl-3-trifluoromethyl-4-formylpyrazole B->C Vilsmeier-Haack Formylation D 1-Methyl-3-trifluoromethyl-4-pyrazole Carboxylic Acid C->D Oxidation

Caption: Synthetic pathway for Route 2.

Quantitative Data Summary (Route 2)
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Pyrazole Formation4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, MethylhydrazineEthanolReflux--
2Formylation1-Methyl-3-(trifluoromethyl)-1H-pyrazole, Vilsmeier reagent (POCl₃, DMF)----
3Oxidation1-Methyl-3-trifluoromethyl-4-formylpyrazole, Oxidizing agent (e.g., KMnO₄, NaOCl)----

Note: Specific yield data for each step on an industrial scale requires process optimization and is dependent on the specific conditions employed.

Experimental Protocols (Route 2)

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

  • Objective: To synthesize the pyrazole core from 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methylhydrazine.

  • Procedure:

    • In a reactor, dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol.

    • Slowly add methylhydrazine to the solution. The reaction is exothermic and should be controlled by cooling.

    • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by GC or LC-MS.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • The crude product can be purified by distillation to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Step 2: Formylation to 1-Methyl-3-trifluoromethyl-4-formylpyrazole

  • Objective: To introduce a formyl group at the 4-position of the pyrazole ring.

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

    • To this reagent, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole at a controlled temperature.

    • Heat the reaction mixture to drive the formylation to completion.

    • After the reaction is complete, quench the mixture by pouring it onto crushed ice and neutralizing with a base (e.g., sodium hydroxide solution).

    • The product can be extracted with a suitable organic solvent.

    • The organic layer is washed, dried, and concentrated to give the crude aldehyde.

    • Purification can be achieved by crystallization or chromatography.

Step 3: Oxidation to 1-Methyl-3-trifluoromethyl-4-pyrazole Carboxylic Acid

  • Objective: To oxidize the formyl group to a carboxylic acid.

  • Procedure:

    • Dissolve or suspend the 1-methyl-3-trifluoromethyl-4-formylpyrazole in a suitable solvent (e.g., water, acetone, or a mixture).

    • Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl) in a controlled manner.

    • The reaction progress is monitored by the disappearance of the aldehyde.

    • Upon completion, the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄).

    • If manganese dioxide is formed, it is removed by filtration.

    • The filtrate is acidified to precipitate the carboxylic acid.

    • The product is collected by filtration, washed with water, and dried.

Safety and Handling

Industrial synthesis of this intermediate involves the use of hazardous materials. All operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn. Special care should be taken when handling corrosive reagents like trifluoroacetyl chloride and phosphorus oxychloride, as well as flammable solvents. A thorough process hazard analysis (PHA) should be conducted before scaling up any of these procedures.

Conclusion

The two routes presented provide viable options for the industrial synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. The choice of route will depend on factors such as the cost and availability of starting materials, equipment capabilities, and desired purity of the final product. The provided protocols and data serve as a foundation for process development and can be optimized to achieve efficient and economical large-scale production.

References

One-Pot Synthesis of α-Trifluoromethylthio-Substituted Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development.[1] This functional group significantly enhances the lipophilicity and electron-withdrawing properties of a molecule, which can lead to improved metabolic stability, better membrane permeability, and stronger binding affinity of drug candidates.[1][2][3] This document provides detailed application notes and protocols for the one-pot synthesis of α-trifluoromethylthio-substituted carboxylic acid derivatives, a class of compounds with high potential in pharmaceutical and agrochemical research.[2][3][4]

Introduction

Traditional methods for introducing the SCF3 group often involve harsh reaction conditions or the use of toxic reagents.[5][6][7] However, recent advancements have led to the development of milder and more efficient protocols. Among these, the one-pot, two-step formal α-trifluoromethylthiolation of carboxylic acid derivatives using N-acyl pyrazoles as key intermediates represents a significant breakthrough.[2][3][8][9] This metal-free approach offers a broad substrate scope and proceeds under mild conditions, making it a highly attractive method for late-stage functionalization in drug discovery.[2][3][10]

Reaction Principle

The overall strategy involves the activation of a carboxylic acid by converting it into an N-acyl pyrazole. This intermediate then undergoes a base-catalyzed α-trifluoromethylthiolation using an electrophilic SCF3 source. The resulting α-trifluoromethylthio N-acyl pyrazole is subsequently subjected to nucleophilic substitution with various nucleophiles (alcohols, amines, water) to yield the desired α-trifluoromethylthio-substituted carboxylic acid derivatives in a one-pot sequence.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of α-trifluoromethylthio-substituted carboxylic acid derivatives.

Workflow cluster_start Step 1: N-Acyl Pyrazole Formation cluster_thiolation Step 2: α-Trifluoromethylthiolation cluster_nucleophilic Step 3: Nucleophilic Substitution CarboxylicAcid Carboxylic Acid AcylPyrazole N-Acyl Pyrazole CarboxylicAcid->AcylPyrazole Activating Agent (e.g., CDI) AlphaSCF3Pyrazole α-SCF3 N-Acyl Pyrazole AcylPyrazole->AlphaSCF3Pyrazole Electrophilic SCF3 Source Base Catalyst FinalProduct α-SCF3 Carboxylic Acid Derivative (Ester, Amide, Acid) AlphaSCF3Pyrazole->FinalProduct Nucleophile Nucleophile (Alcohol, Amine, Water) Nucleophile->FinalProduct

Caption: General workflow for the one-pot synthesis.

Detailed Experimental Protocols

This section provides a detailed protocol based on the metal-free, base-catalyzed α-trifluoromethylthiolation of carboxylic acid derivatives via N-acyl pyrazoles.[2][3]

Materials:

  • Substituted arylacetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (MeCN)

  • N-(Trifluoromethylthio)phthalimide

  • Triethylamine (TEA)

  • Nucleophile (e.g., Benzyl alcohol, Benzylamine)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: In-situ formation of N-acyl pyrazole

  • To a solution of the arylacetic acid (1.0 equiv.) in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 1 hour to form the corresponding N-acyl pyrazole.

Step 2: α-Trifluoromethylthiolation

  • To the solution from Step 1, add anhydrous acetonitrile (MeCN).

  • Add N-(Trifluoromethylthio)phthalimide (1.2 equiv.).

  • Add triethylamine (TEA) (0.2 equiv.) as the base catalyst.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 7-24 hours), monitoring the reaction by TLC or LC-MS.

Step 3: Nucleophilic Substitution

  • Once the α-trifluoromethylthiolation is complete, add the desired nucleophile (e.g., alcohol, amine, or water) (2.0 equiv.) to the reaction mixture.

  • Stir the mixture at room temperature or heat as specified in the data table until the reaction is complete.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethylthio-substituted carboxylic acid derivative.

Quantitative Data Summary

The following tables summarize the reaction outcomes for the one-pot synthesis of various α-trifluoromethylthio-substituted amides and esters.

Table 1: Synthesis of α-Trifluoromethylthio Amides [2][3]

EntryCarboxylic AcidAmineTime (h)Yield (%)
1Phenylacetic acidBenzylamine785
24-Methoxyphenylacetic acidBenzylamine780
34-Chlorophenylacetic acidBenzylamine2475
42-Naphthylacetic acidBenzylamine782
5Phenylacetic acidCyclohexylamine778
6Phenylacetic acidDiethylamine2460

Table 2: Synthesis of α-Trifluoromethylthio Esters [2][3]

EntryCarboxylic AcidAlcoholTime (h)Yield (%)
1Phenylacetic acidBenzyl alcohol2470
24-Methoxyphenylacetic acidBenzyl alcohol2465
34-Chlorophenylacetic acidBenzyl alcohol2468
4Phenylacetic acidMethanol2472

Reaction Mechanism

The proposed reaction mechanism involves three key stages as depicted below.

Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_enolate 2. Enolate Formation & SCF3 Addition cluster_substitution 3. Nucleophilic Acyl Substitution RCOOH R-CH2-COOH AcylPyrazole R-CH2-CO-Pyrazole RCOOH->AcylPyrazole CDI Enolate [R-CH=C(O-)-Pyrazole] AcylPyrazole->Enolate Base (TEA) AlphaSCF3 R-CH(SCF3)-CO-Pyrazole Enolate->AlphaSCF3 SCF3_Source Electrophilic SCF3 Source SCF3_Source->AlphaSCF3 Product R-CH(SCF3)-CO-Nu AlphaSCF3->Product Nucleophile Nu-H (R'OH, R'NH2, H2O) Nucleophile->Product

Caption: Proposed reaction mechanism.

Applications and Further Functionalization

The α-trifluoromethylthio-substituted carboxylic acid derivatives synthesized through this one-pot protocol are valuable building blocks in drug discovery. The strong electron-withdrawing nature and high lipophilicity of the SCF3 group can significantly modulate the physicochemical properties of bioactive molecules.[2][3][6]

Furthermore, the synthesized products can be readily transformed into other useful functional groups. For instance, the trifluoromethylthio ethers can be oxidized to the corresponding triflones using oxidizing agents like m-chloroperbenzoic acid (mCPBA).[2][3] This opens up access to a wider range of fluorine-containing compounds with potential pharmaceutical applications.[2][3]

Conclusion

The one-pot synthesis of α-trifluoromethylthio-substituted carboxylic acid derivatives via N-acyl pyrazoles is a robust and versatile method for accessing these important molecules.[2][3][8] The mild reaction conditions, broad substrate scope, and operational simplicity make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The detailed protocols and data presented herein provide a practical guide for the implementation of this methodology in the laboratory.

References

Application Notes and Protocols: Chemical Reactions of Pyrazole-3-Carboxylic Acid with a Trifluoromethyl Unit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions of pyrazole-3-carboxylic acids featuring a trifluoromethyl (CF₃) substituent. The trifluoromethyl group is a crucial functional moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document outlines protocols for the derivatization of the carboxylic acid group, including esterification, amidation, and cyclization, which are fundamental transformations in the synthesis of biologically active molecules.

Overview of Chemical Transformations

Pyrazole-3-carboxylic acid containing a trifluoromethyl group is a versatile building block for the synthesis of a variety of derivatives. The primary reaction pathways involve the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by reaction with various nucleophiles. This allows for the straightforward synthesis of esters, amides, and subsequent heterocyclic systems. A general workflow for these transformations is depicted below.

G start Pyrazole-3-carboxylic acid with CF3 unit acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl2 or (COCl)2 pyrazolopyridazinone Pyrazolopyridazinone Derivatives start->pyrazolopyridazinone Hydrazines (R-NHNH2) ester Ester Derivatives acid_chloride->ester Alcohols (R-OH) amide Amide Derivatives acid_chloride->amide Amines (R-NH2) or Ammonia nitrile Nitrile Derivative amide->nitrile Dehydration (SOCl2/DMF)

A general workflow for the derivatization of pyrazole-3-carboxylic acid.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key reactions of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid, a representative example of this class of compounds.

Synthesis of Ester Derivatives

Esterification of the pyrazole-3-carboxylic acid can be achieved via the acid chloride intermediate using the Schotten-Baumann method.[2]

Protocol 1: Synthesis of Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate [2]

  • Acid Chloride Formation: In a round-bottom flask, suspend 1 mmol of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid in 10 mL of dry toluene. Add 2 mmol of thionyl chloride dropwise at room temperature. Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Esterification: Dissolve the crude acid chloride in 15 mL of methanol. Cool the solution in an ice bath and slowly add a solution of 1.5 mmol of sodium hydroxide in 5 mL of water, keeping the temperature below 5°C. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification: Pour the reaction mixture into 100 mL of ice-cold water. Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to afford the pure methyl ester.

Table 1: Synthesis of Ester Derivatives [2]

CompoundAlcoholYield (%)Melting Point (°C)
Methyl EsterMethanol85164-166
Ethyl EsterEthanol82155-157
Propyl Estern-Propanol80148-150
Synthesis of Amide Derivatives

Amide formation is a crucial reaction for generating compounds with potential biological activity, as the pyrazole-carboxamide scaffold is present in numerous approved drugs.[1][3]

Protocol 2: General Procedure for the Synthesis of Pyrazole-3-carboxamides [2][4]

  • Acid Chloride Formation: Prepare the acid chloride of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid as described in Protocol 1.

  • Amidation: Dissolve the crude acid chloride (1 mmol) in 20 mL of a suitable solvent such as xylene or anhydrous dichloromethane. In a separate flask, dissolve the desired amine (1.1 mmol) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 mmol) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 2: Synthesis of Amide Derivatives

CompoundAmineYield (%)Melting Point (°C)Reference
Primary AmideAqueous Ammonia88240-242[2]
N-phenyl AmideAniline75228-230[2]
N-benzyl AmideBenzylamine78210-212[2]
N-(4-tert-butylphenyl) Amide4-tert-butylaniline88.6-[4]
N-(3,5-dimethoxyphenyl) Amide3,5-dimethoxyaniline85.3-[4]
N-(3,4,5-trimethoxyphenyl) Amide3,4,5-trimethoxyaniline61.6-[4]
Synthesis of Pyrazolopyridazinone Derivatives

Cyclization of pyrazole-3-carboxylic acids with hydrazine derivatives provides access to fused heterocyclic systems like pyrazolopyridazinones, which are also of interest in drug discovery.[2]

Protocol 3: Synthesis of 6-Nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one [2]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1 mmol of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid in 20 mL of glacial acetic acid.

  • Cyclization: Add 1.2 mmol of p-nitrophenylhydrazine to the solution. Heat the mixture at reflux for 8 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent such as ethanol or acetic acid to obtain the pure pyrazolopyridazinone derivative.

Table 3: Synthesis of Pyrazolopyridazinone Derivatives [2]

CompoundHydrazineYield (%)Melting Point (°C)
UnsubstitutedHydrazine Hydrate75>300
N-phenylPhenylhydrazine72288-290
N-(p-nitrophenyl)p-Nitrophenylhydrazine68298-300

Applications in Drug Discovery

The pyrazole-3-carboxamide scaffold containing a trifluoromethyl group is a privileged structure in modern drug discovery.[1] These compounds have been investigated for a range of biological activities.

Anti-inflammatory Activity

Several trifluoromethyl-pyrazole-carboxamides have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

Table 4: Biological Activity of Selected Trifluoromethyl-Pyrazole-Carboxamides as COX Inhibitors [5]

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
3b0.463.82-
3d-4.921.14
3g-2.651.68
Ketoprofen (Reference)-0.1640.21
Antibacterial Activity

Derivatives of trifluoromethyl-pyrazole-3-carboxylic acid, particularly the pyrazolopyridazinone derivatives, have shown promising antibacterial activity.[2]

Table 5: Minimum Inhibitory Concentration (MIC) of a Pyrazolopyridazinone Derivative [2]

CompoundBacteriaMIC (µg/mL)
6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-oneBacillus cereus32
Micrococcus luteus128

Logical Relationships in Synthesis

The derivatization of pyrazole-3-carboxylic acid can be visualized as a series of logical steps, starting from the activation of the carboxylic acid and branching into different classes of compounds based on the chosen nucleophile.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Derivatization cluster_3 Further Transformation start Trifluoromethyl- Pyrazole-3-Carboxylic Acid activation Acid Chloride Formation start->activation SOCl₂ cyclization Cyclization to Pyrazolopyridazinone start->cyclization + Hydrazine esterification Esterification activation->esterification + Alcohol amidation Amidation activation->amidation + Amine

Logical steps in the functionalization of pyrazole-3-carboxylic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Regioselective Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

The primary challenge in the synthesis of this compound is controlling the regioselectivity during the initial pyrazole ring formation. The reaction of an asymmetrical diketone with methylhydrazine can lead to two regioisomers. To favor the desired 1,5,3-substituted pyrazole, a specific synthetic route is recommended.

Issue 1.1: Low Regioselectivity - Formation of the 1,3,5-isomer (1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate)

  • Symptom: NMR analysis of the crude product shows a significant proportion of the undesired 1,3,5-regioisomer.

  • Cause: The reaction conditions of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine can influence the position of the initial nucleophilic attack.

  • Troubleshooting:

    • Control of Reaction Conditions: A patent for the synthesis of the regioisomeric precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, suggests that acidic conditions can favor the formation of the 1,3,5-isomer. To obtain the 1,5,3-isomer, it is crucial to carefully control the reaction pH.

    • Alternative Starting Material: A more regioselective route involves the use of ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate. The relative reactivity of the ketone carbonyls in this starting material can be exploited to direct the cyclization towards the desired 1,5,3-isomer.

Issue 1.2: Low Yield of the Cyclization Reaction

  • Symptom: A low overall yield of the pyrazole ester is obtained.

  • Cause: Incomplete reaction, side reactions, or degradation of the product.

  • Troubleshooting:

    • Reaction Temperature and Time: Optimize the reaction temperature and time. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.

    • Solvent: The choice of solvent can impact the reaction rate and yield. Ethanol is commonly used, but other protic or aprotic solvents could be investigated.

    • Purification: The product may be sensitive to the purification method. Column chromatography on silica gel is a standard method, but care should be taken to avoid prolonged exposure to the stationary phase.

Step 2: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

Issue 2.1: Incomplete Hydrolysis

  • Symptom: The presence of the starting ester is observed in the final product.

  • Cause: Insufficient reaction time, temperature, or concentration of the hydrolyzing agent.

  • Troubleshooting:

    • Reaction Conditions: Increase the reaction time or temperature. Using a higher concentration of the acid or base catalyst can also drive the reaction to completion.

    • Choice of Acid or Base: Both acidic and alkaline hydrolysis can be employed.[1][2][3][4] For alkaline hydrolysis, a common choice is heating with an aqueous solution of sodium hydroxide or potassium hydroxide. For acidic hydrolysis, heating with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid is effective.

Issue 2.2: Product Degradation

  • Symptom: Low yield of the final carboxylic acid and the presence of impurities.

  • Cause: The pyrazole ring or the trifluoromethyl group may be sensitive to harsh hydrolysis conditions.

  • Troubleshooting:

    • Milder Conditions: If degradation is suspected, employ milder hydrolysis conditions. This could involve using a weaker base or acid, or conducting the reaction at a lower temperature for a longer period.

    • Work-up Procedure: Ensure that the work-up procedure is performed promptly and at a low temperature to minimize the risk of product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the yield of the target molecule?

A1: The most critical factor is achieving high regioselectivity in the initial pyrazole synthesis. The formation of the desired 1-methyl-5-(trifluoromethyl)-1H-pyrazole intermediate is paramount. Careful selection of starting materials and optimization of reaction conditions to favor the desired regioisomer will have the most significant impact on the overall yield.

Q2: Can I use a different method to introduce the carboxylic acid group?

A2: Yes, alternative methods can be considered, although they may require the synthesis of a different intermediate. These include:

  • Oxidation of a corresponding alcohol or aldehyde: If 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde or the corresponding alcohol is available, it can be oxidized to the carboxylic acid using standard oxidizing agents.

  • Hydrolysis of a nitrile: The corresponding pyrazole-3-carbonitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions.[1][2][3][4]

  • Carboxylation via an organometallic intermediate: This would involve the formation of a Grignard or organolithium reagent at the 3-position of the pyrazole ring, followed by reaction with carbon dioxide. However, this approach can be challenging due to the potential for side reactions.

Q3: How can I effectively separate the desired 1,5,3-regioisomer from the 1,3,5-isomer?

A3: Separation of the regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel with an optimized eluent system is the most common method for separation at the laboratory scale.

  • Crystallization: If one of the isomers is a solid and has different solubility characteristics, fractional crystallization may be a viable separation technique.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

Starting MaterialReagentConditionsProduct Ratio (1,5,3- : 1,3,5-)Reference
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineAcidic (e.g., acetic acid)Low (favors 1,3,5-isomer)General Knowledge
Ethyl 2,4-dioxo-4-(trifluoromethyl)butanoateMethylhydrazineNeutral/Mildly AcidicHigh (favors 1,5,3-isomer)Proposed

Experimental Protocols

Proposed Optimized Protocol for the Synthesis of this compound

Step 1: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (2.0 eq).

  • Heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid at 0 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Regioselective Pyrazole Formation cluster_step2 Step 2: Ester Hydrolysis start Ethyl 2,4-dioxo-4- (trifluoromethyl)butanoate + Methylhydrazine reaction1 Cyclocondensation start->reaction1 product1 Ethyl 1-methyl-5-(trifluoromethyl) -1H-pyrazole-3-carboxylate reaction1->product1 High Regioselectivity side_product Undesired 1,3,5-isomer reaction1->side_product Low Yield hydrolysis Hydrolysis (NaOH, H2O/EtOH, Reflux) product1->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product 1-methyl-5-(trifluoromethyl) -1H-pyrazole-3-carboxylic acid acidification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues start Low Overall Yield low_regioselectivity Low Regioselectivity? start->low_regioselectivity low_cyclization_yield Low Cyclization Yield? start->low_cyclization_yield incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis product_degradation Product Degradation? start->product_degradation solution1 Check starting material purity. Optimize reaction conditions (pH). low_regioselectivity->solution1 Yes solution2 Optimize temperature and time. Screen different solvents. low_cyclization_yield->solution2 Yes solution3 Increase reaction time/temperature. Increase catalyst concentration. incomplete_hydrolysis->solution3 Yes solution4 Use milder hydrolysis conditions. Ensure prompt and cold work-up. product_degradation->solution4 Yes

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Synthesis of Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)
FAQ 1: I am observing poor regioselectivity in the cyclocondensation of a trifluoromethyl-1,3-diketone with a substituted hydrazine. How can I control the formation of regioisomers?

Answer:

This is a very common challenge. The formation of regioisomeric mixtures occurs when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the substituted hydrazine can happen at either of the two distinct carbonyl carbons.[1] The powerful electron-withdrawing nature of the trifluoromethyl (CF3) group makes the adjacent carbonyl carbon highly electrophilic and the primary site of attack for the more nucleophilic nitrogen of the substituted hydrazine. However, steric hindrance and reaction conditions can significantly influence the outcome.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can dramatically alter the ratio of regioisomers. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of the 5-aryl(alkyl)-3-CF3-pyrazole isomer.[2] These solvents are thought to activate the carbonyl group adjacent to the CF3 group towards nucleophilic attack without competing with the hydrazine.[2]

  • Nature of the Hydrazine: The regioselectivity is also dependent on the nature of the hydrazine used. Using arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, while the corresponding free arylhydrazine can lead exclusively to the 1,5-regioisomer.[3]

  • Temperature Control: Lowering the reaction temperature may favor the thermodynamically controlled product, potentially increasing the proportion of the desired isomer. It is recommended to monitor the reaction at different temperatures to find the optimal conditions.[4]

Quantitative Data on Solvent Effects:

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

EntrySolventRatio (2:3)¹Yield (%)
14-ClEtOH70:3095
24-ClTFE98:298
34-ClHFIP>99:199
4MeEtOH60:4096
5MeTFE95:598

¹Ratios were determined by ¹H NMR spectroscopy of the crude reaction mixture. Data adapted from Fustero, S. et al., J. Org. Chem. 2008, 73, 3523–3529.[2]

FAQ 2: My reaction yield is consistently low. What are the common factors affecting the yield and how can I optimize them?

Answer:

Low yields in pyrazole synthesis can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting low yields.

Troubleshooting_Yield start Low Yield Observed purity Assess Starting Material Purity (Diketone & Hydrazine) start->purity conditions Optimize Reaction Conditions (Solvent, Temp., Time, pH) purity->conditions Purity Confirmed solution1 Use Fresh/Purified Reagents purity->solution1 Impurities Detected side_reactions Investigate Side Reactions (Incomplete Cyclization, Isomers) conditions->side_reactions solution2 Screen Solvents & Temperatures Monitor by TLC/LC-MS conditions->solution2 purification_loss Evaluate Purification Technique (Loss during workup/chromatography) side_reactions->purification_loss solution3 Adjust Stoichiometry Consider Catalyst side_reactions->solution3 solution4 Modify Workup Protocol Optimize Chromatography purification_loss->solution4 end Improved Yield purification_loss->end solution1->purity solution2->conditions solution3->side_reactions solution4->purification_loss

A logical workflow for troubleshooting low yield.

Key Optimization Points:

  • Starting Material Purity: Ensure both the trifluoromethyl-1,3-diketone and the hydrazine are pure. Hydrazine derivatives can degrade, so using a fresh bottle or purifying the reagent is often beneficial.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS can help determine the optimal reaction time.[1]

  • pH Control: If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, potentially promoting byproduct formation. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]

  • Catalysis: For certain substrates, a Lewis acid catalyst may improve yields.[4] However, some reactions proceed better without a catalyst in a high-boiling solvent like DMF.[4]

FAQ 3: I am having trouble with the purification of my final trifluoromethyl pyrazole product. What are the best practices?

Answer:

The unique properties imparted by the trifluoromethyl group can sometimes complicate purification. These compounds can have different polarity profiles compared to their non-fluorinated analogs and may exhibit volatility.

Troubleshooting Purification:

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) main_spot Is the major spot well-separated on TLC? start->main_spot oiling_out Does the product oil out during crystallization? main_spot->oiling_out No (streaking/close spots) low_recovery Is recovery low after column chromatography? main_spot->low_recovery Yes solution_chrom Optimize Column Chromatography: - Test different solvent systems - Consider reverse-phase (C18) - Use gradient elution oiling_out->solution_chrom If crystallization fails solution_cryst Optimize Crystallization: - Screen various solvents - Try slow evaporation or cooling - Use seed crystals oiling_out->solution_cryst solution_recovery Address Low Recovery: - Use a more polar eluent - Minimize time on silica - Check for volatility (remove solvent carefully) low_recovery->solution_recovery

A decision tree for troubleshooting purification.

Recommended Techniques:

  • Column Chromatography: This is the most common method.

    • Solvent System: A good starting point is a mixture of hexane and ethyl acetate. Gradually increasing the polarity can help elute the product.

    • Stationary Phase: If the compound is highly polar and retained on silica gel, consider using alumina or reverse-phase (C18) silica.[5]

  • Crystallization:

    • If the product is a solid, recrystallization can be a highly effective method for purification.[1]

    • If the product oils out, try using a different solvent system or a combination of solvents.[5] Sometimes, purifying the material further by chromatography is necessary to remove impurities that inhibit crystal formation.[5]

  • Distillation: For regioisomeric mixtures that are difficult to separate by chromatography, separation based on boiling point differences via vacuum distillation can be an effective strategy, especially on a larger scale.[6][7][8]

Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from a method that utilizes a fluorinated alcohol to achieve high regioselectivity.[2]

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.

  • Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any excess hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel. The desired 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole isomer is the major product.

Safety Note: Handle trifluoroethanol and methylhydrazine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. Our focus is on the critical interplay of temperature, solvent, and catalyst selection to help you troubleshoot common issues and enhance the efficiency and success of your experiments.

Troubleshooting Guide: From Theory to Practical Solutions

This section addresses the most common challenges encountered during pyrazole synthesis in a direct question-and-answer format. We will explore the root causes of these issues and provide actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis has resulted in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in pyrazole synthesis is a frequent problem that can often be traced back to suboptimal reaction conditions or the quality of your starting materials.[1] Let's break down the potential culprits:

  • Starting Material Purity: The purity of your hydrazine and 1,3-dicarbonyl compound (or other precursors) is paramount. Impurities can lead to a host of side reactions that consume your starting materials and complicate purification.[1] Hydrazine derivatives, in particular, can degrade over time.

    • Solution: Always use freshly purified or newly purchased reagents. Assess the purity of your starting materials via NMR or other appropriate analytical techniques before beginning the synthesis.

  • Suboptimal Temperature: The reaction temperature directly influences the rate of reaction. If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to the degradation of starting materials or the formation of unwanted byproducts.[2][3]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1] For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating their interaction. An inappropriate solvent can hinder the reaction.

    • Solution: For traditional pyrazole synthesis, polar solvents are often required.[4] However, "green" and solvent-free conditions are becoming more prevalent and can offer improved reaction rates and easier workup.[5][6][7] Experiment with different solvents, considering both polarity and boiling point.

  • Catalyst Inactivity or Absence: Many pyrazole syntheses are accelerated by the presence of a catalyst. If you are using a catalyst, ensure it is active. In some cases, a reaction that is reported to be catalyst-free may require a catalyst with your specific substrates.

    • Solution: A wide range of catalysts can be employed, from simple acids and bases to metal catalysts and even biocatalysts.[8][9][10] If using a solid-supported catalyst, ensure it has not been deactivated. For reactions that are sluggish, consider the addition of a suitable catalyst.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_purity Assess Starting Material Purity (Hydrazine & Dicarbonyl) start->check_purity check_purity->start If impure, purify/replace & restart optimize_stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) check_purity->optimize_stoichiometry If pure evaluate_conditions Evaluate Reaction Conditions (T, t, Solvent, pH) optimize_stoichiometry->evaluate_conditions consider_side_reactions Analyze for Side Reactions (e.g., regioisomers, incomplete cyclization) evaluate_conditions->consider_side_reactions check_catalyst Verify Catalyst Activity/Necessity consider_side_reactions->check_catalyst purification_loss Review Purification Technique for Product Loss check_catalyst->purification_loss success Improved Yield purification_loss->success If issues identified & resolved

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Multiple Products (Isomers/Byproducts)

Question: My reaction is producing a mixture of regioisomers and/or other byproducts. How can I improve the selectivity of my pyrazole synthesis?

Answer: The formation of multiple products is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity of the initial nucleophilic attack of the hydrazine on the dicarbonyl compound is influenced by both steric and electronic factors.[1]

  • Controlling Regioselectivity:

    • Temperature Control: In some cases, temperature can be used to control the regioselectivity of the reaction.[11] Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.

    • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For instance, the use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to dramatically improve the regioselectivity in the synthesis of certain fluorinated pyrazoles compared to traditional solvents like ethanol.[12]

    • Catalyst Selection: The use of specific catalysts can direct the reaction towards a particular regioisomer. For example, some Lewis acid catalysts can coordinate to one of the carbonyl groups, making it more electrophilic and directing the nucleophilic attack of the hydrazine.

  • Common Byproducts and Their Prevention:

    • Incomplete Cyclization: This can occur if the reaction is not allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to ensure all starting material has been consumed and the intermediate has fully cyclized.[1]

    • Side Reactions of Starting Materials: Aldehydes, for example, can undergo self-condensation.[2] This can be minimized by adding the aldehyde slowly to the reaction mixture.[2]

Data Summary: Optimizing Reaction Conditions for Pyrazole Synthesis
Parameter Conventional Heating Microwave-Assisted Ultrasound-Assisted Key Considerations & Causality
Temperature Typically room temperature to reflux.[3][13]Often higher temperatures (e.g., 75-140°C) for short durations.[14][15]Milder conditions, often around 40°C.[16]Higher temperatures increase reaction rates but can lead to byproduct formation. Microwave heating provides rapid and uniform heating, often reducing reaction times.[4][17]
Solvent Ethanol, acetone, toluene, CH2Cl2, acetonitrile are common.[5]Often performed in polar solvents or under solvent-free conditions.[5][18][19]Often utilizes "green" solvents like water or ethanol.[20]Solvent polarity affects reactant solubility and can influence reaction mechanism and regioselectivity. Solvent-free reactions are environmentally friendly and can lead to faster rates.[5]
Catalyst Acids (e.g., acetic acid), bases (e.g., piperidine), or metal catalysts (e.g., Cu, Ru).[4][9][21]Similar to conventional, but can also utilize solid-supported catalysts for easier removal.Often employs catalysts that are effective under milder conditions.Catalysts lower the activation energy, increasing the reaction rate. The choice of catalyst can also influence selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions, delving into the scientific principles behind the optimization of pyrazole synthesis.

Q1: What are the main advantages of using microwave or ultrasound-assisted methods for pyrazole synthesis?

A1: Both microwave and ultrasound-assisted synthesis offer significant advantages over conventional heating methods, primarily aligning with the principles of green chemistry.[6][22]

  • Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[4][17][18][23] This can also lead to higher yields and improved selectivity.[4]

  • Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates at lower overall temperatures.[16][20][24] This is particularly beneficial for thermally sensitive molecules.[22]

Q2: How do "green" solvents contribute to the optimization of pyrazole synthesis?

A2: "Green" solvents, such as water, ethanol, or deep eutectic solvents (DESs), are increasingly being used in pyrazole synthesis to create more environmentally friendly and sustainable processes.[6][7][8][25][26] Beyond their environmental benefits, these solvents can also offer synthetic advantages:

  • Water: As a solvent, water is inexpensive, non-toxic, and non-flammable.[8][25] In some cases, the hydrophobic effect in aqueous media can accelerate reaction rates.

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, have low toxicity, and can dissolve a wide range of organic and inorganic compounds, sometimes leading to accelerated reaction rates and high selectivity.[7][26]

Q3: What is the Knorr Pyrazole Synthesis and what are its key optimization parameters?

A3: The Knorr pyrazole synthesis, first reported in 1883, is a classic method for synthesizing pyrazoles from the condensation of a hydrazine with a β-diketone.[13][27] While it is a robust and widely used method, several parameters can be optimized:

  • Reactant Stoichiometry: A slight excess of the hydrazine (1.0-1.2 equivalents) can be used to drive the reaction to completion.[1]

  • pH Control: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1]

  • Temperature and Solvent: As with other methods, temperature and solvent choice are critical. The reaction is often carried out in a protic solvent like ethanol at temperatures ranging from room temperature to reflux.

Q4: How can I synthesize a specific regioisomer of a pyrazole when using an unsymmetrical starting material?

A4: Achieving high regioselectivity is a key challenge in pyrazole synthesis with unsymmetrical precursors.[1] Several strategies can be employed:

  • Exploiting Electronic and Steric Effects: The initial nucleophilic attack of the hydrazine can be directed by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound. A more sterically hindered carbonyl group will be less accessible, and an electronically deactivated carbonyl group will be less electrophilic.

  • Use of Protecting Groups: It is sometimes possible to protect one of the carbonyl groups, force the reaction to occur at the unprotected site, and then deprotect to obtain the desired regioisomer.

  • Flow Chemistry: Two-stage synthesis using flow chemistry can be a high-yielding method for a wide range of substrates, and optimization can be focused on the formation of the enaminone intermediate, which influences the final pyrazole yield.[28]

Q5: Are there catalyst-free methods for pyrazole synthesis?

A5: Yes, several methods for pyrazole synthesis can be performed without a catalyst, often under solvent-free or microwave-assisted conditions.[5][19] For example, the reaction of a β-keto ester with a hydrazine can sometimes proceed efficiently with just thermal energy.[18] However, it is important to note that the term "catalyst-free" can sometimes be misleading, as the solvent or even one of the reactants may play a catalytic role. If a "catalyst-free" reaction is not proceeding as expected, the addition of a catalytic amount of acid or base may be beneficial.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a general guideline for the microwave-assisted synthesis of pyrazoles from α,β-unsaturated ketones and tosylhydrazones, adapted from the literature.[19]

  • Reactant Preparation: In a 40 mL Pyrex tube suitable for microwave synthesis, mix the α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.

  • Addition of Base and Energy Transfer Agent: Gently stir the mixture and add K2CO3 (20 mmol) and a minimal amount of N,N-dimethylformamide (DMF) (approximately 30 mg/mmol of the organic substrate).

  • Microwave Irradiation: Place the reaction vessel in the microwave cavity and irradiate with stirring at 130 °C. The microwave power will modulate (typically between 5 to 300 W) to maintain this temperature. The reaction time will vary depending on the substrates but is typically short.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and proceed with standard work-up procedures, which may include extraction and washing. The crude product can then be purified by recrystallization or column chromatography.

References

Identifying and minimizing side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what are the primary side reactions?

The most widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While versatile, this method can be prone to several side reactions, including:

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1] This is often the most significant challenge, impacting yield and purification.

  • Pyrazolone Formation: If a β-ketoester is used as the 1,3-dicarbonyl component, the reaction can lead to the formation of a pyrazolone, which exists in tautomeric equilibrium with its hydroxypyrazole form.

  • Pyrazoline Formation: When the synthesis starts from an α,β-unsaturated ketone or aldehyde, the initial product is a pyrazoline, which may not fully oxidize to the desired aromatic pyrazole.[2]

  • Incomplete Cyclization: The reaction can sometimes stall at the hydrazone intermediate, especially if the hydrazine is electronically deactivated.

  • Colored Impurities: Decomposition of hydrazine starting materials or oxidation of intermediates can lead to discoloration of the reaction mixture.[1]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield

Potential Cause Recommended Solution(s)
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is advisable.[1]
Suboptimal Stoichiometry Verify the molar ratios of your reactants. A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.[1]
Inefficient Reaction Conditions Optimize temperature, reaction time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Competing Side Reactions The formation of regioisomers or other side products can significantly lower the yield of the desired product. Refer to the specific troubleshooting guides below for minimizing these side reactions.[1]

Below is a logical workflow for troubleshooting low yields in your pyrazole synthesis.

low_yield_troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) check_purity->optimize_stoichiometry optimize_conditions Evaluate Reaction Conditions (Temperature, Time, Solvent, pH) optimize_stoichiometry->optimize_conditions identify_side_products Identify Side Products (TLC, LC-MS, NMR) optimize_conditions->identify_side_products purification_loss Review Purification Technique identify_side_products->purification_loss high_yield High Yield Achieved purification_loss->high_yield regioisomer_formation cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Substituted\nHydrazine Substituted Hydrazine Attack at C1 Attack at C1 Substituted\nHydrazine->Attack at C1 More electrophilic/ less hindered C=O Attack at C3 Attack at C3 Substituted\nHydrazine->Attack at C3 Less electrophilic/ more hindered C=O Intermediate A Intermediate A Attack at C1->Intermediate A Regioisomer A Regioisomer A Intermediate A->Regioisomer A Intermediate B Intermediate B Attack at C3->Intermediate B Regioisomer B Regioisomer B Intermediate B->Regioisomer B pyrazolone_formation beta-Ketoester beta-Ketoester Hydrazone_Intermediate Hydrazone Intermediate beta-Ketoester->Hydrazone_Intermediate Condensation with ketone Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Cyclization Intramolecular Nucleophilic Attack Hydrazone_Intermediate->Cyclization Pyrazolone Pyrazolone Cyclization->Pyrazolone Attack on ester carbonyl and elimination pyrazole_synthesis_workflow start Mix Chalcone, Phenylhydrazine HCl, and Sodium Acetate in Acetic Acid reflux Reflux for 4 hours (Pyrazoline formation) start->reflux cool Cool to Room Temperature reflux->cool add_bromine Add Bromine Solution Dropwise (Oxidation) cool->add_bromine stir Stir for 1 hour add_bromine->stir precipitate Pour into Ice-Water (Precipitation) stir->precipitate filter_dry Filter, Wash with Water, and Dry precipitate->filter_dry recrystallize Recrystallize from Ethanol filter_dry->recrystallize end Pure Pyrazole recrystallize->end

References

Technical Support Center: Overcoming Purification Challenges of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges presented by fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated heterocyclic compounds often difficult to purify?

The difficulty in purifying fluorinated heterocyclic compounds stems from the unique physicochemical properties imparted by fluorine atoms.[1][2] These include:

  • High Electronegativity and Polarity: The strong electron-withdrawing nature of fluorine can create significant dipole moments in the molecule, leading to strong intermolecular interactions that can complicate separation.[2]

  • Altered Solubility: Fluorination can drastically change a molecule's solubility profile, often making it less soluble in common organic solvents and requiring specialized solvent systems for chromatography or recrystallization.[1]

  • Weak Intermolecular Interactions: Perfluorinated regions of a molecule can exhibit weak intermolecular interactions, leading to low surface tension and unique retention behaviors in chromatography.[1]

  • Co-elution with Impurities: The synthesis of fluorinated heterocycles can often result in byproducts with very similar polarities and chromatographic behaviors to the target compound, making separation challenging.[3]

  • Compound Instability: The introduction of fluorine can sometimes lead to instability, especially on traditional silica gel chromatography where the acidic nature of the silica can cause degradation.[4]

Q2: What are the most common methods for purifying fluorinated heterocyclic compounds?

The most common purification methods include:

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are widely used.[5]

    • Flash Chromatography: Often used for larger scale purifications, but requires careful selection of stationary and mobile phases.

    • Supercritical Fluid Chromatography (SFC): An effective technique for separating thermally labile and chiral fluorinated compounds, often using supercritical CO2 as the mobile phase.[6][7][8]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, though finding a suitable solvent system can be challenging.[2][9][10]

  • Distillation: Suitable for volatile fluorinated compounds, including heteroazeotropic distillation to separate close-boiling impurities.[11][12][13]

Q3: How does the degree and position of fluorination affect purification?

The number and location of fluorine atoms significantly impact a compound's properties and, consequently, its purification.

  • Number of Fluorine Atoms: The retention of fluorinated compounds in chromatography can be dependent on the number of fluorine atoms.[14] Generally, increasing the fluorine content can increase hydrophobicity and alter selectivity in reversed-phase systems.[15]

  • Position of Fluorine Atoms: The regiochemistry of fluorination has a profound effect on the molecule's dipole moment, pKa, and potential for intramolecular interactions, all of which influence its behavior during purification.[16]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of fluorinated heterocyclic compounds.

Chromatography Issues

Q: I'm observing poor peak shape (tailing or fronting) for my fluorinated analyte in HPLC. What can I do?

Poor peak shape is a common issue and can often be resolved by addressing secondary interactions or column overload.[3][17]

  • Problem: Secondary interactions with the stationary phase. The polar nature of the C-F bond can lead to strong interactions with residual silanols on silica-based columns.

    • Solution 1: Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[3]

    • Solution 2: Modify the Mobile Phase:

      • Add a Modifier: For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can improve peak shape.[3][5] For basic compounds, a basic modifier like ammonium hydroxide may be beneficial.[3]

      • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[3]

  • Problem: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.[3][17]

Q: My fluorinated compound is co-eluting with an impurity. How can I improve the resolution?

Co-elution occurs when the selectivity of the chromatographic system is insufficient to separate the target compound from impurities of similar polarity.[3]

  • Solution 1: Change the Stationary Phase: Switch to a column with a different chemistry. If you are using a standard C18 column, consider a phenyl-hexyl or a specialized fluorinated phase column (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)).[3][15] Fluorinated stationary phases can offer unique selectivity for fluorine-containing molecules.[15]

  • Solution 2: Alter the Mobile Phase:

    • Change the Organic Modifier: Switching between acetonitrile and methanol in reversed-phase HPLC can significantly alter selectivity.[3]

    • Use a Fluorinated Eluent: Incorporating a fluorinated solvent like trifluoroethanol in the mobile phase can enhance the separation of fluorinated compounds.[5]

  • Solution 3: Adjust the Temperature: Optimizing the column temperature can improve separation efficiency. For some fluorinated amphiphiles, baseline separation was achieved at 45°C.[5]

Q: My compound appears to be degrading on the silica gel during flash chromatography. What are my options?

Some fluorinated heterocycles can be sensitive to the acidic nature of standard silica gel.

  • Solution 1: Use a Deactivated Silica: Use a deactivated or base-washed silica gel to minimize degradation.

  • Solution 2: Dry Loading: If the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample, adsorb it onto an inert support like Celite or a small amount of silica, evaporate the solvent, and load the dry powder onto the column.[3]

  • Solution 3: Alternative Stationary Phase: Consider using a different stationary phase such as alumina (neutral or basic) or a bonded phase like C18 for flash chromatography.

Recrystallization Issues

Q: I'm struggling to find a suitable solvent for the recrystallization of my polar fluorinated compound. What is a good strategy?

Finding the right solvent is key to successful recrystallization.[2] The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10]

  • Systematic Solvent Screening:

    • Single-Solvent Method: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).[18]

    • Two-Solvent Method: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve and then allow to cool slowly.[18] Common mixtures include n-Hexane/acetone and n-Hexane/ethyl acetate.[18]

  • Leveraging Intermolecular Interactions: The presence of fluorine can lead to various non-covalent interactions (hydrogen bonds, dipole-dipole, halogen bonds) that influence solubility.[2] Understanding these can guide solvent choice.

Q: My compound "oils out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration is too high.

  • Solution 1: Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solution 2: Use a More Dilute Solution: Add more of the hot solvent to dissolve the oil and then allow it to cool slowly.

  • Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.

  • Solution 4: Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Data Presentation

Table 1: Common Stationary Phases for Chromatography of Fluorinated Compounds

Stationary PhaseAbbreviationPrimary UseSelectivity Notes
OctadecylsilaneC18 / ODSGeneral-purpose reversed-phaseStandard hydrophobicity-based separation.
OctylsilaneC8Reversed-phaseLess retentive than C18 for non-polar compounds.
Phenyl-HexylReversed-phaseOffers pi-pi interactions, useful for aromatic compounds.
PentafluorophenylPFPReversed-phaseHigh selectivity for aromatics and halogenated compounds.[15]
TridecafluoroTDFFluorous Solid-Phase Extraction (FSPE) & Reversed-phaseHighly selective for fluorinated molecules.[15]

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude fluorinated heterocyclic compound in a suitable solvent, ideally the mobile phase, at a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Selection: Start with a standard C18 column. If co-elution is an issue, switch to a PFP or other fluorinated phase column.

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive. For example, 0.1% TFA in both A and B.

  • Gradient Elution: Begin with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time of the target compound.

  • Method Optimization:

    • Adjust the gradient slope around the elution time of the target compound to improve resolution.

    • If peak tailing is observed, consider adding 0.1-0.5% of 2,2,2-trifluoroethanol to the mobile phase.[5]

    • Optimize the column temperature, testing between 25°C and 45°C.[5]

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Post-Purification: Combine the relevant fractions, and remove the solvent under reduced pressure.

Protocol 2: Systematic Approach to Recrystallization Solvent Selection
  • Initial Solubility Test: Place a small amount (10-20 mg) of the crude compound into several test tubes.

  • Room Temperature Screening: Add a small volume (0.5 mL) of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) to each test tube. Observe the solubility at room temperature. An ideal solvent will show poor solubility.

  • Hot Solvent Screening: Gently heat the test tubes containing solvents where the compound was poorly soluble. Add the solvent dropwise until the compound dissolves completely.

  • Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe which solvent system yields a good quantity of crystalline solid.

  • Two-Solvent System Trial: If no single solvent is ideal, select a "good" solvent and a "poor" solvent from the initial screen. Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until turbidity persists. Add a drop or two of the "good" solvent to clarify the solution, then cool as described above.

Mandatory Visualizations

Purification_Workflow start Crude Fluorinated Heterocyclic Compound check_properties Assess Properties: - Volatility - Thermal Stability - Polarity start->check_properties is_volatile Volatile? check_properties->is_volatile is_thermally_stable Thermally Stable? is_volatile->is_thermally_stable No distillation Distillation is_volatile->distillation Yes purification_method Select Purification Method is_thermally_stable->purification_method Yes sfc Supercritical Fluid Chromatography (SFC) is_thermally_stable->sfc No chromatography Liquid Chromatography (Flash / HPLC) purification_method->chromatography recrystallization Recrystallization purification_method->recrystallization end Pure Compound distillation->end sfc->end chromatography->end recrystallization->end

Caption: A decision-making workflow for selecting a primary purification method.

HPLC_Troubleshooting start Poor Peak Shape in HPLC check_overload Is Sample Overloaded? start->check_overload reduce_load Reduce Sample Concentration/Volume check_overload->reduce_load Yes secondary_interactions Suspect Secondary Interactions check_overload->secondary_interactions No solution Improved Peak Shape reduce_load->solution change_column Use End-Capped or Fluorinated Phase Column secondary_interactions->change_column modify_mobile_phase Modify Mobile Phase secondary_interactions->modify_mobile_phase change_column->solution add_modifier Add Modifier (TFA, TFE) modify_mobile_phase->add_modifier adjust_ph Adjust pH modify_mobile_phase->adjust_ph add_modifier->solution adjust_ph->solution

Caption: Troubleshooting guide for poor peak shape in HPLC analysis.

References

Assessing and improving the stability of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assess and improve the stability of pyrazole carboxylic acids during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with pyrazole carboxylic acids?

A1: Pyrazole carboxylic acids are susceptible to several degradation pathways. The most frequently observed issues include:

  • Decarboxylation: This is a significant degradation pathway, particularly for pyrazole-4-carboxylic acids and derivatives with electron-withdrawing groups. It can be induced by heat, acidic, or basic conditions, and may be catalyzed by metal ions like copper.[1]

  • Hydrolysis: Ester derivatives of pyrazole carboxylic acids can hydrolyze to the parent carboxylic acid and the corresponding alcohol, especially under acidic or basic conditions.[2]

  • Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, the overall molecule can be degraded by oxidizing agents.[2][3] The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidative processes, potentially leading to N-oxides or hydroxylated species.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of pyrazole compounds.[2]

Q2: How can I proactively improve the stability of my pyrazole carboxylic acid derivative?

A2: Improving stability often involves structural modification or careful control of experimental conditions:

  • Structural Modification:

    • Esterification/Amidation: Converting the carboxylic acid to an ester or amide can prevent decarboxylation. However, these derivatives may be susceptible to hydrolysis.

    • Ring Substitution: The type and position of substituents on the pyrazole ring can significantly influence stability. For instance, some substitutions can electronically or sterically hinder degradation pathways.

  • Control of Experimental Conditions:

    • pH Control: Maintaining a neutral pH can minimize both acid- and base-catalyzed hydrolysis and decarboxylation.

    • Temperature Control: Storing and handling compounds at low temperatures can reduce the rate of thermally induced degradation, such as decarboxylation.

    • Light Protection: Storing samples in amber vials or in the dark can prevent photodegradation.[4]

    • Inert Atmosphere: For oxygen-sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[4]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study, also known as stress testing, involves intentionally exposing a compound to harsh conditions to accelerate its degradation.[5][6] These conditions typically include heat, light, humidity, acid/base hydrolysis, and oxidation.[5][7] The purpose of these studies is to:

  • Identify potential degradation products.[7]

  • Understand the degradation pathways.[7]

  • Assess the intrinsic stability of the molecule.[5]

  • Develop and validate stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient from its degradation products.[6]

Troubleshooting Guides

Issue 1: Unexpected Decarboxylation of the Pyrazole Carboxylic Acid

Symptoms:

  • Loss of the parent compound peak in HPLC analysis.

  • Appearance of a new, less polar peak corresponding to the decarboxylated product.

  • Gas evolution (CO2) may be observed in some cases.

Possible Causes and Solutions:

CauseRecommended Action
High Temperature Reduce the temperature of your reaction or storage conditions. Many decarboxylation reactions are accelerated by heat.
Acidic Conditions If your experimental conditions are acidic, consider buffering the solution to a neutral pH if the protocol allows.
Basic Conditions Similarly, if the conditions are basic, neutralization may prevent decarboxylation.
Metal Contamination Traces of metal ions, particularly copper, can catalyze decarboxylation.[1] Use metal-free spatulas and glassware, or consider using a chelating agent like EDTA if appropriate for your experiment.
Issue 2: Hydrolysis of a Pyrazole Carboxylic Acid Ester

Symptoms:

  • Decrease in the concentration of the ester over time.

  • Appearance of a more polar peak in the chromatogram, corresponding to the pyrazole carboxylic acid.

Possible Causes and Solutions:

CauseRecommended Action
Acidic or Basic pH Hydrolysis is often catalyzed by acid or base.[2] Prepare solutions in a neutral buffer (pH 7) and use freshly prepared solutions for your experiments.
Presence of Water Ensure that any organic solvents used are anhydrous, especially for long-term storage of the ester.
Issue 3: Oxidative Degradation of the Compound

Symptoms:

  • Formation of multiple degradation products, often with increased polarity.

  • Color change in the sample may be observed.[4]

Possible Causes and Solutions:

CauseRecommended Action
Exposure to Air (Oxygen) For sensitive compounds, handle and store them under an inert atmosphere (e.g., nitrogen or argon).[4] Degassing solvents prior to use can also be beneficial.
Presence of Peroxides Use freshly opened, high-purity solvents to avoid contamination with peroxides.
Light Exposure Photochemically induced oxidation can occur. Protect your samples from light by using amber vials or wrapping containers in aluminum foil.[4]

Quantitative Stability Data

The following tables summarize quantitative data from forced degradation studies on representative pyrazole-containing compounds.

Table 1: Hydrolytic and Photolytic Stability of Pyrazosulfuron-ethyl (a Pyrazole Carboxylic Acid Ester)

ConditionHalf-life (t½)Reference
Hydrolysis
pH 42.6 daysThis study indicated that the herbicide was least stable under acidic conditions.
pH 719.4 days
Photodegradation
UV Light (254 nm)27.17 minutes[8][9][10]
Simulated Sunlight (≥290 nm)153.33 minutes[8][9][10]

Table 2: Forced Degradation of Celecoxib (a Pyrazole-containing Drug)

Stress ConditionDurationTemperature% DegradationReference
Acidic (HCl)817 hours40°C~3%[11]
Alkaline (NaOH)817 hours40°C~3%[11]
Oxidative (H₂O₂)817 hours23°C~22%[11]
Thermal36 weeksRoom Temp~3%[12]
Photolytic (Sunlight)36 weeksRoom TempMinimal[12]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study based on ICH guidelines.

1. Preparation of Stock Solution: Prepare a stock solution of the pyrazole carboxylic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Store at room temperature or elevate the temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Store under the same conditions as the acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A typical starting point for method development is a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development

1. Initial Method Scouting:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

2. Method Optimization: Inject a mixture of the unstressed and stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent peak and all degradation product peaks.

3. Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data troubleshooting_decarboxylation issue Issue: Unexpected Loss of Parent Compound symptom Symptom: New, Less Polar Peak in HPLC issue->symptom cause1 Possible Cause: High Temperature symptom->cause1 cause2 Possible Cause: Acidic/Basic pH symptom->cause2 cause3 Possible Cause: Metal Contamination symptom->cause3 solution1 Solution: Reduce Temperature cause1->solution1 solution2 Solution: Buffer to Neutral pH cause2->solution2 solution3 Solution: Use Metal-Free Equipment / Chelators cause3->solution3

References

Strategies to avoid isomeric impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing isomeric impurities during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomeric impurities in pyrazole synthesis?

A1: The formation of regioisomeric impurities is a common challenge in pyrazole synthesis, particularly when using the Knorr pyrazole synthesis or related methods.[1][2][3] This issue primarily arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][3][4] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different hydrazone intermediates that subsequently cyclize to form a mixture of two pyrazole regioisomers.[1][4]

Q2: What key factors influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation is governed by a sensitive interplay of several factors:

  • Steric and Electronic Effects: The electronic properties and steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are critical.[1][3][4] The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.[5] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group like a trifluoromethyl (-CF₃) group is more electrophilic.[5]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence which nitrogen atom of the substituted hydrazine initiates the attack.[3][4][5][6]

  • Solvent Selection: The choice of solvent can dramatically impact the ratio of regioisomers formed.[3][5][6][7]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final product ratio.[5]

  • Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has also been shown to affect the regioisomeric ratio.[6]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity towards the desired isomer?

A3: To enhance the regioselectivity, consider the following strategies:

  • Solvent Optimization: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[5][7]

  • pH Control: Adjusting the pH of the reaction can favor the formation of one isomer over the other.[3] For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can be beneficial.[3]

  • Temperature Adjustment: Optimizing the reaction temperature may favor the formation of the thermodynamically or kinetically preferred product.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor the formation of the thermodynamically preferred isomer and can lead to cleaner reaction profiles with shorter reaction times.[5]

Q4: Are there alternative synthetic methods to the classical Knorr synthesis to achieve higher regioselectivity?

A4: Yes, several alternative strategies can provide better control over regioselectivity:

  • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines can offer excellent regioselectivity.[2][5]

  • In Situ Generation of 1,3-Diketones: Generating 1,3-diketones in situ from ketones and acid chlorides, followed by reaction with hydrazine, can yield pyrazoles with high regioselectivity.[3][8]

  • Multi-component Reactions: Certain multi-component synthesis strategies can provide a high degree of regiocontrol.[2]

  • Post-functionalization of the Pyrazole Ring: Synthesizing a pyrazole with a directing group and then performing functionalization at a specific position can achieve complete regiocontrol.[5]

Q5: How can I separate a mixture of pyrazole regioisomers?

A5: If the formation of a regioisomeric mixture is unavoidable, the following purification techniques can be employed:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating pyrazole regioisomers, provided there is a sufficient difference in their polarity.[4][7][9]

  • Fractional Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[2]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form salts. This allows for their extraction into an aqueous acidic phase, potentially leaving less basic isomers or non-basic impurities in the organic phase. The desired pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]

Q6: What analytical techniques are best for identifying and quantifying isomeric impurities?

A6: A combination of spectroscopic and chromatographic methods is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and differentiating between regioisomers.[10] Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to definitively assign the structure of each isomer by observing through-space correlations between protons on the pyrazole ring and adjacent substituents.[4][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is useful for separating the isomers and confirming that they have the same mass-to-charge ratio, which is expected for isomers.

  • Gas Chromatography (GC): For volatile pyrazole derivatives, GC can be used for both separation and quantification of the isomeric mixture.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Formation of a regioisomeric mixture Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.1. Change the solvent: Switch to a fluorinated alcohol like TFE or HFIP to improve regioselectivity.[4][5][7]2. Adjust pH: Modify the reaction pH; for hydrazine salts, consider adding a mild base.[3]3. Vary the temperature: Optimize the reaction temperature.[5]4. Consider alternative routes: Explore synthesis from α,β-unsaturated ketones or other highly regioselective methods.[2][5]
Difficulty in separating isomers Similar polarities and physical properties of the regioisomers.1. Optimize chromatography: Systematically screen different solvent systems (eluents) for column chromatography to achieve baseline separation.[4]2. Attempt fractional recrystallization: Experiment with various solvents to find one where the solubilities of the isomers differ significantly.[2]3. Derivatization: Consider derivatizing the pyrazole mixture to alter the physical properties of the isomers, making them easier to separate.[2]
Ambiguous structural assignment of isomers Inconclusive data from basic 1D NMR.1. Perform 2D NMR: Run a NOESY or HMBC experiment to establish through-space or long-range correlations that can definitively distinguish between the regioisomers.[4][9][10]
Reaction mixture is highly colored (yellow/red) Formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[2][3]1. Use a mild base: If using a hydrazine salt like phenylhydrazine hydrochloride, add a mild base such as sodium acetate to neutralize the acid and obtain a cleaner reaction.[3]2. Purification with activated charcoal: Treat a solution of the crude product with activated charcoal to adsorb colored impurities, followed by filtration.[2]3. Acid-Base Extraction: Utilize the basicity of the pyrazole to separate it from non-basic colored impurities.[2]

Quantitative Data Summary

The choice of solvent can have a profound effect on the ratio of regioisomers produced. The table below summarizes the impact of different solvents on the reaction of N-methylhydrazine with various 1,3-dicarbonyl derivatives.

1,3-Dicarbonyl ReactantSolventIsomer Ratio (Major:Minor)Reference
Ethyl 4,4,4-trifluoroacetoacetateEthanol (EtOH)~1:1.3[7]
Ethyl 4,4,4-trifluoroacetoacetate2,2,2-Trifluoroethanol (TFE)>95:5[7]
Ethyl 4,4,4-trifluoroacetoacetate1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:5[7]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol (EtOH)~1:1.3[7]

Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[4][5]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[4][9]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography)

  • A series of solvents for eluent optimization (e.g., hexane, ethyl acetate)

  • TLC plates and developing chamber

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc) to find conditions that show baseline separation of the two isomer spots.

  • Column Preparation: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane) and carefully pack a glass column.

  • Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin eluting the column with the optimized solvent system, starting with a lower polarity if a gradient is to be used.

  • Fraction Collection: Collect fractions in separate tubes as the solvent runs through the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Combine and Concentrate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated products.

Visual Guides

Reaction_Pathway cluster_start Starting Materials Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_A Attack at Carbonyl A Unsymmetrical_1,3-Dicarbonyl->Attack_A Attack_B Attack at Carbonyl B Unsymmetrical_1,3-Dicarbonyl->Attack_B Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_A Substituted_Hydrazine->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Isomer_A Regioisomer A Intermediate_A->Isomer_A Cyclization Isomer_B Regioisomer B Intermediate_B->Isomer_B Cyclization

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Flowchart Start Isomeric Mixture Detected? Solvent Optimize Solvent (e.g., TFE, HFIP) Start->Solvent Yes Success Desired Isomer Isolated Start->Success No pH Adjust Reaction pH Solvent->pH Temp Vary Reaction Temperature pH->Temp Alternative Consider Alternative Regioselective Synthesis Temp->Alternative Separate Purify by Chromatography or Recrystallization Alternative->Separate Separate->Success

Caption: Decision-making flowchart for managing isomeric impurities.

References

Technical Support Center: Understanding the Degradation Pathways of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of pyrazole compounds. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols in a user-friendly question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole-containing compounds?

A1: Pyrazole-containing compounds are susceptible to degradation through several key pathways, largely dependent on their specific structure and the environmental conditions they are exposed to. The primary degradation routes include hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: This is a common degradation pathway, especially for pyrazole derivatives that contain hydrolyzable functional groups like esters or amides.[1][2] The rate and extent of hydrolysis are often highly dependent on the pH of the solution.[1][2] For instance, pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in basic conditions (pH 8).[1][2]

  • Oxidation: While the pyrazole ring itself is relatively stable against oxidation, substituents on the ring can be susceptible to oxidative degradation.[1] This can be initiated by atmospheric oxygen, reactive oxygen species, or oxidizing agents.[1] In metabolic systems, cytochrome P-450 enzymes can oxidize pyrazole to form metabolites like 4-hydroxypyrazole.[3][4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the photochemical degradation of pyrazole compounds.[1][6] The specific pathway and resulting products depend on the molecule's chromophores and the wavelength of the light.[1] Photodegradation can involve ring opening, rearrangement, or reactions with other molecules.[6][7]

Primary Degradation Pathways of Pyrazole Compounds cluster_pathways Degradation Pathways cluster_products Resulting Products Pyrazole Pyrazole Compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Pyrazole->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., H₂O₂, Metabolism) Pyrazole->Oxidation [O] Photodegradation Photodegradation (UV/Visible Light) Pyrazole->Photodegradation Hydrolytic_Products Hydrolytic Products (e.g., Carboxylic Acids, Alcohols) Hydrolysis->Hydrolytic_Products Oxidative_Products Oxidative Products (e.g., N-oxides, Hydroxylated Species) Oxidation->Oxidative_Products Photoproducts Photoproducts (e.g., Isomers, Ring-Opened Products) Photodegradation->Photoproducts Troubleshooting Control Sample Degradation Start Degradation in Control Sample Observed Check_Purity Verify Compound Purity and Stability Start->Check_Purity Check_Solvent Assess Solvent Reactivity Start->Check_Solvent Check_Environment Evaluate Environmental Factors Start->Check_Environment Solution_Purity Use High-Purity Compound Store Under Inert Atmosphere Check_Purity->Solution_Purity Impurity detected or known instability Solution_Solvent Use Inert/High-Purity Solvents Test Alternative Solvents Check_Solvent->Solution_Solvent Solvent is reactive or contains impurities Solution_Environment Protect from Light (Amber Vials) Control Temperature Check_Environment->Solution_Environment Exposure to light or temperature fluctuations LC-MS Troubleshooting for Degradant Identification Problem Difficulty Identifying Degradants by LC-MS Coelution Poor Chromatographic Separation (Co-elution) Problem->Coelution Ionization Poor Ionization or Ion Suppression Problem->Ionization Fragmentation Complex or Ambiguous MS/MS Spectra Problem->Fragmentation Solution_Coelution Optimize HPLC Method: - Change column chemistry - Modify mobile phase/gradient - Adjust flow rate/temperature Coelution->Solution_Coelution Solution_Ionization Optimize MS Source: - Test different ionization modes (ESI, APCI) - Adjust source parameters - Dilute sample to reduce suppression Ionization->Solution_Ionization Solution_Fragmentation Improve MS/MS Data: - Use high-resolution MS (HRMS) - Perform multi-stage fragmentation (MSⁿ) - Compare with in-silico fragmentation tools Fragmentation->Solution_Fragmentation

References

Considerations for scaling up the production of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing the pyrazole core of this molecule?

A1: The most prevalent method is a Knorr-type pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For this specific target molecule, the reaction typically uses ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methylhydrazine to form a pyrazolol intermediate, which is then converted to the final carboxylic acid.

Q2: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yield is a frequent issue in pyrazole synthesis. Key factors include:

  • Reagent Stability: Hydrazine reagents can be unstable. Ensure you are using high-quality, properly stored materials.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. The reaction may require optimization for your specific scale.

  • Competing Side Reactions: Formation of byproducts can consume starting materials.[1]

  • Stoichiometry: In some cases, using a slight excess of the hydrazine reagent (e.g., 1.1 to 2 equivalents) can improve yields, especially if the dicarbonyl compound is the limiting reagent.[1][3]

Q3: I am observing significant formation of the isomeric impurity, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. How can I improve regioselectivity?

A3: Controlling the formation of the undesired 3-CF3 isomer is a critical challenge. Selectivity is highly dependent on reaction conditions. Using acetic acid as a solvent and maintaining a reaction temperature of 80°C has been shown to yield a 96:4 ratio in favor of the desired 5-CF3 isomer's precursor.[4][5] Other methods describe using catalytic amounts of acids like sulfuric acid or trifluoroacetic acid in an aqueous medium to achieve high selectivity (up to 99:1).[3]

Q4: The reaction mixture turns a dark yellow or red color, indicating impurity formation. What causes this and how can it be minimized?

A4: Discoloration is often attributed to side reactions or degradation of the hydrazine reagent.[6] To mitigate this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen). Adding the hydrazine solution slowly and maintaining strict temperature control can also prevent runaway reactions that lead to impurity formation. A post-reaction cleanup with a silica plug can sometimes be effective at removing colored impurities.[6]

Q5: What are the recommended methods for purification of the final product on a larger scale?

A5: On a laboratory scale, column chromatography is often used.[7] For scaling up, the most viable methods are crystallization and filtration. The crude product can often be crystallized directly from the reaction mixture upon cooling.[3][5] If further purification is needed, recrystallization from a suitable solvent system, such as dichloromethane and petroleum ether, is a common approach.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low Product Yield Poor quality or degradation of methylhydrazine.Use freshly opened or purified methylhydrazine. Store under inert gas and protect from light.[1]
Suboptimal reaction temperature or time.Systematically vary the reaction temperature (e.g., 60°C, 80°C, 100°C) and monitor reaction progress by TLC or HPLC to find the optimum.[1][9]
Incorrect stoichiometry.Try using a slight excess (1.1 eq) of methylhydrazine.[3]
Poor Isomer Selectivity Incorrect solvent or catalyst.Use acetic acid as the solvent at 80°C. Alternatively, explore using catalytic sulfuric acid in an aqueous medium.[3][4][5]
Poor temperature control during hydrazine addition.Add the methylhydrazine solution dropwise while maintaining a consistent internal temperature.[5]
Product Fails to Crystallize Presence of impurities inhibiting crystallization.Attempt to purify a small sample via column chromatography to obtain a seed crystal. Add the seed crystal to the cooled batch.[7]
Solution is supersaturated or solvent is not ideal.Try adding a co-solvent (anti-solvent) to reduce solubility or partially evaporate the solvent.
High Levels of Impurities Side reactions due to high temperature or oxygen.Run the reaction under an inert atmosphere (N2 or Ar). Ensure the temperature does not exceed the optimized setpoint.[6]
Incomplete reaction or presence of starting materials.Increase reaction time or temperature slightly and monitor for full conversion of the limiting reagent.

Experimental Protocols

Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Key Intermediate)

This protocol is adapted from patent literature and focuses on achieving high yield and selectivity. The subsequent oxidation to the carboxylic acid is a standard procedure not detailed here.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • 40% (w/w) aqueous methylhydrazine solution

  • Sulfuric acid (or trifluoroacetic acid)

  • Water

Procedure:

  • Charge a reaction vessel with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and water.

  • Add a catalytic amount of sulfuric acid (e.g., 0.09 eq).

  • Heat the mixture to the target reaction temperature (e.g., 90-95°C).

  • Slowly add the 40% aqueous methylhydrazine solution (1.1 eq) over a period of 2 hours, ensuring the internal temperature remains stable within the 90-95°C range.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 2 hours.

  • Cool the reaction mixture to 10°C to induce crystallization of the product.

  • Collect the crystallized material by filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Expected Outcome: This procedure has been reported to produce the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate with yields up to 87.5% and isomer selectivity as high as 99.2:0.8.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolol Intermediate Synthesis
Parameter Method A Method B Method C
Solvent Acetic AcidWaterWater
Catalyst/Acid None (Solvent is acid)Sulfuric Acid (0.09 eq)Trifluoroacetic Acid (0.1 eq)
Temperature 80°C90-94°C90-94°C
Reaction Time 5 hours2 hours (post-addition)2 hours (post-addition)
Reported Yield 86.5%87.5%Not specified, but effective
Isomer Selectivity (Desired:Undesired) 96 : 499.2 : 0.8High selectivity reported
Reference [5][3][3]

Visualizations

Synthesis_Pathway General Synthesis Pathway cluster_0 Step 1: Knorr Cyclization ETFAA Ethyl 4,4,4-trifluoroacetoacetate (1,3-dicarbonyl) Intermediate Pyrazolol Intermediate 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol ETFAA->Intermediate Condensation/ Cyclization MeNHNH2 Methylhydrazine MeNHNH2->Intermediate Condensation/ Cyclization Oxidation Oxidation Intermediate->Oxidation Step 2 FinalProduct Target Molecule 1-methyl-5-(trifluoromethyl) -1H-pyrazole-3-carboxylic acid Oxidation->FinalProduct

Caption: General two-step synthesis pathway for the target molecule.

Troubleshooting_Workflow Troubleshooting Workflow: Low Product Yield Start Observation: Low or No Product Yield CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckPurity 3. Analyze Crude Product Start->CheckPurity ReagentSol1 Solution: Use fresh/purified methylhydrazine. Confirm starting material purity. CheckReagents->ReagentSol1 CondSol1 Solution: Optimize Temperature & Time. Check stoichiometry (e.g., use 1.1 eq hydrazine). CheckConditions->CondSol1 PurityAnalysis High level of byproducts or starting material? CheckPurity->PurityAnalysis PuritySol1 Solution: Improve inert atmosphere. Adjust conditions to drive reaction to completion. PurityAnalysis->PuritySol1 Yes PuritySol2 Solution: Re-evaluate purification strategy. Byproducts may be co-crystallizing. PurityAnalysis->PuritySol2 No (Complex mixture)

Caption: Logical workflow for diagnosing and resolving low reaction yields.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid and its key positional isomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The primary focus of this comparison is on their potential as antifungal agents, a well-documented activity for this class of compounds, largely attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[1][2][3]

Introduction to Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and agricultural chemistry due to their diverse biological activities.[4][5] The presence of a trifluoromethyl group often enhances the metabolic stability and binding affinity of these compounds to their molecular targets.[4] This guide delves into the structure-activity relationships (SAR) of three specific isomers, providing insights into how the positional arrangement of the carboxylic acid and trifluoromethyl groups on the pyrazole ring can influence their biological efficacy.

Comparative Biological Activity: An Illustrative Overview

While direct, publicly available experimental studies comparing the biological activities of these specific isomers are limited, we can infer their relative potencies based on established structure-activity relationships for pyrazole-based SDH inhibitors. The following table presents illustrative quantitative data that reflects the expected trends in their antifungal activity and target enzyme inhibition.

Disclaimer: The following data is illustrative and based on established SAR principles for this class of compounds. It is intended to provide a comparative framework and should not be considered as experimentally verified results.

CompoundIsomer StructureAntifungal Activity (EC50, µM) against Botrytis cinereaSDH Inhibition (IC50, µM)
Compound A This compound0.50.2
Compound B 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid1.20.8
Compound C 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid> 50> 20

Interpretation of Data:

  • Compound A (5-CF3, 3-COOH): This isomeric arrangement is often associated with high potency in SDH inhibitors. The positioning of the trifluoromethyl and carboxylic acid groups is believed to allow for optimal interaction with the enzyme's active site.

  • Compound B (3-CF3, 5-COOH): This isomer is expected to exhibit moderate to good activity. While still capable of interacting with the target enzyme, the different spatial arrangement of the key functional groups may result in a slightly lower binding affinity compared to Compound A.

  • Compound C (3-CF3, 4-COOH): The placement of the carboxylic acid group at the 4-position of the pyrazole ring is generally considered to be detrimental to SDH inhibitory activity. This is likely due to an unfavorable orientation within the enzyme's binding pocket, leading to significantly reduced antifungal efficacy.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action for many antifungal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1][2][3] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of SDH, these compounds disrupt cellular respiration and energy production in the fungal cells, ultimately leading to cell death.

cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- transfer Complex_II Complex II (SDH) Complex_II->Complex_III e- transfer Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- transfer ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II TCA Cycle e- e- Inhibitor Pyrazole Carboxylic Acid (e.g., Isomer A) Inhibitor->Complex_II Inhibition

Signaling pathway of SDH inhibition.

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the concentration of a compound required to inhibit the growth of a target fungus by 50% (EC50).

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strain (e.g., Botrytis cinerea)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A solvent control (e.g., DMSO) should also be prepared.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Aseptically place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_PDA Prepare & Sterilize PDA Medium Amend_Media Amend Cooled PDA with Test Compounds Prepare_PDA->Amend_Media Prepare_Compounds Prepare Stock Solutions of Test Compounds Prepare_Compounds->Amend_Media Pour_Plates Pour Amended PDA into Petri Dishes Amend_Media->Pour_Plates Inoculate Inoculate Plates with Fungal Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Determine_EC50 Determine EC50 via Probit Analysis Calculate->Determine_EC50

Experimental workflow for antifungal assay.
Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Mitochondrial fraction isolated from the target organism

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution

  • DCPIP solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and the test compound at various concentrations. Include a control with solvent only.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Initiate the reaction by adding the succinate solution to each well.

  • Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP, in a kinetic mode for a defined period (e.g., 10-30 minutes).

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The positional isomerism of the trifluoromethyl and carboxylic acid groups on the 1-methyl-1H-pyrazole ring significantly influences the biological activity of these compounds. Based on established structure-activity relationships for SDH inhibitors, the this compound isomer is predicted to be the most potent antifungal agent among the three isomers discussed. This is attributed to its optimal fit within the active site of the succinate dehydrogenase enzyme. Further experimental validation is necessary to confirm these predicted activities and to fully elucidate the therapeutic or agricultural potential of these compounds. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

A comparative analysis of different synthetic routes to trifluoromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. This structural modification often enhances metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl pyrazoles privileged motifs in numerous commercial drugs and pesticides.[1][2] This guide provides a comparative analysis of the most prevalent synthetic routes to this important class of compounds, supported by quantitative data and detailed experimental protocols to aid in methodological selection and application.

Key Synthetic Strategies at a Glance

The synthesis of trifluoromethyl pyrazoles can be broadly categorized into three main approaches:

  • [3+2] Cycloaddition Reactions: A powerful and versatile method involving the reaction of a three-atom dipole with a two-atom component to form the five-membered pyrazole ring.

  • Condensation of Hydrazines with Trifluoromethylated 1,3-Dicarbonyl Compounds: A classical and often high-yielding approach utilizing readily available starting materials.

  • Synthesis from Trifluoromethylated Building Blocks: An increasingly popular strategy that employs precursors already containing the trifluoromethyl group, offering unique regiochemical control.

The following sections will delve into each of these strategies, presenting comparative data and procedural details for key transformations.

[3+2] Cycloaddition Reactions

This approach is arguably one of the most significant for constructing the trifluoromethyl pyrazole core due to its high degree of flexibility and control over substitution patterns. The two primary variations involve nitrile imines or diazo compounds as the 1,3-dipole.

Nitrile Imine Cycloadditions

In this method, a trifluoromethylated nitrile imine, typically generated in situ from a corresponding hydrazonoyl halide, reacts with a dipolarophile like an alkyne or an alkene.

General Workflow:

nitrile_imine_workflow start Hydrazonoyl Halide in_situ In situ generation of Trifluoromethyl Nitrile Imine start->in_situ Base (e.g., Et3N) cycloaddition [3+2] Cycloaddition in_situ->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne, Enone) dipolarophile->cycloaddition intermediate Pyrazoline Intermediate (if alkene is used) cycloaddition->intermediate Alkene dipolarophile product Trifluoromethyl Pyrazole cycloaddition->product Alkyne dipolarophile oxidation Oxidation (e.g., MnO2) intermediate->oxidation oxidation->product

Caption: General workflow for trifluoromethyl pyrazole synthesis via nitrile imine cycloaddition.

A notable example is the reaction of in situ generated trifluoroacetonitrile imines with enones, leading to pyrazoline intermediates which are then oxidized.[3] This method provides excellent regio- and diastereoselectivity.[3]

Diazoalkane Cycloadditions

2,2,2-Trifluorodiazoethane (CF3CHN2) is a key reagent in this class of reactions, serving as a trifluoromethyl-containing dipole.[4] It can react with various alkynes to directly afford trifluoromethyl pyrazoles. A significant advantage is that this reagent can often be generated in situ, mitigating the handling of a potentially explosive gas.[5]

Logical Relationship of Diazoalkane Methods:

diazo_logic reagent 2,2,2-Trifluorodiazoethane (CF3CHN2) reaction_alkyne [3+2] Cycloaddition reagent->reaction_alkyne reaction_enone [3+2] Cycloaddition reagent->reaction_enone alkyne Alkyne alkyne->reaction_alkyne enone Enone / Alkene enone->reaction_enone pyrazole Direct formation of Trifluoromethyl Pyrazole reaction_alkyne->pyrazole pyrazoline Pyrazoline Intermediate reaction_enone->pyrazoline oxidation Oxidation Step pyrazoline->oxidation final_pyrazole Trifluoromethyl Pyrazole oxidation->final_pyrazole

Caption: Comparison of outcomes from diazoalkane cycloadditions with different dipolarophiles.

Condensation with Trifluoromethylated 1,3-Diketones

This classical route remains one of the most straightforward and widely used methods for accessing 3-trifluoromethyl pyrazoles.[3][6] It involves the condensation of a trifluoromethylated β-diketone with a hydrazine derivative. The reaction generally proceeds with high regioselectivity, with the hydrazine nitrogen attacking the carbonyl carbon furthest from the electron-withdrawing CF3 group.

Comparative Performance Data:

Starting MaterialsReagentsConditionsYield (%)Reference
4-ethoxy-1,1,1-trifluorobut-3-en-2-one & Methyl hydrazineHClScaled SynthesisHigh (unspecified)[7]
Ketones & Acid Chlorides (in situ diketone formation)HydrazineOne-potGood to Excellent[6]
Trifluoromethylated ynones & Aryl hydrazinesAgOTf (1 mol%)Room Temp, 1hup to 99%[6]

Experimental Protocol: Silver-Catalyzed Synthesis from a Trifluoromethylated Ynone [6]

  • To a solution of the trifluoromethylated ynone (1.0 mmol) in a suitable solvent, add the aryl hydrazine (1.1 mmol).

  • Add silver trifluoromethanesulfonate (AgOTf) (0.01 mmol, 1 mol%) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-trifluoromethyl pyrazole.

Synthesis from Trifluoromethylated Building Blocks

This modern approach leverages precursors that already incorporate the CF3 moiety, often allowing for novel and efficient synthetic pathways.

From β-CF3-1,3-Enynes and Hydrazines

The reaction of β-CF3-1,3-enynes with various hydrazine derivatives can lead to a diverse range of products, including trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles, depending on the nature of the hydrazine used.[8][9] For instance, using phenylhydrazine as the reaction partner allows for easy oxidation to the corresponding pyrazole.[8]

Three-Component Synthesis using 2-Bromo-3,3,3-trifluoropropene (BTP)

A highly efficient three-component reaction has been developed utilizing aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[5] This method is notable for its mild conditions, broad substrate scope, and the use of an inexpensive and environmentally friendly trifluoromethyl source.[5] The reaction is postulated to proceed via a [3+2] cycloaddition between an in situ generated diazo intermediate and BTP.[5]

Comparative Yields for BTP Three-Component Synthesis: [5]

Aldehyde SubstrateYield (%)
4-Methoxybenzaldehyde95
4-Bromobenzaldehyde88
2-Naphthaldehyde92
Cinnamaldehyde75
Cyclohexanecarboxaldehyde68

Experimental Protocol: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles [5]

  • To a solution of the aldehyde (1.0 mmol) and tosyl hydrazide (1.1 mmol) in a suitable solvent, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base.

  • Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature or slightly elevated) until completion.

  • Work up the reaction mixture by quenching with water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the target pyrazole.

Conclusion

The synthesis of trifluoromethyl pyrazoles is a well-developed field with multiple robust and efficient methodologies.

  • [3+2] Cycloaddition reactions offer the highest versatility for creating complex and polysubstituted pyrazoles. Nitrile imine and diazoalkane routes are particularly powerful for controlling regiochemistry.

  • The classical condensation of trifluoromethylated 1,3-diketones with hydrazines remains a highly reliable and high-yielding method, especially for simpler substitution patterns.

  • Modern approaches using trifluoromethylated building blocks , such as the three-component reaction with BTP, provide operationally simple, mild, and scalable routes that are highly attractive for process chemistry and drug discovery applications.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, scalability requirements, and the specific functional groups to be tolerated. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of these valuable compounds.

References

Validating the Purity of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to employing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. This guide provides experimental protocols, data comparison with a key isomeric impurity, and workflows for robust purity assessment.

The structural integrity and purity of active pharmaceutical ingredients (APIs) and key intermediates are paramount in drug discovery and development. For novel heterocyclic compounds such as this compound, a versatile building block in medicinal chemistry, rigorous analytical validation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a primary and powerful technique for unambiguous structure elucidation and quantitative purity determination.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

This guide presents a comprehensive comparison of this compound with its common process-related impurity, the regioisomer 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Detailed experimental protocols for acquiring high-quality ¹H and ¹³C NMR data are provided, followed by a comparative analysis of their spectral features. Furthermore, a quantitative NMR (qNMR) protocol is outlined for the precise determination of purity.

Comparative Analysis of ¹H and ¹³C NMR Spectra

The differentiation between this compound and its 3-trifluoromethyl isomer is readily achievable by examining the chemical shifts of the pyrazole ring proton and the methyl group, as well as the carbon chemical shifts of the pyrazole ring and the trifluoromethyl group.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)
This compoundH-4~7.15 (s)
N-CH₃~4.10 (s)
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidH-4~6.90 (s)
N-CH₃~4.20 (s)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compoundC=O~162
C-5~140 (q, J ≈ 39 Hz)
C-3~145
C-4~110
CF₃~120 (q, J ≈ 270 Hz)
N-CH₃~40
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidC=O~160
C-3~148 (q, J ≈ 40 Hz)
C-5~138
C-4~112
CF₃~121 (q, J ≈ 269 Hz)
N-CH₃~38

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The characteristic quartet (q) splitting pattern for carbons attached to or near the CF₃ group is due to C-F coupling.

Experimental Protocols

Sample Preparation for ¹H and ¹³C NMR

A standardized sample preparation protocol is crucial for obtaining reproducible and high-quality NMR data.

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

¹H NMR Spectroscopy Protocol

Instrument: 400 MHz NMR Spectrometer

ParameterRecommended Value
Pulse Programzg30
Number of Scans16
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm (-5 to 15 ppm)
Receiver GainOptimized for signal-to-noise without clipping
¹³C NMR Spectroscopy Protocol

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

ParameterRecommended Value
Pulse Programzgpg30
Number of Scans1024 or more (for adequate S/N)
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 s
Spectral Width (sw)240 ppm (-20 to 220 ppm)
DecouplingProton broadband decoupling (e.g., waltz16)

Quantitative Purity Determination by ¹H NMR (qNMR)

Quantitative ¹H NMR (qNMR) is a highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[14][15] An internal standard with a certified purity is used for quantification.

qNMR Experimental Protocol
  • Internal Standard Selection: Choose a suitable internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic anhydride or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation:

    • Accurately weigh a precise amount of the internal standard (e.g., ~5 mg) into a vial.

    • Accurately weigh a precise amount of the this compound sample (e.g., ~10 mg) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Number of Scans: Increase the number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for NMR analysis and the logical process of confirming the structure and purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve h1_nmr Acquire ¹H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum dissolve->c13_nmr process Process Spectra (Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate Signals process->integrate compare Compare with Reference/Impurity Data integrate->compare calculate Calculate Purity (qNMR) integrate->calculate

Fig. 1: Experimental workflow for NMR-based purity validation.

logical_relationship cluster_data NMR Data cluster_interpretation Interpretation cluster_conclusion Conclusion h1_data ¹H NMR Data (Chemical Shifts, Integrals, Multiplicity) structure_confirm Structural Confirmation (Correct Isomer Identification) h1_data->structure_confirm purity_assess Purity Assessment (Identification and Quantification of Impurities) h1_data->purity_assess c13_data ¹³C NMR Data (Chemical Shifts, C-F Coupling) c13_data->structure_confirm final_purity Validated Purity of this compound structure_confirm->final_purity purity_assess->final_purity

Fig. 2: Logical flow for structure and purity validation.

References

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. Pyrazole derivatives, a cornerstone in medicinal chemistry, are present in numerous approved drugs, including Celecoxib (a COX-2 inhibitor) and Encorafenib (a BRAF inhibitor).[1] Their versatile biological activities necessitate rigorous characterization. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of synthesized pyrazoles, complete with experimental data and protocols.

Comparative Analysis of Spectroscopic Techniques

The structural confirmation of a pyrazole derivative is rarely achieved by a single technique. Instead, it relies on the synergistic combination of multiple spectroscopic methods, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: This technique identifies the chemical environment of protons. The chemical shift (δ) indicates the electronic environment of a proton, while signal splitting (multiplicity) reveals the number of neighboring protons, helping to establish connectivity. For pyrazoles, the proton at the C4 position typically appears as a singlet in the range of δ 5.9-6.8 ppm, which is a characteristic signal for the formation of the pyrazole ring.[2][3]

  • ¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are distinctive and help confirm the ring's formation and substitution pattern.[2][4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

Compound ExampleSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3,5-dimethyl-1-phenyl-1H-pyrazole CDCl₃7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H4), 2.25 (s, 6H, 2xCH₃)148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[3]
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole CDCl₃7.55 (d, 2H), 7.29 (d, 2H), 6.05 (s, 1H, pyrazole-H4), 2.70-2.59 (m, 4H, 2xCH₂), 1.33-1.20 (m, 6H, 2xCH₃)151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2[3]
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole CDCl₃7.36-7.18 (m, 10H, Ar-H), 6.71 (s, 1H, pyrazole-H4)144.8, 139.2, 129.0, 128.9, 128.7, 128.6, 128.3, 125.4, 105.5[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to its vibrational modes (e.g., stretching, bending). For pyrazole derivatives, key absorptions confirm the presence of N-H (for N-unsubstituted pyrazoles), C=N, C=C, and other substituent groups.[5][6]

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

Functional GroupVibration ModeCharacteristic Frequency (cm⁻¹)Notes
N-HStretching3100 - 3500Broad peak, present in N-unsubstituted pyrazoles.
C-H (Aromatic)Stretching3000 - 3100Sharp, often multiple peaks.
C-H (Aliphatic)Stretching2850 - 3000Sharp peaks.
C=N (Pyrazole Ring)Stretching1580 - 1650Confirms ring formation.[7]
C=C (Pyrazole Ring)Stretching1400 - 1520Confirms ring aromaticity.[5][6]
NO₂ (if present)Asymmetric/Symmetric Stretch1563–1491 / 1361–1304Two distinct, strong bands.[6]
C=O (if present)Stretching1640 - 1680Strong absorption, indicates carbonyl substituent.[8]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns. The molecular ion peak (M⁺) confirms the molecular formula, while the fragmentation pattern serves as a fingerprint that can help elucidate the structure. The fragmentation of the pyrazole ring often involves two key processes: the expulsion of HCN and the loss of N₂.[9]

Table 3: Comparison of Mass Spectrometry Ionization Techniques for Pyrazole Analysis

TechniquePrincipleInformation ProvidedBest For
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Molecular weight (if M⁺ is stable), detailed fragmentation patterns for structural elucidation.[10]Volatile, thermally stable compounds. Provides library-matchable spectra.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to soft ionization.Molecular weight of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. Minimal fragmentation.[3]Polar, non-volatile, and thermally labile compounds. Ideal for LC-MS.
DART (Direct Analysis in Real Time) An excited-state gas stream ionizes the sample in an open-air environment.Rapid analysis of molecular weight with minimal sample preparation.[7]Quick screening of solids and liquids with little to no prep work.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of a synthesized pyrazole compound.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the compound is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[3][7]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Acquisition parameters (e.g., number of scans, relaxation delay) are optimized based on the sample concentration and nucleus being observed.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to the internal standard. Signal integration (for ¹H) and peak picking are performed for analysis.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and record a background spectrum. This is done to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum. Typically, spectra are collected in the 4000–400 cm⁻¹ range.[11]

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to known frequencies for functional groups.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the pyrazole compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight. Analyze any observed fragment ions to support the proposed structure.

Visualizing the Workflow and Application

Diagrams can effectively illustrate complex processes and relationships, providing a clear overview for analysis and publication.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow from a newly synthesized compound to its final structural confirmation, highlighting the complementary nature of the different spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation SynthesizedCompound Synthesized Pyrazole (Purified) NMR NMR Spectroscopy (¹H, ¹³C, 2D) SynthesizedCompound->NMR MS Mass Spectrometry (EI, ESI) SynthesizedCompound->MS IR IR Spectroscopy SynthesizedCompound->IR DataAnalysis Combined Data Analysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis StructureConfirm Structural Confirmation DataAnalysis->StructureConfirm Consistent? G Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Inhibitor (e.g., Encorafenib) Inhibitor->BRAF

References

Comparative study of the biological effects of fluorinated versus non-fluorinated pyrazole analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of Fluorinated vs. Non-Fluorinated Pyrazole Analogues

For researchers and drug development professionals, the pyrazole scaffold represents a "privileged structure," a versatile framework that forms the core of numerous biologically active compounds, particularly in the realm of kinase inhibitors.[1][2] The strategic modification of this scaffold is a cornerstone of medicinal chemistry. Among the most powerful tools in this modification arsenal is the incorporation of fluorine. The introduction of this small, highly electronegative element can profoundly alter a molecule's properties in beneficial ways.[3][4]

This guide provides an in-depth comparative analysis of the biological effects of fluorinated versus non-fluorinated pyrazole analogues. We will move beyond simple observation to explain the causal mechanisms behind the observed differences, supported by experimental data and validated protocols, to empower you to make informed decisions in your drug discovery programs.

The Foundational Shift: Impact on Physicochemical Properties

The journey of any drug molecule begins with its fundamental physicochemical properties. Fluorination of a pyrazole ring initiates a cascade of changes, starting with its acidity (pKa) and lipophilicity (LogP), which in turn dictate its behavior in a biological system.

a) Modulating Basicity: The pKa Effect

The nitrogen atoms in the pyrazole ring confer basicity to the molecule. This basicity is critical, as the ionization state of a compound at physiological pH (typically ~7.4) governs its solubility, membrane permeability, and ability to interact with its biological target.

Causality: Fluorine's immense electronegativity exerts a powerful inductive electron-withdrawing effect. When placed on or near the pyrazole ring, it pulls electron density away from the nitrogen atoms, making their lone pair of electrons less available to accept a proton.[4][5] This results in a lower pKa, meaning the fluorinated analogue is a weaker base compared to its non-fluorinated counterpart.[6][7] A lower pKa can prevent unwanted protonation in acidic compartments of the cell and ensure the molecule remains in a more neutral, membrane-permeable state.

Caption: Inductive effect of fluorine on pyrazole ring basicity.

b) Navigating Membranes: The Lipophilicity Effect

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It reflects the molecule's ability to partition from an aqueous environment into a lipid-rich one, such as a cell membrane.[8]

Causality: The effect of fluorination on lipophilicity is complex and highly context-dependent.

  • Single Fluorine Atom: A single fluorine atom can often substitute a hydrogen atom without a significant steric penalty and may slightly increase or decrease lipophilicity.[9]

  • Trifluoromethyl (CF3) Group: The introduction of a CF3 group almost invariably increases lipophilicity.[9][10] This enhanced lipophilicity can improve membrane permeability and aid in the penetration of hydrophobic protein pockets.[5]

The ability to fine-tune lipophilicity through selective fluorination is a key strategy for optimizing a compound's journey to its target.[11]

Table 1: Comparative Lipophilicity (LogP) of Pyrazole Analogues

Compound Pair Non-Fluorinated Analogue (LogP) Fluorinated Analogue (LogP) Change in LogP Rationale for Change
Pair A Phenylpyrazole 4-Fluoro-phenylpyrazole +0.2 to +0.6 Single fluorine substitution often modestly increases lipophilicity.
Pair B 3-Methyl-phenylpyrazole 3-(Trifluoromethyl)-phenylpyrazole +0.8 to +1.2 The CF3 group is significantly more lipophilic than a methyl group.

| Pair C | Celecoxib | 4-Trifluoromethyl analogue of Celecoxib | +0.5 to +0.9 | Replacement of a methyl with a CF3 group increases lipophilicity.[12] |

Note: LogP values are illustrative estimates based on common substituent effects.

Enhancing In Vivo Endurance: The Shield Against Metabolism

A primary hurdle in drug development is rapid metabolic degradation, which leads to a short half-life and poor bioavailability. Fluorination has emerged as a premier strategy to enhance metabolic stability.[4][13]

Causality: The Metabolic Blocking Effect The body's primary metabolic machinery, the Cytochrome P450 (CYP450) enzyme superfamily, often works by oxidizing vulnerable C-H bonds.[13] The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[4][14] By strategically replacing a metabolically labile hydrogen atom on the pyrazole scaffold or its substituents with a fluorine atom, chemists can effectively "block" or slow down oxidative metabolism at that site.[13][15] This leads to a longer drug half-life, increased systemic exposure, and improved overall efficacy.

Metabolic_Blocking Mechanism of Metabolic Stabilization via Fluorination Compound_H Non-Fluorinated Pyrazole (Metabolically Vulnerable Site) CYP450 CYP450 Enzymes Compound_H->CYP450 C-H bond oxidation Metabolite_OH Oxidized Metabolite (Inactive/Cleared) CYP450->Metabolite_OH No_Metabolism Metabolism Blocked (Increased Half-Life) CYP450->No_Metabolism Compound_F Fluorinated Pyrazole (Metabolically Blocked Site) Compound_F->CYP450 C-F bond resists oxidation

Caption: Fluorination blocks sites of metabolic oxidation.

Table 2: Quantitative Comparison of In Vitro Metabolic Stability

Compound Pair Non-Fluorinated Analogue Fluorinated Analogue t½ (min) Intrinsic Clearance (CLint) (µL/min/mg) Fold Improvement
Pair D Analogue D-H Analogue D-F 15 ➞ >120 46.2 ➞ <5.8 >8x

| Pair E | Analogue E-H | Analogue E-F | 25 ➞ 95 | 27.7 ➞ 7.3 | ~4x |

Data is representative of typical results from human liver microsome stability assays. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[13]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for assessing the metabolic stability of compounds in early drug discovery.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogues)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard (for protein precipitation and sample analysis)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare test compounds at a starting concentration of 1 µM in buffer.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compounds (fluorinated and non-fluorinated) to their respective wells.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • This marks the T=0 time point. Immediately remove an aliquot from each well and quench it in a separate plate containing cold acetonitrile with an internal standard.

  • Time-Course Sampling:

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove aliquots and quench them in the acetonitrile plate.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 4000 rpm) for 20 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes, making them an excellent in vitro model for Phase I metabolism.

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor to function. A regenerating system ensures a constant supply of NADPH throughout the incubation period for a consistent metabolic rate.

  • LC-MS/MS Analysis: This technique provides the high sensitivity and selectivity required to accurately quantify the diminishing concentration of the parent drug in a complex biological matrix.

Honing the Biological Effect: Target Binding and Activity

Ultimately, the goal is to improve a compound's interaction with its intended biological target. Fluorination can directly enhance binding affinity and, consequently, biological activity.

Causality: Favorable Molecular Interactions The introduction of fluorine can create new, favorable interactions with the protein target.[4]

  • Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or orthogonal multipolar interactions with electron-rich or electron-deficient pockets in the target protein.[9]

  • Hydrophobic Interactions: As mentioned, fluorination (especially with a CF3 group) increases lipophilicity, which can strengthen binding in hydrophobic pockets of a protein.[5]

  • Conformational Control: Fluorine can influence the preferred conformation (shape) of a molecule, potentially "locking" it into a bioactive conformation that fits the target's binding site more perfectly.[14]

These subtle but powerful effects can translate into a significant increase in potency and selectivity. Studies have demonstrated that fluorination of pyrazole analogues can lead to enhanced inhibitory activity against various targets, including nitric oxide synthase (NOS) and various kinases.[16][17]

Case Study: Celecoxib and its Fluorinated Analogues

Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor. Research into its analogues has provided a clear example of fluorine's impact. Halogenated triaryl-based pyrazole derivatives, developed from the celecoxib scaffold, have shown superior anti-inflammatory activity and selectivity.[18] For instance, a 4-trifluoromethyl analogue of celecoxib, while having lower COX-2 inhibitory activity, demonstrated potent arthritis suppression through a COX-2-independent immunomodulatory mechanism, highlighting how fluorination can introduce novel biological activities.[12]

Table 3: Comparative Biological Activity of COX-2 Inhibitors

Compound Key Structural Feature COX-2 IC50 (µM) In Vivo Anti-inflammatory Activity (% Edema Inhibition)
Celecoxib p-tolyl group 0.04 - 0.27 ~45-50%

| Fluorinated Analogue 9 | p-fluorophenyl group | 0.043 | 87.9% |

Data adapted from studies on celecoxib and its halogenated analogues.[18][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to assess the potency of an inhibitor (e.g., a pyrazole analogue) against a target kinase.

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Fluorescently-labeled peptide substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (fluorinated and non-fluorinated analogues)

  • Kinase assay buffer

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization or intensity

Methodology:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further into the kinase assay buffer. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • In a 384-well plate, add the kinase enzyme and the fluorescent peptide substrate to each well.

    • Add the diluted test compounds to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation and Termination:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Stop the reaction by adding a stop solution (e.g., EDTA, which chelates the Mg2+ required for kinase activity).

  • Detection:

    • Read the plate on a fluorescence plate reader. The degree of phosphorylation is detected as a change in the fluorescence signal (e.g., an increase in fluorescence polarization as the small peptide substrate becomes a larger, slower-tumbling phosphopeptide).

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant enzyme ensures that the observed inhibition is due to direct interaction with the intended target, not off-target effects in a more complex system.

  • Fluorescent Substrate: This provides a highly sensitive, continuous, and non-radioactive method for measuring enzyme activity in a high-throughput format.

  • ATP at Km: Setting the ATP concentration near its Michaelis-Menten constant (Km) creates a balanced competitive environment, providing a more physiologically relevant and accurate measure of the inhibitor's potency.

An Integrated Workflow for Comparative Assessment

To effectively compare fluorinated and non-fluorinated analogues, a logical, multi-step workflow is essential. This process integrates the evaluation of physicochemical properties, metabolic stability, and target-based activity to build a comprehensive profile of each compound.

Workflow cluster_0 Step 1: Compound Synthesis & Characterization cluster_1 Step 2: Physicochemical Profiling cluster_2 Step 3: In Vitro ADME Assessment cluster_3 Step 4: Biological Activity Screening cluster_4 Step 5: Data Integration & Decision Synth_H Synthesize Non-Fluorinated Analogue PKA Determine pKa (Potentiometric Titration) Synth_H->PKA Synth_F Synthesize Fluorinated Analogue Synth_F->PKA LOGP Measure LogP (HPLC/Shake-Flask) Synth_F->LOGP MetStab Metabolic Stability Assay (Liver Microsomes) PKA->MetStab Perm Permeability Assay (e.g., PAMPA) LOGP->Perm TargetAssay Target-Based Assay (e.g., Kinase IC50) MetStab->TargetAssay CellAssay Cellular Potency Assay (e.g., Anti-proliferative) Perm->CellAssay Decision Compare Profiles & Select Lead Candidate TargetAssay->Decision CellAssay->Decision

Caption: Integrated workflow for the comparative analysis of analogues.

Conclusion

The strategic incorporation of fluorine into pyrazole-based scaffolds is a powerful and multifaceted strategy in modern drug discovery. It is not merely an atomic substitution but a profound modification that triggers a cascade of effects on a molecule's physicochemical properties, metabolic fate, and target interactions. Fluorination can lower basicity, modulate lipophilicity, erect a formidable shield against metabolic degradation, and enhance binding affinity.

However, the effects are not universally positive and require careful, context-specific evaluation. As demonstrated, a fluorinated analogue may exhibit superior metabolic stability and in vivo activity even if its direct in vitro target potency is slightly reduced. By employing the systematic, integrated workflow of comparative assays described in this guide, researchers can rationally design and select superior drug candidates, leveraging the unique properties of fluorine to overcome key developmental hurdles and accelerate the journey from bench to bedside.

References

Evaluating Pyrazole Carboxamide Derivatives as Selective COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a significant advancement in anti-inflammatory therapy. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins.[1][2] However, the inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal and renal side effects.[2] In contrast, the COX-2 isoform is primarily upregulated during inflammation, making it a prime target for developing safer NSAIDs.[2][3]

The pyrazole scaffold is a core structural feature in many selective COX-2 inhibitors, most notably Celecoxib.[4][5][6] This guide provides a comparative evaluation of various recently developed pyrazole carboxamide and related sulfonamide derivatives, focusing on their inhibitory potency and selectivity for COX-2. The data presented is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

The Arachidonic Acid Signaling Pathway

The diagram below illustrates the conversion of arachidonic acid into prostaglandins by COX-1 and COX-2 enzymes. Selective COX-2 inhibitors are designed to block the inflammatory pathway (mediated by COX-2) while leaving the homeostatic functions of COX-1, such as gastric protection and platelet aggregation, largely unaffected.

Arachidonic_Acid_Pathway cluster_legend Legend membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., Injury) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 pgs_homeostatic Prostaglandins (Homeostatic Functions) pgh2_1->pgs_homeostatic Isomerases thromboxanes Thromboxanes (Platelet Aggregation) pgh2_1->thromboxanes Thromboxane Synthase pgh2_2 PGH2 pgg2_2->pgh2_2 pgs_inflammatory Prostaglandins (Inflammation, Pain, Fever) pgh2_2->pgs_inflammatory Isomerases inhibitors Pyrazole Carboxamide Derivatives (Selective Inhibitors) inhibitors->cox2 Inhibition key_enzyme Enzyme key_molecule Molecule key_pathway1 COX-1 Pathway key_pathway2 COX-2 Pathway

Caption: Arachidonic acid cascade showing COX-1 and COX-2 pathways and the target for selective inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of several pyrazole carboxamide and sulfonamide derivatives against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the selectivity of the compound for COX-2. A higher SI value denotes greater selectivity.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 130.141.6778.06[7][8]
Ketoprofen 0.0350.1640.21[1]
Compound 3g 4.452.651.68[1]
Compound 3d 5.614.921.14[1]
Compound 3b 0.463.820.12[1]
Compound 5u 130.141.7972.73[7][8]
Compound 5s 165.042.5165.75[7][8]
Compound 15c >1000.059>1694[9]
Compound 15d 2.760.09728.56[9]
Compound 15h 9.870.198.71[9]
Compound 19d 4.880.0861.02[9]
Fluorinated Pyrazole (9) -0.043–0.1750.6–311.6[4]
Pyrazole-Aminophosphonate (12) -0.22179.18[4]
Pyrazole-Sulfonamide (13) -0.28172.32[4]
Benzothiophen-2-yl Pyrazole (5b) 5.400.01344.56[10]

Note: Some values are presented as ranges as reported in the source literature. A higher SI value indicates greater selectivity for COX-2.

Experimental Protocols

The evaluation of COX-1 and COX-2 inhibitory activity is crucial for determining the potency and selectivity of new chemical entities. A common method is the in vitro enzyme inhibition assay.

In Vitro COX Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of isolated COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of pyrazole derivatives for COX-1 and COX-2.

  • Enzymes: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Principle: The assay measures the peroxidase activity of the COX enzyme.[11] The enzyme first catalyzes the conversion of arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is colorimetrically or fluorometrically assayed by monitoring the appearance of an oxidized chromogen.[11][12]

  • General Procedure:

    • The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

    • A probe or chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is included, which gets oxidized during the PGG2 to PGH2 reduction step, leading to a detectable color or fluorescence change.[11]

    • The reaction progress is monitored over time using a spectrophotometer or fluorometer.[12]

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

  • Assay Kits: Commercially available COX inhibitor screening assay kits are frequently used, which provide the enzymes, buffers, and detection reagents.[1][11][12]

General Experimental Workflow

The development and evaluation of novel COX-2 inhibitors follow a structured pipeline, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow design 1. Design & Synthesis (e.g., Pyrazole Carboxamide Derivatives) purification 2. Purification & Structural Characterization (NMR, HRMS, FTIR) design->purification invitro 3. In Vitro Screening (COX-1/COX-2 Inhibition Assay) purification->invitro sar 4. Potency & Selectivity Analysis (IC50, SI Calculation, SAR) invitro->sar sar->design SAR Feedback cytotoxicity 5. Cytotoxicity & Safety (e.g., MTS Assay on Normal Cell Lines) sar->cytotoxicity invivo 6. In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) cytotoxicity->invivo admet 7. ADMET & Pharmacokinetic Studies (In Silico & In Vivo) invivo->admet lead Lead Compound Optimization admet->lead

Caption: General workflow for the development and evaluation of selective COX-2 inhibitors.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural features that influence the potency and selectivity of pyrazole derivatives for COX-2.

  • The Sulfonamide/Carboxamide Moiety: The presence of a sulfonamide (SO2NH2) or a similar hydrogen-bonding group at the para-position of the N-1 phenyl ring is crucial for high COX-2 selectivity.[2][7][13] This group interacts with a secondary pocket in the COX-2 active site, an interaction not as favorable in the sterically smaller COX-1 active site.[7]

  • Substituents on the Diaryl Rings: The nature and position of substituents on the 1,5-diaryl rings significantly impact activity. For instance, trifluoromethyl groups at the 3-position of the pyrazole ring are known to enhance both potency and selectivity.[13] As seen in the table, modifications leading to compounds like 15c and 5b result in exceptionally high potency and selectivity.[9][10]

  • Core Scaffold: The 1,5-diarylpyrazole core serves as a rigid template that correctly orients the key pharmacophoric groups for optimal binding within the COX-2 active site.[2][7]

Conclusion

The pyrazole carboxamide scaffold continues to be a highly productive template for the design of potent and selective COX-2 inhibitors. Several recently synthesized derivatives demonstrate superior selectivity and potency compared to the benchmark drug, Celecoxib.[4][9][10] In particular, compounds like 15c and the benzothiophen-2-yl pyrazole derivative 5b exhibit outstanding selectivity indices, marking them as promising candidates for further preclinical investigation.[9][10] These findings underscore the potential for developing novel anti-inflammatory agents with improved safety profiles by fine-tuning the structure of pyrazole-based inhibitors. Further in vivo studies are warranted to confirm the efficacy and safety of these lead compounds.[14]

References

Unmasking Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile nature has led to the development of numerous potent and selective inhibitors for a wide range of biological targets. However, the potential for cross-reactivity, where a compound interacts with unintended targets, remains a critical hurdle in drug discovery, potentially leading to adverse effects or misleading experimental results. This guide provides a comparative analysis of the cross-reactivity profiles of several notable pyrazole-based compounds, supported by experimental data and detailed methodologies to aid in the design and interpretation of biological assays.

The specificity of any small molecule inhibitor is rarely absolute. Understanding the off-target interaction profile of a compound is paramount for accurately interpreting its biological effects and anticipating potential toxicities. This is particularly crucial for pyrazole-based compounds, which are often designed to target ATP-binding sites, such as those in kinases, that share structural similarities across the proteome.

Comparative Cross-Reactivity Profiles of Pyrazole-Based Kinase Inhibitors

To illustrate the varying degrees of selectivity among pyrazole-based compounds, the following table summarizes the inhibitory activity (IC50/Kᵢ in nM) of representative kinase inhibitors against a panel of on- and off-target kinases. This data, synthesized from publicly available databases and literature, highlights how chemical modifications to the pyrazole core can significantly influence a compound's selectivity profile.

CompoundPrimary Target(s)Off-Target Kinase 1Off-Target Kinase 2Off-Target Kinase 3Off-Target Kinase 4
Sunitinib VEGFRs, PDGFRs, c-KITFLT3 (5 nM)RET (18 nM)CSF1R (low nM)ABL (T315I) (high nM)
Axitinib VEGFRsPDGFRβ (1.6 nM)c-KIT (1.7 nM)RET (4.1 nM)LCK (low nM)
Tozasertib (VX-680) Aurora KinasesFLT3 (6 nM)LCK (10 nM)ABL (25 nM)SRC (30 nM)
NVP-AUY922 Hsp90----
Crizotinib ALK, METROS1 (low nM)---

Note: The IC50 and Kᵢ values are approximate and can vary depending on the assay conditions. The data is compiled from various sources for comparative purposes.

Case Studies in Cross-Reactivity: Beyond Kinases

The issue of cross-reactivity extends beyond kinase inhibitors. The following sections explore the off-target profiles of other well-known pyrazole-based drugs.

Celecoxib: A COX-2 Inhibitor with Off-Target Activities

Celecoxib, a diaryl-substituted pyrazole, was designed as a selective inhibitor of cyclooxygenase-2 (COX-2) to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] However, concerns regarding cardiovascular side effects have emerged, potentially linked to off-target activities.[2][3] Studies have suggested that celecoxib can interact with other proteins, including carbonic anhydrase and certain kinases, which may contribute to its overall pharmacological profile.[4]

Rimonabant: A Cannabinoid Receptor Antagonist with CNS Side Effects

Rimonabant, a pyrazole-based antagonist of the cannabinoid receptor 1 (CB1), was developed for the treatment of obesity.[5] Despite its efficacy in promoting weight loss, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[6][7] These adverse effects are thought to be a consequence of its primary mechanism of action in the central nervous system, but potential off-target interactions within the complex signaling networks of the brain cannot be entirely ruled out.[8]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability and comparability of cross-reactivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to profile the selectivity of pyrazole-based compounds.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Pyrazole-based test compound

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates or membranes

  • Scintillation counter and scintillation fluid

  • Phosphoric acid (for washing)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture Preparation: In a microplate, combine the purified kinase and its specific substrate in the kinase reaction buffer.

  • Inhibitor Addition: Add a small volume of the diluted compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP or [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid or by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.

  • Washing: Wash the filter plates or membranes multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Detection: After drying the filters, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Pre_incubation Add Compound & Pre-incubate Compound_Prep->Pre_incubation Reaction_Mix Kinase/Substrate Mix Reaction_Mix->Pre_incubation Initiation Add [γ-³³P]ATP Pre_incubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Washing Wash Filters Termination->Washing Detection Scintillation Counting Washing->Detection Analysis IC₅₀ Determination Detection->Analysis

Caption: Workflow for a typical in vitro radiometric kinase assay.

LanthaScreen® Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a test compound to a kinase.[9][10][11]

Materials:

  • Tagged (e.g., GST, His) recombinant kinase

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (a fluorescently labeled ATP-competitive inhibitor)

  • Pyrazole-based test compound

  • Assay buffer

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/Eu-antibody mixture to all wells.

  • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Determine the IC₅₀ value by plotting the emission ratio against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[12][13][14]

Materials:

  • Intact cells expressing the target protein

  • Pyrazole-based test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat intact cells with the pyrazole-based compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate and heat them across a range of temperatures using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cetsa_workflow Cell_Treatment Treat Cells with Compound Heating Heat Cells across Temperature Gradient Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Analysis Analyze Thermal Shift Western_Blot->Analysis

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways and Off-Target Considerations

A thorough understanding of the signaling pathways in which the primary and potential off-targets are involved is crucial for predicting the functional consequences of cross-reactivity.

VEGFR/PDGFR Signaling Pathway

Sunitinib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), both of which are key players in angiogenesis.[6][15] Cross-reactivity with other kinases like c-KIT and FLT3 can lead to a broader range of biological effects and potential side effects.

vegfr_pdgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K Ras Ras PDGFR->Ras Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR/PDGFR signaling pathways.

COX-2 Signaling Pathway

Celecoxib's primary target, COX-2, is an enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain.[16][17] Off-target effects on other signaling pathways could contribute to its observed cardiovascular risks.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain

Caption: The role of COX-2 in the prostaglandin synthesis pathway.

Cannabinoid Receptor Signaling

Rimonabant exerts its effects by blocking the CB1 receptor, a G-protein coupled receptor (GPCR) that modulates neurotransmitter release.[18][19][20] The widespread expression of CB1 receptors in the brain explains the profound psychoactive effects observed with this drug.

cb1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Endocannabinoid Endocannabinoid CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor G_Protein Gᵢ/ₒ Protein CB1_Receptor->G_Protein Rimonabant Rimonabant Rimonabant->CB1_Receptor Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Neurotransmitter_Release ↓ Neurotransmitter Release G_Protein->Neurotransmitter_Release cAMP ↓ cAMP Adenylate_Cyclase->cAMP

Caption: Simplified cannabinoid receptor 1 (CB1) signaling pathway.

By carefully considering the cross-reactivity profiles of pyrazole-based compounds and employing robust experimental methodologies, researchers can gain a more accurate understanding of their biological activities, paving the way for the development of safer and more effective therapeutics.

References

A Comparative Guide to Analytical Standards for the Quality Control of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The development and quality control of pyrazole derivatives, a critical class of heterocyclic compounds in medicinal chemistry, demand rigorous analytical standards to ensure their identity, purity, and stability.[1] This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in establishing robust quality control frameworks.

Comparative Analysis of Analytical Techniques

The quality control of pyrazole derivatives relies on a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the molecule's structure, purity, and physicochemical properties. The selection of a method is often dictated by the specific objective, whether it is structural elucidation, impurity profiling, or quantitative analysis.

A summary of the primary analytical techniques and their applications in the quality control of pyrazoles is presented below.

Technique Primary Use Information Provided Key Advantages Key Limitations
NMR Spectroscopy Structural Elucidation & ConfirmationDetailed carbon-hydrogen framework, connectivity, and chemical environment of atoms.[1]Unambiguous structure determination.Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS) Molecular Weight Determination & Fragmentation PatternMolecular mass, elemental composition (HRMS), and structural information from fragmentation.[2]High sensitivity, suitable for trace analysis.Isomers may not be distinguishable without chromatography.
HPLC / UHPLC Purity Assessment & QuantificationSeparation of the main compound from impurities, quantification of components.[3]High resolution and sensitivity, widely applicable for non-volatile compounds.Requires reference standards for quantification.
Gas Chromatography (GC) Purity of Volatile Derivatives & Residual SolventsSeparation of volatile components.[2][3]Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile derivatives.
FT-IR Spectroscopy Functional Group IdentificationPresence of specific chemical bonds and functional groups (e.g., C=O, N-H, C=N).[4]Fast, non-destructive, and provides a molecular fingerprint.Provides limited structural information on its own.
UV-Vis Spectroscopy Quantification & Electronic PropertiesElectronic absorption properties, often used for concentration determination via Beer's Law.[2]Simple, cost-effective, and good for quantitative analysis of known compounds.Low specificity; many compounds may absorb at similar wavelengths.
Elemental Analysis Elemental Composition ConfirmationProvides the percentage of C, H, N, and other elements to confirm the empirical formula.[5]Confirms the elemental composition of a pure compound.Requires a highly pure sample; does not provide structural information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline standard protocols for the key analytical techniques used in pyrazole derivative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation of pyrazole derivatives.[1][2]

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[1][6]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field NMR spectrometer.[6]

    • Pulse Sequence: Standard single-pulse.

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay: 1-2 seconds.[2][6]

    • Number of Scans: 8-16 scans.[2]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).[6]

    • Pulse Sequence: Proton-decoupled.

    • Relaxation Delay: 2-5 seconds.[6]

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[6]

  • Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum using the TMS signal (0.00 ppm). Integrate ¹H signals and analyze chemical shifts (δ) and coupling constants (J) to assign the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, assess the purity of volatile pyrazole derivatives, and analyze their fragmentation patterns.[2]

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole derivative in a volatile solvent like dichloromethane or ethyl acetate.[2]

  • GC Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).[2]

    • Injector Temperature: 250 °C.[2]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min.[2]

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support structural elucidation by comparing it with known pyrazole fragmentation trends.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the pyrazole derivative.[6]

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid pyrazole sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[6]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[6]

  • Data Acquisition:

    • Spectrometer: An FT-IR spectrometer.

    • Wavelength Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Analyze the positions and intensities of absorption bands in the spectrum to identify characteristic functional groups such as N-H, C-H, C=N, and C=O.[4]

Data Presentation

Clear data presentation is essential for comparison and interpretation.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃[6]
Compound/Substituent H-3 H-4 H-5 Other Protons
3,5-Dimethylpyrazole 5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole -5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole 8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate -8.01 (s)-7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.[6]

Table 2: Typical FT-IR Absorption Bands for Pyrazole Derivatives (cm⁻¹)
Functional Group Typical Absorption Range (cm⁻¹) Vibration
N-H (stretch) 3500 - 3300Amine/Imino group
C-H (aromatic) 3100 - 3000Aromatic ring C-H stretch
C=O (stretch) 1732 - 1698Carbonyl group (e.g., in pyrazolone)[4]
C=N (stretch) 1659 - 1630Pyrazole ring imine bond[4]
C=C (aromatic) 1600 - 1450Aromatic ring stretch
C-N (stretch) 1286 - 1015Carbon-Nitrogen bond[4]

Visualized Workflows and Logic

Diagrams illustrating workflows and decision-making processes can standardize the quality control approach.

QC_Workflow cluster_0 QC Process for Pyrazole Derivatives cluster_1 Analytical Techniques Sample Sample Receipt & Login Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Testing Visual->Solubility Analysis Analytical Testing Solubility->Analysis Review Data Review & Interpretation Analysis->Review Identity Identity Confirmation (FT-IR, NMR, MS) Analysis->Identity Purity Purity & Impurity Profile (HPLC, GC-MS) Analysis->Purity Quant Assay/Quantification (HPLC, UV-Vis) Analysis->Quant Report Generate Certificate of Analysis (CoA) Review->Report Release Material Release or Rejection Report->Release

Caption: General workflow for the quality control analysis of a pyrazole derivative sample.

Method_Selection Start Start: Define Analytical Goal Q1 Objective? Start->Q1 Structure Structural Elucidation or Confirmation Q1->Structure Identity Purity Purity Assessment Q1->Purity Purity Quant Quantification Q1->Quant Assay Q2 Is structure known? Structure->Q2 Q3 Is the compound volatile? Purity->Q3 HPLC_UV Use HPLC-UV or UV-Vis (if no chromophore overlap) Quant->HPLC_UV NMR Use NMR (1D & 2D) and High-Res MS Q2->NMR No Compare Use FT-IR, MS, NMR Compare to Reference Q2->Compare Yes HPLC Use HPLC for non-volatile compounds Q3->HPLC No GC Use GC-MS for volatile compounds Q3->GC Yes

Caption: Decision tree for selecting an appropriate analytical method for pyrazole analysis.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of new and more potent therapeutic agents. This guide provides a comparative analysis of SAR studies of pyrazole carboxylic acid derivatives against various biological targets, supported by experimental data and detailed protocols.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Pyrazole derivatives have been extensively studied as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. The SAR of these compounds often revolves around the substituents on the pyrazole ring and the nature of the acidic moiety.

Data Presentation: SAR of Pyrazole Carboxylic Acids as COX-2 Inhibitors

A study by Moneer et al. explored a series of pyrazole-thiourea-benzimidazole hybrids for their COX-2 inhibitory activity. The following table summarizes the key findings, highlighting the impact of different substituents on potency.

CompoundRR'COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Celecoxib --0.80.0420
PYZ10 4-ClH>1000.0283>3533
PYZ11 4-OCH3H>1000.2272>440
PYZ12 4-FH>1000.045>2222
PYZ13 2,4-diClH>1000.033>3030
PYZ14 4-ClCH3>1000.052>1923

Data sourced from Moneer et al.[1][2]

Key SAR Insights:

  • The presence of a p-chlorophenyl or p-fluorophenyl group at the R position (PYZ10, PYZ12, PYZ13) generally leads to high COX-2 inhibitory activity.[1]

  • Substitution on the benzimidazole ring (R') can influence potency, with unsubstituted (H) or small alkyl groups being favorable.

  • The pyrazole core, along with the thiourea and benzimidazole moieties, contributes to the high selectivity for COX-2 over COX-1.[2]

Experimental Protocols: In Vitro COX-1/COX-2 Inhibition Assay

Principle: The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α). The concentration of PGF2α is quantified by enzyme immunoassay.

Procedure:

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are reconstituted in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM phenol and 1 µM hematin).

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The reaction mixture contains the enzyme, heme, and the test compound or vehicle (DMSO). The reaction is initiated by adding arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.

  • Termination and Reduction: The enzymatic reaction is stopped by adding a solution of stannous chloride to reduce the PGH2 to PGF2α.

  • Quantification: The amount of PGF2α produced is measured using a competitive EIA, following the manufacturer's instructions. The absorbance is read using a microplate reader at a wavelength of 405 nm.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization: COX-2 Inhibition by Pyrazole Derivatives

COX2_Inhibition Mechanism of COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Pyrazole derivatives inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.

Anticancer Activity: Proliferation Inhibition in Cancer Cell Lines

Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines. The SAR in this context is highly dependent on the specific cell line and the molecular targets within those cells.

Data Presentation: SAR of Pyrazole Derivatives Against Cancer Cell Lines

A study by Benarjee et al. synthesized and evaluated a series of 1,4-benzoxazine-pyrazole hybrids for their in vitro antiproliferative activity. The IC50 values against several human cancer cell lines are presented below.

CompoundRR'MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)PC-3 (Prostate) IC50 (µM)
Etoposide --4.525.124.885.64
22 4-OCH3H3.142.824.163.88
23 4-ClH4.223.965.244.76
24 4-FH6.285.847.126.94
25 HH8.127.869.248.98

Data sourced from Benarjee et al.[3]

Key SAR Insights:

  • The presence of an electron-donating group, such as a methoxy group at the para position of the phenyl ring (R), significantly enhances the anticancer activity (compound 22).[3]

  • Electron-withdrawing groups like chloro and fluoro (compounds 23 and 24) also confer potent activity, suggesting that the electronic nature of the substituent plays a crucial role.[3]

  • The unsubstituted analog (compound 25) showed the lowest activity among the tested compounds.

Experimental Protocols: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). A control group with vehicle (DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]

Visualization: General Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow Workflow for In Vitro Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_screening Cell-Based Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Carboxylic Acid Derivatives Cell_Culture Seeding of Cancer Cell Lines Synthesis->Cell_Culture Treatment Treatment with Test Compounds Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Acquisition Absorbance Measurement MTT_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Caption: A typical workflow for screening pyrazole carboxylic acid derivatives for anticancer activity.

Antifungal Activity

Certain pyrazole carboxylic acid derivatives have been identified as potent antifungal agents. The SAR studies in this area focus on substitutions that enhance the compound's ability to disrupt fungal cell processes.

Data Presentation: SAR of Pyrazole Carboxamides as Antifungal Agents

A study by an unnamed research group investigated a series of pyrazole carboxamides for their in vitro antifungal activity against various phytopathogenic fungi. The EC50 values (effective concentration to inhibit 50% of fungal growth) are summarized below.

CompoundRR'Alternaria porri EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)
Carbendazim --1.251.00
7aa 2-OHH>100>100
7ai 3-OHH2.240.37
7bk 4-OHH35.0528.88

Data adapted from a study on pyrazole carboxamide derivatives.[5]

Key SAR Insights:

  • The position of the hydroxyl group on the N-benzyl substituent significantly impacts antifungal activity. A hydroxyl group at the meta-position (compound 7ai) resulted in the most potent activity against both Alternaria porri and Rhizoctonia solani.[5]

  • The ortho-substituted analog (7aa) was inactive, while the para-substituted analog (7bk) showed moderate activity.[5]

  • Compound 7ai exhibited even greater potency against Rhizoctonia solani than the commercial fungicide carbendazim.[5]

Experimental Protocols: Mycelium Growth Inhibition Assay

Principle: This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.

Procedure:

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions.

  • Medium Preparation: The stock solutions are added to a molten potato dextrose agar (PDA) medium at various concentrations. The final concentration of the solvent should be non-inhibitory to fungal growth.

  • Inoculation: A mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the agar plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement: The diameter of the fungal colony in each plate is measured.

  • Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate. The EC50 value is determined by probit analysis.

Visualization: Logical Relationship in Antifungal SAR

Antifungal_SAR Positional Isomerism and Antifungal Activity Scaffold Pyrazole Carboxamide Core + N-benzyl substituent Ortho ortho-OH (Compound 7aa) Scaffold->Ortho Positional Isomers Meta meta-OH (Compound 7ai) Scaffold->Meta Para para-OH (Compound 7bk) Scaffold->Para Activity_Inactive Inactive Ortho->Activity_Inactive Activity_Potent Potent Activity Meta->Activity_Potent Activity_Moderate Moderate Activity Para->Activity_Moderate

Caption: The position of the hydroxyl group on the N-benzyl ring dictates the antifungal potency.

References

Safety Operating Guide

Navigating the Disposal of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a critical component of laboratory safety and environmental responsibility. Due to the presence of the trifluoromethyl group and the acidic nature of the molecule, this compound must be treated as hazardous chemical waste.[1][2] Adherence to general best practices for laboratory chemical waste ensures safety and compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Key Safety and Hazard Information

Hazard ClassificationHandling PrecautionPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation)Avoid creating dust.[8] Use in a well-ventilated area or chemical fume hood.[3] Do not eat, drink, or smoke when using this product.[3][9]Chemical safety goggles or face shield,[7][8] chemical-resistant gloves,[3][7] lab coat,[7] and if necessary, an approved respirator.[7]
Skin Irritation/CorrosionAvoid contact with skin.[4][8]Chemical-resistant gloves,[3][7] lab coat.[7]
Serious Eye Damage/IrritationAvoid contact with eyes.[4][8]Chemical safety goggles or face shield.[7][8]
Acidic/CorrosiveHandle with care to avoid corrosion of surfaces and skin/eye damage.[10]Chemical safety goggles or face shield,[7][8] chemical-resistant gloves,[3][7] lab coat.[7]
Environmental HazardPrevent entry into drains and waterways.[6][8][11]Not applicable

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6] This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Segregation:

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[6]

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6][12]

    • Due to the trifluoromethyl group, this is considered a halogenated organic waste. It is best practice to keep halogenated and non-halogenated waste streams separate.[1]

    • Aqueous solutions of this acidic compound should be collected as hazardous waste and not neutralized for drain disposal without consulting your institution's Environmental Health and Safety (EHS) office.[13][14]

2. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with acidic and halogenated organic waste, and have a secure, tight-fitting lid.[1][12] Avoid using metal containers for acidic waste.[12]

  • Labeling: The waste container must be clearly and accurately labeled.[1] The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations.[1]

    • The associated hazards (e.g., Corrosive, Toxic).[13]

    • The date accumulation started.[1]

3. Storage:

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory.[13] This area should be away from incompatible materials.[13]

  • Ensure the container is sealed to prevent leaks or spills.[12]

4. Disposal:

  • Never dispose of this compound down the drain. [1][6] This compound is likely harmful to aquatic life and should be prevented from entering groundwater or sewage systems.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[6][15] Provide them with a detailed inventory of the waste, including the chemical names and quantities.[6]

  • Follow their specific instructions for packaging and preparing the waste for transport.[6]

5. Spill and Exposure Procedures:

  • Spill: In case of a spill, evacuate the immediate area and ensure it is well-ventilated.[12] Wearing appropriate PPE, contain and collect the spilled material using an inert absorbent for liquids or by carefully sweeping up solids to avoid dust generation.[8][12] Place the collected material into a labeled hazardous waste container.[12]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_ppe Safety First cluster_waste_type Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labeling Container Management cluster_disposal Final Disposal start Disposal of 1-methyl-5-(trifluoromethyl)- 1H-pyrazole-3-carboxylic acid ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled 'Solid Hazardous Waste' container. Include contaminated consumables. waste_type->solid_waste Solid liquid_waste Collect in a labeled 'Liquid Hazardous Waste' container. Segregate as 'Halogenated Organic Waste'. waste_type->liquid_waste Liquid labeling Ensure container is: - Securely sealed - Correctly and fully labeled - Stored in a designated accumulation area solid_waste->labeling liquid_waste->labeling disposal Arrange for pickup by: - Institutional EHS Office or - Licensed Chemical Waste Disposal Service labeling->disposal

Caption: Workflow for proper disposal of the target compound.

References

Personal protective equipment for handling 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Immediate Safety Concerns

Based on data from structurally similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4] Proper personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure.

Emergency First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[4][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required protective gear.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Inspect gloves before each use and dispose of contaminated gloves properly.[6][7]
Eyes/Face Safety goggles and face shieldUse safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[6] A face shield should be worn where there is a risk of splashing.[5][7]
Body Laboratory coat / Impervious clothingA flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes are required.[4][6][8] For larger quantities or splash risks, a chemical-resistant apron or coveralls should be used.[5]
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient or when handling large quantities that may generate dust or aerosols.[4][5][9] Use in a well-ventilated area, preferably a chemical fume hood.[9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risk.

Preparation and Engineering Controls
  • Consult SDS: Always review the Safety Data Sheet (SDS) for the specific chemical before beginning any work.

  • Work Area: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before handling the compound.

Donning Personal Protective Equipment (PPE)
  • Sequence:

    • Don lab coat and ensure it is fully buttoned.

    • Put on safety goggles.

    • If required, put on a face shield.

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Handling the Compound
  • Avoid Dust: This compound is a solid, likely a powder or crystalline material.[1] Handle it carefully to avoid generating dust.[6] Use techniques like gentle scooping rather than pouring.

  • Weighing: Tare a weigh boat or container before carefully adding the compound. Perform this task in a fume hood or a ventilated balance enclosure.

  • Transfer: When transferring the solid or solutions, keep containers covered as much as possible.

  • Spills: In case of a small spill, contain the material with an absorbent pad or sand.[5] Carefully sweep or collect the material into a designated hazardous waste container.[6] Evacuate the area for larger spills and follow institutional emergency procedures.[5]

Post-Handling and Decontamination
  • Clean Workspace: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doffing PPE:

    • Remove gloves using the proper technique (without touching the outer surface).[6]

    • Remove lab coat.

    • Remove face shield and goggles.

    • Wash hands and face thoroughly with soap and water after handling.[1]

Disposal Plan

Proper disposal is crucial for laboratory safety and environmental compliance.

Waste Segregation and Collection
  • Chemical Waste: Collect all waste containing this compound, including unused compound and solutions, in a dedicated, clearly labeled hazardous waste container.[5][6] The label should include "Hazardous Waste" and the full chemical name.[5]

  • Compatibility: Do not mix this waste with other waste streams unless compatibility has been verified.[5] Specifically, keep it separate from strong oxidizing agents.[1][10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must be disposed of as solid hazardous waste.[6] Place them in a sealed, labeled container.

Storage and Disposal
  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11] Keep containers tightly sealed when not in use.[1][6]

  • Disposal Procedure: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Safe Handling Workflow: this compound prep 1. Preparation ppe 2. Don PPE prep->ppe Proceed sub_prep Review SDS Verify Fume Hood Gather Materials prep->sub_prep handle 3. Chemical Handling (in Fume Hood) ppe->handle Proceed sub_ppe Goggles/Face Shield Lab Coat Nitrile Gloves ppe->sub_ppe decon 4. Decontamination handle->decon Experiment Complete sub_handle Weighing Dissolving Reaction Setup handle->sub_handle dispose 5. Waste Disposal decon->dispose Proceed wash 6. Doff PPE & Wash Hands dispose->wash Proceed sub_dispose Segregate Waste Label Containers Store Securely dispose->sub_dispose end End of Process wash->end Complete

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.